Undecaprenyl pyrophosphate
Description
Structure
2D Structure
Properties
CAS No. |
23-13-2 |
|---|---|
Molecular Formula |
C55H92O7P2 |
Molecular Weight |
927.3 g/mol |
IUPAC Name |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
InChI Key |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Lynchpin of Bacterial Cell Wall Construction: A Technical Guide to Undecaprenyl Pyrophosphate Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cell wall is a fortress, a complex and dynamic structure essential for survival and a primary target for antimicrobial agents. At the heart of its construction lies a crucial lipid carrier molecule: undecaprenyl pyrophosphate (UPP). This in-depth technical guide elucidates the multifaceted functions of UPP in the biosynthesis of the bacterial cell wall, providing a comprehensive overview for researchers and professionals in drug development. We will delve into the intricate pathways it governs, the enzymes that orchestrate its cyclical journey, and the experimental methodologies used to investigate its pivotal role. This guide aims to be a core resource, fostering a deeper understanding of this universal glycan lipid carrier and paving the way for novel therapeutic strategies.
Introduction: The Universal Lipid Carrier
Undecaprenyl phosphate (B84403) (Und-P or C55-P), a 55-carbon isoprenoid lipid, is the sole known lipid carrier responsible for transporting hydrophilic cell wall precursors across the hydrophobic bacterial cell membrane.[1] Its function is indispensable for the biosynthesis of major cell wall components, including peptidoglycan, teichoic acids (in Gram-positive bacteria), and the O-antigen of lipopolysaccharide (LPS) (in Gram-negative bacteria).[1][2][3] The inhibition of UPP's synthesis or its recycling pathway leads to a halt in cell wall construction, ultimately resulting in cell lysis, which underscores its potential as a prime target for new antibacterial agents.[4]
The Undecaprenyl Phosphate Cycle: A Symphony of Enzymatic Activity
The functionality of undecaprenyl phosphate is dictated by a tightly regulated cycle of synthesis, utilization, and recycling. This cycle ensures a continuous supply of the lipid carrier for the various biosynthetic pathways that depend on it.
De Novo Synthesis of this compound
The journey begins with the de novo synthesis of this compound (Und-PP or C55-PP). This process occurs in the cytoplasm and is catalyzed by the essential enzyme this compound synthase (UppS).[4][5] UppS facilitates the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) onto a farnesyl pyrophosphate (FPP) primer, resulting in the formation of Und-PP.[1][6]
Activation: The Dephosphorylation of Und-PP to Und-P
For Und-PP to become an active carrier, it must be dephosphorylated to undecaprenyl phosphate (Und-P). This crucial step is carried out by a group of integral membrane phosphatases. In Escherichia coli, four enzymes have been identified to catalyze this reaction: BacA and three members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily, namely PgpB, YbjG, and LpxT.[1][3] While none of these enzymes are individually essential, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal.[1] The active sites of these phosphatases are located in the periplasm, suggesting their primary role in the recycling of Und-PP.[1][3]
The Carrier Function: Building Blocks of the Cell Wall
Once activated to Und-P on the cytoplasmic face of the membrane, it is ready to accept hydrophilic precursors for various cell wall biosynthetic pathways.
In the well-characterized peptidoglycan synthesis pathway, Und-P is the anchor for the assembly of the basic building block, Lipid II.[7]
-
Formation of Lipid I: The phospho-N-acetylmuramoyl-pentapeptide transferase (MraY) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to Und-P, forming Lipid I and releasing UMP.[8]
-
Formation of Lipid II: The N-acetylglucosaminyltransferase (MurG) then adds a GlcNAc residue from UDP-GlcNAc to Lipid I, yielding Lipid II.[8]
-
Translocation and Polymerization: Lipid II is subsequently flipped across the cytoplasmic membrane to the periplasmic side, where the disaccharide-pentapeptide unit is polymerized into the growing peptidoglycan chain.[9] This process releases Und-PP.[7]
In Gram-positive bacteria, Und-P is also essential for the synthesis of wall teichoic acids (WTAs).[3][10] The initial steps involve the assembly of a disaccharide-linker unit on Und-P on the cytoplasmic face of the membrane.[10][11] This is followed by the addition of glycerol- or ribitol-phosphate repeating units. The completed polymer is then translocated across the membrane and attached to the peptidoglycan.[10]
In Gram-negative bacteria, Und-P serves as the carrier for the synthesis of the O-antigen, the outermost component of LPS.[2][12] O-antigen repeating units are assembled on Und-P at the cytoplasmic membrane before being flipped to the periplasm for polymerization and subsequent ligation to the lipid A-core oligosaccharide.[2][13]
Recycling of this compound
Following the transfer of the glycan precursor in the periplasm, Und-PP is released.[7] To be reused, it must be dephosphorylated back to Und-P by the aforementioned phosphatases (BacA, PgpB, YbjG) and then flipped back to the cytoplasmic side of the membrane.[1][3] The antibiotic bacitracin specifically inhibits this dephosphorylation step, leading to an accumulation of Und-PP and a depletion of the active Und-P carrier, thereby halting cell wall synthesis.[2]
Quantitative Data on Undecaprenyl Phosphate Pools
The concentration of undecaprenyl phosphate and its derivatives is tightly regulated within the bacterial cell. A high-performance liquid chromatography (HPLC) method has been developed for their quantification.[14]
| Compound | Escherichia coli (nmol/g of cell dry weight) | Staphylococcus aureus (nmol/g of cell dry weight) |
| Undecaprenyl phosphate (Und-P) | ~75 | ~50 |
| This compound (Und-PP) | ~270 | ~150 |
| Undecaprenol (B103720) | <1 | ~70 |
| Table 1: Pool levels of undecaprenyl phosphate and its derivatives in E. coli and S. aureus during the exponential growth phase.[14] |
Experimental Protocols
Investigating the function of this compound and its associated enzymes requires specialized biochemical assays. Below are detailed methodologies for key experiments.
Extraction and Quantification of Undecaprenyl Phosphate and its Derivatives
This protocol is adapted from Barreteau et al. (2009).[14]
Objective: To extract and quantify Und-P, Und-PP, and undecaprenol from bacterial cells.
Materials:
-
Bacterial cell culture
-
Chloroform (B151607)/methanol (1:2, v/v)
-
0.9% NaCl
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector
-
Dansyl chloride for derivatization of undecaprenol
Methodology:
-
Cell Harvesting: Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in a small volume of water and add chloroform/methanol (1:2, v/v) to initiate a one-phase extraction.
-
Phase Separation: Add chloroform and 0.9% NaCl to induce phase separation. The lipid-containing lower organic phase is collected.
-
Derivatization (for Undecaprenol): The lipid extract is treated with dansyl chloride to fluorescently label the hydroxyl group of undecaprenol.
-
HPLC Analysis: The lipid extract is injected into an HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of methanol/isopropanol/water/ammonia is used.
-
Detection: Und-P and Und-PP can be detected by their UV absorbance, while the dansylated undecaprenol is detected by fluorescence.
-
-
Quantification: The concentration of each compound is determined by comparing the peak areas to those of known standards.
In Vitro Assay for MraY and MurG Activity
This protocol is based on methods described for assaying Lipid I and Lipid II formation.[8][15]
Objective: To measure the enzymatic activities of MraY and MurG in vitro.
Materials:
-
Bacterial membrane preparations containing MraY and MurG
-
Undecaprenyl phosphate (C55-P)
-
UDP-MurNAc-pentapeptide
-
UDP-[14C]GlcNAc (radiolabeled)
-
Triton X-100
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
Scintillation counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, Und-P, UDP-MurNAc-pentapeptide, UDP-[14C]GlcNAc, and Triton X-100 in the reaction buffer.
-
Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).
-
To assay MraY activity alone, omit UDP-[14C]GlcNAc and measure the formation of Lipid I using a labeled UDP-MurNAc-pentapeptide.
-
To assay MurG activity, Lipid I can be pre-formed before the addition of UDP-[14C]GlcNAc.
-
-
Reaction Termination and Extraction: Stop the reaction by adding a solvent like butanol. Vortex and centrifuge to extract the lipid-linked intermediates into the organic phase.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled Lipid II. The amount of product formed can be quantified by scintillation counting of the scraped TLC spots.
This compound Phosphatase Assay
This protocol is based on methods used to measure the dephosphorylation of Und-PP.[16]
Objective: To determine the activity of Und-PP phosphatases like BacA.
Materials:
-
Purified or membrane-embedded Und-PP phosphatase
-
Radiolabeled [14C]Und-PP substrate
-
Reaction buffer with a detergent (e.g., Triton X-100)
-
TLC plates
-
Phosphorimager or scintillation counter
Methodology:
-
Synthesis of Radiolabeled Substrate: [14C]Und-PP can be synthesized enzymatically using purified UppS, [14C]IPP, and FPP.
-
Enzyme Assay: Incubate the enzyme with [14C]Und-PP in the reaction buffer at the appropriate temperature.
-
Extraction of Lipids: Terminate the reaction and extract the lipids as described in the MraY/MurG assay.
-
TLC Analysis: Separate the substrate ([14C]Und-PP) from the product ([14C]Und-P) by TLC.
-
Quantification: The percentage of conversion of [14C]Und-PP to [14C]Und-P is measured by quantifying the radioactivity of the respective spots using a phosphorimager or scintillation counter.
Visualizing the Pathways: Signaling and Experimental Workflows
Diagrams are provided to visually represent the core processes involving this compound.
Figure 1: The Undecaprenyl Phosphate Cycle in Peptidoglycan Synthesis.
Figure 2: Wall Teichoic Acid (WTA) Synthesis Pathway.
Figure 3: O-Antigen Synthesis and Ligation Pathway.
Conclusion and Future Perspectives
This compound is undeniably a central player in the complex process of bacterial cell wall synthesis. Its role as a universal lipid carrier for the building blocks of peptidoglycan, teichoic acids, and O-antigen makes the UPP cycle a highly attractive target for the development of novel antibiotics. The enzymes involved in its synthesis, dephosphorylation, and recycling are essential for bacterial viability and represent key vulnerabilities.
Future research should focus on several key areas:
-
Structural Biology: High-resolution structures of the enzymes in the UPP cycle, particularly the membrane-bound phosphatases and flippases, will provide crucial insights for structure-based drug design.
-
Inhibitor Screening: The development of high-throughput screening assays for each step of the UPP cycle will accelerate the discovery of new inhibitors.
-
Regulation of UPP Pools: A deeper understanding of how bacteria regulate the flux of UPP between competing biosynthetic pathways could reveal new strategies to disrupt cell wall homeostasis.
By continuing to unravel the intricacies of this compound function, the scientific community can pave the way for a new generation of antibiotics that effectively combat the growing threat of antimicrobial resistance.
References
- 1. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid intermediates in the biosynthesis of the wall teichoic acid in Staphylococcus lactis 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interrupting Biosynthesis of O Antigen or the Lipopolysaccharide Core Produces Morphological Defects in Escherichia coli by Sequestering Undecaprenyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay for inhibitors of Escherichia coli MurG and, optionally, MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
The Carrier of the Wall: An In-depth Technical Guide to the Discovery and History of Undecaprenyl Pyrophosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Undecaprenyl pyrophosphate (UPP), and its monophosphate form, undecaprenyl phosphate (B84403) (UP), stand as central players in the intricate process of bacterial cell wall biosynthesis. This essential lipid carrier, also known as bactoprenol (B83863) phosphate, facilitates the transport of hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane, a critical step for bacterial survival and a key target for antibiotic intervention. This whitepaper provides a comprehensive overview of the discovery and history of this compound, detailing the key experiments and scientific milestones that have shaped our understanding of this vital molecule. We delve into the enzymatic pathways of its synthesis and recycling, present detailed experimental protocols for its study, and offer a quantitative summary of key biochemical data. Visualized through signaling pathway diagrams, this guide serves as a technical resource for researchers engaged in antibacterial drug discovery and the fundamental study of bacterial cell biology.
A Historical Perspective: Unraveling the Lipid Carrier
The journey to understanding the bacterial cell wall and the role of this compound was a multi-decade endeavor, marked by meticulous biochemical detective work. In the mid-20th century, the structure of peptidoglycan, the primary component of the bacterial cell wall, was being elucidated.[1][2] A pivotal question remained: how were the water-soluble building blocks of this massive polymer assembled and transported across the lipid-soluble cell membrane?
The breakthrough came in the late 1960s from the laboratory of Jack Strominger and his collaborators. Their work on Staphylococcus aureus and Micrococcus luteus led to the isolation of a lipid-linked intermediate in peptidoglycan synthesis.[3][4] This molecule, initially termed a "lipid intermediate," was found to be a derivative of a C55 isoprenoid alcohol.[4] Through a series of elegant experiments, they demonstrated that this lipid carrier was essential for the membrane translocation of the peptidoglycan precursor, N-acetylmuramic acid (MurNAc)-pentapeptide.[5] This C55 isoprenoid alcohol was later named bactoprenol .[6][7]
Further research established that the active form of this carrier is its phosphorylated derivative, undecaprenyl phosphate (UP or C55-P), and that the precursor synthesized de novo is this compound (UPP or C55-PP).[8][9] The discovery of this lipid carrier cycle was a landmark achievement, providing a fundamental understanding of bacterial cell wall construction and revealing a new target for antibiotics. The antibiotic bacitracin, for example, was found to inhibit the recycling of the lipid carrier by binding to this compound, preventing its dephosphorylation to the active undecaprenyl phosphate form.[10]
The this compound Cycle: Synthesis and Recycling
This compound is not a static component of the cell but is part of a dynamic cycle of synthesis, utilization, and recycling that is essential for cell wall biosynthesis. This cycle ensures a continuous supply of the lipid carrier for the assembly of peptidoglycan and other cell wall polymers like teichoic acids and lipopolysaccharides.[8][9]
De Novo Synthesis of this compound
The de novo synthesis of UPP occurs in the cytoplasm and involves two key enzymatic steps.[8] It begins with the precursor molecules isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP).
-
Chain Elongation: The enzyme This compound synthase (UppS) , a cis-prenyltransferase, catalyzes the sequential condensation of eight molecules of IPP (a C5 unit) onto one molecule of FPP (a C15 unit).[11][12][13] This chain elongation process results in the formation of the C55 isoprenoid chain of this compound.[8][13] The gene encoding UppS, uppS, has been identified and shown to be essential for bacterial growth.[14][15]
-
Dephosphorylation to the Active Carrier: The newly synthesized UPP is then dephosphorylated to undecaprenyl phosphate (UP) to become an active carrier.[8][16] This dephosphorylation is a critical step and is carried out by specific phosphatases.[16][17]
Role in Peptidoglycan Synthesis and Recycling
Once formed, undecaprenyl phosphate acts as a lipid anchor in the cytoplasmic membrane, initiating the synthesis of the peptidoglycan precursor, Lipid II.[1][18]
-
Lipid I Formation: The enzyme MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to UP, forming Lipid I.[9]
-
Lipid II Formation: The enzyme MurG then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, creating Lipid II.[18]
-
Translocation: Lipid II is then translocated across the cytoplasmic membrane to the periplasmic space by a flippase, a process in which MurJ has been implicated.[3][18]
-
Polymerization: In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain by transglycosylation reactions.[2] This releases this compound (UPP) on the outer side of the membrane.[2][3]
-
Recycling: For the cycle to continue, the UPP must be dephosphorylated back to UP. This crucial recycling step is catalyzed by phosphatases such as BacA and members of the PAP2 family (PgpB, YbjG).[5][16][19] The resulting UP is then thought to be flipped back to the cytoplasmic side of the membrane to begin a new round of synthesis.[2]
Key Experimental Protocols
The elucidation of the this compound pathway relied on a variety of biochemical techniques. Below are detailed methodologies for key experiments.
Assay for this compound Synthase (UppS) Activity
This assay measures the incorporation of radiolabeled IPP into a long-chain polyprenyl pyrophosphate product in the presence of FPP.[15][20]
Materials:
-
Enzyme: Purified or partially purified UppS
-
Substrates: [1-¹⁴C] Isopentenyl pyrophosphate ([¹⁴C]IPP), Farnesyl pyrophosphate (FPP)
-
Buffer: 100 mM Tris-HCl, pH 7.5
-
Cofactors: 0.2 mM MgCl₂
-
Detergent: 0.05% Triton X-100
-
Stop Solution: 50% (w/v) Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, Triton X-100, FPP, and [¹⁴C]IPP in a final volume of 0.1 mL.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture for 30 minutes at 35°C.
-
Terminate the reaction by adding 0.1 mL of 50% TCA.
-
Heat the mixture at 100°C for 30 minutes to hydrolyze the pyrophosphate bonds of the product.
-
Cool the samples and extract the lipid-soluble product with an organic solvent (e.g., petroleum ether).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated [¹⁴C]IPP.
Identification of the uppS Gene Product
This protocol combines protein purification, photolabeling, and mass spectrometry to identify the protein responsible for UppS activity.[15][21]
Materials:
-
E. coli cell lysate
-
Chromatography resins: TSK-DEAE, ceramic hydroxyapatite, TSK-ether, Superdex 200, heparin-Actigel
-
Photolabile FPP analog: (E,E)-[1-³H]-(2-diazo-3-trifluoropropionyloxy)geranyl diphosphate (B83284) ([³H]DAFTP-GDP)
-
UV lamp
-
SDS-PAGE reagents
-
Trypsin
-
Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometer
Procedure:
-
Purify UppS from the soluble fraction of E. coli lysate using a series of chromatography steps.
-
Photolabel the partially purified enzyme with [³H]DAFTP-GDP in the presence of IPP by UV irradiation.
-
Separate the labeled proteins by SDS-PAGE.
-
Identify the radiolabeled protein band corresponding to UppS.
-
Excise the corresponding unlabeled protein band from a parallel gel.
-
Digest the protein in the excised gel piece with trypsin.
-
Analyze the resulting peptides by MALDI-TOF mass spectrometry.
-
Compare the peptide mass fingerprint to a database of theoretical tryptic digests of all E. coli proteins to identify the gene encoding UppS.
High-Performance Liquid Chromatography (HPLC) Analysis of Undecaprenyl Phosphates
This method allows for the separation and quantification of different forms of undecaprenyl phosphate.[22][23]
Materials:
-
Bacterial cell extracts
-
Ion-exchange chromatography column
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase for polyprenyl phosphates: 2-propanol–methanol (1:4, v/v) containing 5 mM phosphoric acid
-
Mobile phase for polyprenyl pyrophosphates: 25 mM aqueous tetraethylammonium (B1195904) phosphate (pH 7.5)–2-propanol (30:70, v/v)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
Procedure:
-
Extract total lipids from bacterial cells.
-
Separate polyprenyl phosphates and polyprenyl pyrophosphates from the total lipid extract using ion-exchange chromatography.
-
Analyze the polyprenyl phosphate fraction by reversed-phase HPLC using the appropriate mobile phase.
-
Analyze the polyprenyl pyrophosphate fraction by reversed-phase HPLC using the appropriate mobile phase.
-
Quantify the different undecaprenyl phosphate species based on peak area and comparison to standards.
Quantitative Data Summary
The study of this compound and its associated enzymes has generated a wealth of quantitative data. The following tables summarize key findings.
| Enzyme | Organism | Substrates | Km (µM) | Vmax (nmol/min/mg) | Reference |
| UppS | Escherichia coli | IPP | 10 | - | [20] |
| UppS | Escherichia coli | FPP | 10 | - | [20] |
Table 1: Kinetic Parameters of this compound Synthase (UppS)
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
| Anthranilic acid derivative 2 | UppS | Escherichia coli | 25 | [12] |
| BPH-629 (bisphosphonate) | UppS | Escherichia coli | - | [12] |
| MAC-0547630 | UppS | Bacillus subtilis | - | [24] |
| Clomiphene | UppS | - | - | [10][24] |
Table 2: Inhibitors of this compound Synthase (UppS) Note: Specific IC50 values for some compounds were not available in the provided search results.
Conclusion and Future Directions
The discovery of this compound and the elucidation of its central role in bacterial cell wall biosynthesis represent a cornerstone of modern microbiology and infectious disease research. From the pioneering work of Strominger to the detailed structural and mechanistic studies of the enzymes involved, our understanding of this essential lipid carrier has paved the way for the development of life-saving antibiotics.
Despite significant progress, many questions remain. The precise mechanism of undecaprenyl phosphate and Lipid II flipping across the membrane is still an area of active investigation. Furthermore, the interplay and regulation of the multiple phosphatases involved in UPP recycling are not fully understood.
The continued study of the this compound pathway is crucial for several reasons. Firstly, as antibiotic resistance continues to rise, the enzymes in this pathway, particularly the essential UppS, represent promising targets for the development of novel antibacterial agents.[12][24] Secondly, a deeper understanding of this fundamental process will provide further insights into bacterial physiology, growth, and division. The legacy of the discovery of this compound serves as a powerful example of how fundamental biochemical research can lead to profound impacts on human health.
References
- 1. Lipid II: a central component in bacterial cell wall synthesis and a target for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism for carrier lipid recycling at work during peptidoglycan biogenesis | ANR [anr.fr]
- 3. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Bactoprenol - Wikipedia [en.wikipedia.org]
- 7. The structure of bactoprenol, a lipid formed by lactobacilli from mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 13. This compound synthase - Proteopedia, life in 3D [proteopedia.org]
- 14. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid II - Wikipedia [en.wikipedia.org]
- 19. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Structural Insights into the Inhibition of this compound Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Undecaprenyl Pyrophosphate: A Universal Lipid Carrier in Bacterial Cell Wall Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl pyrophosphate (UPP) is a 55-carbon isoprenoid lipid that plays an indispensable role as a universal carrier of glycan precursors across the bacterial cytoplasmic membrane. This function is central to the biosynthesis of essential cell wall components, including peptidoglycan, teichoic acids (in Gram-positive bacteria), and O-antigen lipopolysaccharides (in Gram-negative bacteria). The strategic location and essentiality of the UPP cycle make it a prime target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of UPP metabolism, including its biosynthesis, recycling, and involvement in key cellular pathways. It further details relevant experimental protocols and presents key quantitative data to support research and drug development efforts in this field.
The Undecaprenyl Phosphate (B84403) Cycle: A Central Hub in Bacterial Cell Wall Synthesis
The undecaprenyl phosphate (UP) cycle is a fundamental process that ensures the continuous supply of the lipid carrier for the translocation of hydrophilic cell wall precursors from the cytoplasm to the periplasm or the outer leaflet of the cytoplasmic membrane.[1] The cycle involves the de novo synthesis of this compound (UPP), its dephosphorylation to the active form, undecaprenyl phosphate (UP), the attachment of a sugar moiety, the translocation of the lipid-linked intermediate across the membrane, the release of the sugar unit for polymerization, and finally, the recycling of the lipid carrier.
De Novo Biosynthesis of this compound
The de novo synthesis of UPP is initiated in the cytoplasm by the enzyme this compound synthase (UppS). UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP), a C15 isoprenoid, to form the C55 lipid, UPP.[2][3] This process is essential for bacterial viability.[3]
The biosynthesis pathway can be visualized as follows:
The Undecaprenyl Phosphate Cycle in Peptidoglycan Synthesis
The role of UPP is best exemplified in the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.
The key steps are:
-
Dephosphorylation of UPP: UPP is dephosphorylated to undecaprenyl phosphate (UP) by a phosphatase, making it available to accept a sugar precursor.[1]
-
Formation of Lipid I: The enzyme MraY catalyzes the transfer of phospho-N-acetylmuramic acid (MurNAc)-pentapeptide from UDP-MurNAc-pentapeptide to UP, forming Lipid I.[4]
-
Formation of Lipid II: The glycosyltransferase MurG then adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I to generate Lipid II.[4]
-
Translocation: Lipid II is translocated across the cytoplasmic membrane by a flippase, such as MurJ.[5][6]
-
Polymerization: In the periplasm, the disaccharide-pentapeptide unit of Lipid II is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).
-
Recycling: This polymerization step releases UPP, which is then dephosphorylated back to UP by phosphatases like BacA or members of the PAP2 family to re-initiate the cycle.[1][3]
Involvement in Teichoic Acid and O-Antigen Synthesis
Undecaprenyl phosphate also serves as the lipid carrier for the biosynthesis of other crucial cell wall polymers. In Gram-positive bacteria, it is essential for the synthesis of wall teichoic acids. In Gram-negative bacteria, it is required for the assembly and transport of O-antigen repeating units, which are subsequently ligated to the lipid A-core to form lipopolysaccharide (LPS).[7] The fundamental principle remains the same: UP accepts a sugar or oligosaccharide precursor in the cytoplasm, the lipid-linked intermediate is flipped across the membrane, and the glycan is then transferred to its final destination.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the undecaprenyl phosphate cycle and the cellular concentrations of UPP and its derivatives.
Table 1: Kinetic Parameters of Key Enzymes in the UPP Cycle
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| UppS | Escherichia coli | FPP | ~0.4 | 2.5 | [2][8] |
| IPP | - | - | |||
| BacA | Escherichia coli | C15-PP | 10.8 | 2.1 | [9] |
| MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide | 1000 ± 300 | - | [10] |
| C55-P | 160 ± 80 | - | [10] | ||
| MurG | Escherichia coli | UDP-GlcNAc | 7.9 ± 1.1 | 1.8 ± 0.1 | [6] |
| Lipid I analogue | 1.9 ± 0.3 | 1.8 ± 0.1 | [6] |
Note: Kinetic parameters can vary depending on the specific assay conditions and substrate analogues used.
Table 2: Cellular Concentrations of Undecaprenyl Phosphate and its Derivatives
| Compound | Organism | Growth Phase | Concentration (nmol/g dry weight) | Reference(s) |
| Undecaprenyl phosphate (UP) | Escherichia coli | Exponential | ~75 | [11] |
| This compound (UPP) | Escherichia coli | Exponential | ~270 | [11] |
| Undecaprenyl phosphate (UP) | Staphylococcus aureus | Exponential | ~50 | [11] |
| This compound (UPP) | Staphylococcus aureus | Exponential | ~150 | [11] |
Table 3: Inhibitors of Key Enzymes in the UPP Cycle
| Enzyme | Inhibitor | Organism | IC50 (µM) | Ki (µM) | Reference(s) |
| UppS | Rhodanine derivative | S. aureus | ~2.6 | ~0.3 | [12] |
| Anthranilic acid derivative | E. coli | 25 | - | [13] | |
| (S)-Farnesyl thiopyrophosphate | E. coli | - | 0.2 | [14] | |
| MraY | Capuramycin | Aquifex aeolicus | ~56 | - | [15] |
| Tunicamycin 15:1 (iso) | Clostridium bolteae | - | - | [16] | |
| Hydrazone MRYp-BZ2 | S. aureus | 0.025 | - | [17] | |
| MurG | Uridine-linked proline derivative | E. coli | 400 | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Protocol 1: Purification of Recombinant His-tagged this compound Synthase (UppS) from E. coli
Objective: To purify recombinant UppS for enzymatic assays and structural studies.
Materials:
-
E. coli strain overexpressing His-tagged UppS (e.g., BL21(DE3) with a pET vector containing the uppS gene)
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose (B213101) resin
-
Sonciator
-
Centrifuge
-
Chromatography column
Procedure:
-
Inoculate a starter culture of the E. coli overexpression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged UppS with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration and store at -80°C.
Protocol 2: Assay for this compound Synthase (UppS) Activity
Objective: To measure the enzymatic activity of UppS by quantifying the incorporation of radiolabeled IPP into a long-chain polyprenyl pyrophosphate.
Materials:
-
Purified UppS enzyme
-
Reaction Buffer: 100 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1% Triton X-100
-
Farnesyl pyrophosphate (FPP)
-
[14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing Reaction Buffer, FPP (e.g., 10 µM), and [14C]-IPP (e.g., 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified UppS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1-butanol and vortexing vigorously.
-
Centrifuge to separate the phases. The long-chain polyprenyl pyrophosphate product will partition into the upper butanol phase.
-
Transfer an aliquot of the butanol phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [14C]-IPP.
Protocol 3: Purification of Recombinant His-tagged MraY
Objective: To purify the integral membrane protein MraY for functional studies.
Materials:
-
E. coli strain overexpressing His-tagged MraY
-
Culture media and induction reagents as for UppS
-
Membrane Preparation Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM, 250 mM imidazole
-
Ultracentrifuge
Procedure:
-
Grow and induce the E. coli culture as described for UppS.
-
Harvest cells and resuspend in Membrane Preparation Buffer.
-
Lyse cells by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation (5,000 x g, 15 minutes, 4°C).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (100,000 x g, 1 hour, 4°C).
-
Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1 hour at 4°C to solubilize membrane proteins.
-
Clarify the solubilized membrane fraction by ultracentrifugation (100,000 x g, 30 minutes, 4°C).
-
Purify the His-tagged MraY from the supernatant using Ni-NTA affinity chromatography as described for UppS, ensuring that all buffers contain a critical micelle concentration of a suitable detergent (e.g., 0.05% DDM).
-
Analyze fractions by SDS-PAGE, pool pure fractions, and dialyze against a detergent-containing storage buffer.
-
Determine protein concentration and store at -80°C.
Protocol 4: In Vitro Assay for MraY Activity
Objective: To measure the formation of Lipid I from UP and UDP-MurNAc-pentapeptide.
Materials:
-
Purified MraY
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1% Triton X-100
-
Undecaprenyl phosphate (UP)
-
UDP-MurNAc-pentapeptide (radiolabeled or fluorescently tagged for detection)
-
TLC plate (silica gel 60)
-
Developing Solvent: Chloroform (B151607)/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the reaction mixture containing Reaction Buffer and UP.
-
Add the radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide.
-
Initiate the reaction by adding purified MraY.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding an equal volume of 1-butanol.
-
Vortex and centrifuge to separate the phases. Lipid I will be in the butanol phase.
-
Spot an aliquot of the butanol phase onto a TLC plate.
-
Develop the TLC plate in the Developing Solvent.
-
Visualize and quantify the Lipid I spot using a phosphorimager or fluorescence scanner.
Protocol 5: Extraction and Quantification of Undecaprenyl Phosphate and its Derivatives from Bacterial Cells
Objective: To extract and quantify the cellular pool of UP, UPP, and undecaprenol.
Materials:
-
Bacterial cell culture
-
Chloroform/Methanol (1:2, v/v)
-
1-Butanol
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 95% Methanol, 5% Water, 10 mM Phosphoric acid
-
Mobile Phase B: 100% Isopropanol
-
UV detector (210 nm)
Procedure:
-
Harvest a known quantity of bacterial cells by centrifugation.
-
Extract the total lipids by resuspending the cell pellet in a single-phase mixture of chloroform/methanol/water.
-
After incubation, induce phase separation by adding chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for HPLC analysis (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the lipids using a gradient of Mobile Phase B into Mobile Phase A.
-
Detect the undecaprenyl phosphate and its derivatives by monitoring the absorbance at 210 nm.
-
Quantify the compounds by comparing the peak areas to those of known standards.[11]
Conclusion
This compound is a linchpin in the intricate process of bacterial cell wall biosynthesis. Its central role as a universal lipid carrier for the precursors of peptidoglycan, teichoic acids, and O-antigen makes the UPP cycle an attractive and validated target for the development of novel antibacterial therapies. This technical guide has provided a detailed overview of the UPP cycle, presented key quantitative data for the enzymes involved, and outlined essential experimental protocols. A thorough understanding of the biochemical and genetic aspects of UPP metabolism is crucial for researchers and drug development professionals aiming to exploit this essential pathway to combat the growing threat of antibiotic resistance. The continued investigation into the structure and function of the enzymes of the UPP cycle will undoubtedly pave the way for the design of next-generation antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intrinsic lipid preferences and kinetic mechanism of Escherichia coli MurG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 8. Product distribution and pre-steady-state kinetic analysis of Escherichia coli this compound synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the conformational change of Escherichia coli this compound synthase during catalysis using an inhibitor and tryptophan mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Escherichia coli glycosyltransferase MurG and Mycobacterium tuberculosis Gal transferase by uridine-linked transition state mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of Undecaprenyl Pyrophosphate Synthase (uppS) Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecaprenyl pyrophosphate synthase (UPPS), encoded by the uppS gene, is a critical enzyme in the bacterial cell wall biosynthesis pathway, catalyzing the formation of the lipid carrier this compound (UPP). The essential nature of UPPS in bacterial survival makes it an attractive target for novel antimicrobial agents. Understanding the intricate regulatory mechanisms governing uppS gene expression is paramount for the development of effective inhibitors and for elucidating bacterial responses to cell wall stress. This technical guide provides an in-depth overview of the current knowledge on the regulation of uppS gene expression in bacteria, with a focus on the model organisms Escherichia coli and Bacillus subtilis. It details the signaling pathways involved, presents quantitative data on gene expression, and provides comprehensive experimental protocols for studying these regulatory networks.
Introduction to this compound Synthase and its Importance
This compound synthase is a key enzyme in the synthesis of peptidoglycan, a major component of the bacterial cell wall. UPPS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP[1][2]. UPP then serves as a lipid carrier for the transport of peptidoglycan precursors across the cytoplasmic membrane[1][2]. Due to its essential role in cell wall biosynthesis, the inhibition of UPPS is a promising strategy for the development of new antibiotics[1][2].
The expression of the uppS gene is tightly regulated to ensure an adequate supply of UPP for cell wall synthesis while avoiding the toxic accumulation of lipid phosphate (B84403) intermediates. Bacteria have evolved sophisticated regulatory networks to modulate uppS expression in response to various environmental and cellular cues, including nutrient availability and cell envelope stress.
Regulatory Mechanisms of uppS Gene Expression
The regulation of uppS gene expression occurs at both the transcriptional and translational levels, involving a variety of molecular mechanisms.
Transcriptional Regulation in Escherichia coli: A Model of UTP-Sensing
In Escherichia coli, the expression of genes involved in pyrimidine (B1678525) metabolism is often regulated by the intracellular concentration of UTP. While direct evidence for the uppS gene is still emerging, a well-characterized model for the homologous upp gene (encoding uracil (B121893) phosphoribosyltransferase) and the carAB operon provides a strong framework for a UTP-sensitive regulatory mechanism[1][3]. This mechanism involves the selection of alternative transcriptional start sites and reiterative transcription.
-
Low UTP Conditions: When intracellular UTP levels are low, transcription initiates at a specific start site (G6 in the upp gene)[1][4]. This leads to the production of full-length, functional mRNA that can be translated into the UPPS protein.
-
High UTP Conditions: In the presence of high UTP concentrations, transcription initiation shifts to an alternative start site (A7 in the upp gene)[1][4]. The resulting transcript is prone to "stuttering" or reiterative transcription, where multiple UMP residues are added. This process generates short, non-functional transcripts that are not extended into the coding sequence, effectively downregulating gene expression[1][4].
Translational Regulation and Cell Wall Stress Response in Bacillus subtilis
In Bacillus subtilis, the regulation of uppS expression is linked to the cell envelope stress response, primarily mediated by the alternative sigma factor, σM.
A study on a vancomycin-resistant strain of B. subtilis identified a single point mutation in the ribosome-binding site (RBS) of the uppS gene. This mutation resulted in reduced translation of the UPPS protein. Interestingly, this decrease in UPPS levels led to a slight elevation in the expression of the σM regulon, suggesting a compensatory mechanism to cope with the stress caused by impaired cell wall synthesis. The σM regulon is known to be activated by various cell envelope stresses, including the presence of cell wall-active antibiotics.
Quantitative Data on uppS Gene Expression
Quantitative analysis of uppS gene expression provides crucial insights into the magnitude of regulation under different conditions. While direct quantitative data for uppS is limited, studies on homologous genes and related pathways offer valuable information.
| Organism | Condition | Gene/Product | Fold Change/Activity | Reference |
| E. coli | Grown on uracil | Uracil phosphoribosyltransferase (upp) | 1,800 nmol/min/mg | [2] |
| E. coli | Grown on UMP | Uracil phosphoribosyltransferase (upp) | 9,850 nmol/min/mg (5.5-fold increase) | [2] |
| S. aureus | Exposure to vancomycin | sgtB (cell wall synthesis) | Upregulated | [5] |
| S. aureus | Exposure to vancomycin | murZ (cell wall synthesis) | Upregulated | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of uppS gene expression.
Quantitative Real-Time PCR (qPCR) for uppS mRNA Quantification
Protocol:
-
RNA Isolation:
-
Grow bacterial cultures to the desired optical density under control and experimental conditions.
-
Harvest cells by centrifugation and immediately lyse them using a suitable method (e.g., bead beating with TRIzol).
-
Extract total RNA using a commercial kit or a standard phenol-chloroform extraction protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, uppS-specific forward and reverse primers, a suitable qPCR master mix (e.g., SYBR Green), and a reference dye.
-
Include a no-template control and a no-reverse-transcriptase control.
-
Run the qPCR on a real-time PCR instrument with an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for uppS and a stably expressed reference gene.
-
Calculate the relative expression of uppS using the ΔΔCt method.
-
Western Blotting for UPPS Protein Quantification
Protocol:
-
Protein Extraction:
-
Harvest bacterial cells from control and experimental cultures by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or by using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the UPPS protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of the UPPS protein.
-
Chromatin Immunoprecipitation (ChIP) for Identifying Transcription Factor Binding
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat bacterial cultures with formaldehyde (B43269) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into small fragments (200-500 bp) by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA by qPCR using primers flanking the putative binding site in the uppS promoter or by high-throughput sequencing (ChIP-seq).
-
Electrophoretic Mobility Shift Assay (EMSA) for In Vitro Protein-DNA Interaction
Protocol:
-
Probe Preparation:
-
Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the uppS promoter. Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive methods (e.g., biotin (B1667282) or fluorescent dyes).
-
-
Binding Reaction:
-
Incubate the labeled probe with the purified transcription factor protein in a binding buffer.
-
Include a negative control with no protein and a competition reaction with an excess of unlabeled probe to demonstrate specificity.
-
-
Electrophoresis:
-
Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Detect the labeled probe by autoradiography (for radioactive probes) or by a chemiluminescent or fluorescent imaging system (for non-radioactive probes). A shift in the mobility of the probe indicates the formation of a protein-DNA complex.
-
Conclusion and Future Directions
The regulation of uppS gene expression is a complex process involving transcriptional and translational control mechanisms that are responsive to cellular metabolic status and environmental stress. In E. coli, a UTP-sensitive reiterative transcription model likely plays a key role, while in B. subtilis, translational control and the σM-mediated cell wall stress response are important.
While significant progress has been made, several areas warrant further investigation. Direct quantitative data on uppS expression under various conditions in both E. coli and B. subtilis are needed to fully understand the dynamic range of its regulation. Furthermore, the direct binding of regulatory proteins, such as σM, to the uppS promoter needs to be definitively demonstrated through techniques like ChIP-seq. A detailed characterization of the uppS promoter regions in different bacterial species will be crucial for identifying novel regulatory elements and transcription factors.
A deeper understanding of the regulatory networks controlling uppS expression will not only provide fundamental insights into bacterial physiology but also pave the way for the development of novel therapeutic strategies that target this essential pathway. By disrupting the delicate balance of uppS expression, it may be possible to sensitize bacteria to existing antibiotics or to develop new classes of drugs that effectively inhibit bacterial growth.
References
- 1. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of upp Expression in Escherichia coli by UTP-Sensitive Selection of Transcriptional Start Sites Coupled with UTP-Dependent Reiterative Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carAB Expression in Escherichia coli Occurs in Part through UTP-Sensitive Reiterative Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Genes of the Cell Wall Stimulon in Clinical Isolates of Staphylococcus aureus Exhibiting Vancomycin-Intermediate- S. aureus-Type Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Undecaprenyl Pyrophosphate Synthase: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in bacterial cell wall biosynthesis, catalyzing the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form this compound (UPP). This C55 lipid carrier is essential for the transport of peptidoglycan precursors across the cell membrane. The absence of a human homologue makes UPPS an attractive and validated target for the development of novel antibacterial agents. This guide provides a comprehensive overview of the structural analysis of UPPS, detailing experimental methodologies, presenting key quantitative data, and visualizing complex processes to aid in structure-guided drug design.
Function and Catalytic Mechanism
UPPS is a cis-prenyltransferase that plays a pivotal role in the synthesis of the bacterial cell wall.[1] The enzyme facilitates the elongation of an allylic pyrophosphate (FPP) through the addition of eight IPP units, resulting in the formation of UPP, a C55 isoprenoid.[2][3] This process is crucial as UPP acts as a lipid carrier for peptidoglycan monomers, which are essential building blocks of the bacterial cell wall.[4] The reaction is dependent on the presence of a divalent metal cation, typically Mg2+, which is believed to play a role in substrate binding and catalysis.[5]
The catalytic cycle of UPPS involves the binding of FPP and IPP to the active site. The reaction is initiated by the ionization of FPP, facilitated by Mg2+, leading to the formation of a carbocation intermediate. This is followed by a nucleophilic attack from the double bond of IPP, resulting in the formation of a new carbon-carbon bond and the elongation of the isoprenoid chain. This process is repeated seven more times to yield the final C55-PP product.[5]
Experimental Protocols for Structural Analysis
The determination of the three-dimensional structure of UPPS is paramount for understanding its mechanism and for designing specific inhibitors. X-ray crystallography has been the primary technique employed for this purpose. Below are detailed methodologies for the key experimental stages.
Protein Expression and Purification
Recombinant expression of UPPS is typically performed in Escherichia coli. The following protocol is a generalized procedure based on methodologies reported in the literature.[6][7][8]
Protocol for UPPS Expression and Purification:
-
Gene Cloning: The uppS gene from the desired bacterial species (e.g., E. coli, S. aureus) is amplified by PCR and cloned into an expression vector, often containing a polyhistidine-tag (His-tag) for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-4 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.[6][9]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[9] Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.[6]
-
Affinity Chromatography: The clarified supernatant containing the His-tagged UPPS is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged UPPS is then eluted with a high concentration of imidazole (e.g., 250-500 mM).[6]
-
Further Purification: For crystallization, further purification is often necessary. This may involve ion-exchange chromatography (e.g., using a DEAE or Q-sepharose column) followed by size-exclusion chromatography (gel filtration) to obtain a highly pure and homogenous protein sample.[8][10] The purity of the protein is assessed by SDS-PAGE.
Crystallization
Obtaining high-quality crystals is a critical and often challenging step in X-ray crystallography. The following provides an overview of typical crystallization conditions for UPPS.
Protocol for UPPS Crystallization:
-
Protein Concentration: Purified UPPS is concentrated to a suitable concentration for crystallization, typically in the range of 5-15 mg/mL.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.[11][12] In this method, a small drop of the protein solution is mixed with an equal volume of a reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Optimization: Promising initial "hits" are optimized by systematically varying the precipitant concentration, pH, and temperature, and by using additives.
-
Cryoprotection: Before X-ray diffraction data collection, crystals are typically cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation when flash-cooled in liquid nitrogen.[13]
Table 1: Reported Crystallization Conditions for this compound Synthase
| Organism | Precipitant | pH | Temperature | Method | Reference |
| Escherichia coli | 1.6 M Ammonium Sulfate (B86663), 10% 1,4-dioxane | 6.5 | 288 K | Sitting-drop vapor diffusion | [11] |
| Micrococcus luteus | Ammonium sulfate and lithium sulfate | - | - | Sitting-drop vapor diffusion | [12] |
| Acinetobacter baumannii | 0.1 M Citric acid, 5% (v/v) 2-propanol, 6% (w/v) PEG 20,000 | 3.5 | 277 K | Sitting-drop vapor diffusion | [13] |
X-ray Diffraction Data Collection and Processing
High-quality diffraction data are essential for determining an accurate protein structure.
Protocol for X-ray Data Collection and Processing:
-
Data Collection: Cryo-cooled crystals are mounted on a goniometer and exposed to a monochromatic X-ray beam, typically at a synchrotron source. Diffraction patterns are recorded on a detector as the crystal is rotated.[14] A complete dataset is collected by rotating the crystal through a specific angular range.[15]
-
Data Processing: The collected diffraction images are processed using software packages like HKL-2000 or XDS.[13] This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and scaling and merging the data from multiple images to produce a final set of unique reflection intensities.[16][17]
-
Structure Solution: The phase problem is typically solved by molecular replacement (MR) if a homologous structure is available.[18][19][20][21] A search model is used to find the correct orientation and position of the molecule in the unit cell of the unknown crystal.
-
Model Building and Refinement: An initial model of the protein is built into the electron density map. This model is then refined using crystallographic refinement software to improve the fit of the model to the experimental data. This process is iterated with manual model adjustments until a final, accurate structure is obtained.
Quantitative Data from Structural and Functional Analyses
The following tables summarize key quantitative data obtained from structural and functional studies of UPPS.
Table 2: Crystallographic Data for Selected this compound Synthase Structures
| PDB ID | Organism | Ligand(s) | Resolution (Å) | R-work / R-free | Space Group | Reference |
| 1X07 | Escherichia coli | Mg2+, IPP | 2.20 | 0.184 / 0.253 | P 32 2 1 | [2] |
| 1V7U | Escherichia coli | FPP | 2.35 | 0.173 / 0.254 | P 21 21 21 | [1] |
| 1X06 | Escherichia coli | Mg2+, IPP, FsPP | - | - | P 32 2 1 | [22] |
| 2E9C | Escherichia coli | BPH-675 (inhibitor) | - | - | P 21 21 21 | [23] |
Table 3: Kinetic Parameters of Escherichia coli this compound Synthase
| Substrate | Km (µM) | kcat (s-1) | Conditions | Reference |
| FPP | - | 2.5 | 0.1% Triton X-100 | [24] |
| FPP | - | 0.013 | No Triton X-100 | [24] |
| GGPP | 0.3 | 2.1 | - | [25] |
| GPP | 36.0 | 1.7 | - | [25] |
Table 4: Inhibitory Activity (IC50) of Selected Compounds against this compound Synthase
| Inhibitor | Target Organism | IC50 (µM) | Assay Method | Reference |
| Rhodanine derivative (Compound 1) | S. aureus / E. coli | ~2 | Spectrophotometric | [26] |
| BPH-629 (Bisphosphonate) | E. coli | ~0.3 | - | [26] |
| BPH-1330 (Diketo acid) | E. coli | 2 | - | [26] |
| Anthranilic acid derivative (Compound 2) | E. coli | 25 | Radiometric | [6][27] |
| Anthranilic acid derivative (Compound 3) | E. coli | 24 | Radiometric | [6] |
| Sulfamoylthiophene derivative | E. coli BacA | 42-366 | Biochemical | [28] |
Visualizing Key Processes in UPPS Structural Analysis
Diagrams generated using the DOT language provide clear visual representations of complex biological and experimental processes.
Caption: Catalytic cycle of this compound Synthase (UPPS).
Caption: Experimental workflow for the structural analysis of UPPS.
Caption: Mechanisms of UPPS inhibition by different classes of molecules.
Conclusion and Future Directions
The structural elucidation of this compound synthase has provided invaluable insights into its catalytic mechanism and has laid the groundwork for the rational design of novel antibacterial agents. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field. Future efforts in the structural analysis of UPPS should focus on trapping the enzyme in different conformational states and in complex with a wider array of inhibitors. Cryo-electron microscopy could also emerge as a powerful tool for studying the dynamics of this essential enzyme. Continued research in this area holds significant promise for the development of new therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Crystal structures of this compound synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 7. Use of genomics to identify bacterial this compound synthetase: cloning, expression, and characterization of the essential uppS gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Crystal structure of E. coli PRPP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray diffraction analysis of UspE from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray diffraction studies of undecaprenyl diphosphate synthase from Micrococcus luteus B-P 26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.2. Crystallization and structure determination [bio-protocol.org]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. User Guide - Data Collection and Processing [smb.slac.stanford.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. X-ray Data Processing [mol-xray.princeton.edu]
- 18. An introduction to molecular replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Replacement - Phaserwiki [phaser.cimr.cam.ac.uk]
- 20. Molecular Replacement Guide [mol-xray.princeton.edu]
- 21. mdpi.com [mdpi.com]
- 22. wwPDB: pdb_00001x06 [wwpdb.org]
- 23. wwPDB: pdb_00002e9c [wwpdb.org]
- 24. Product distribution and pre-steady-state kinetic analysis of Escherichia coli this compound synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Substrate and product specificities of cis-type this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Undecaprenyl Pyrophosphate Metabolism in Gram-Positive Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Undecaprenyl pyrophosphate (UPP) and its monophosphate derivative, undecaprenyl phosphate (B84403) (UP), are essential lipid carriers crucial for the biosynthesis of the bacterial cell wall. In Gram-positive bacteria, these molecules are central to the transport of peptidoglycan, teichoic acid, and capsule precursors across the cytoplasmic membrane. The metabolic pathways governing the synthesis, dephosphorylation, and recycling of this lipid carrier are tightly regulated and present attractive targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of UPP metabolism, detailing the key enzymatic players, summarizing available quantitative data, outlining experimental protocols, and visualizing the core pathways.
Introduction to Undecaprenyl Phosphate
Undecaprenyl phosphate (UP, also known as C55-P or bactoprenol (B83863) phosphate) is a 55-carbon isoprenoid lipid that acts as a sugar carrier in the biosynthesis of various bacterial cell wall polymers.[1] Its primary role is to transport hydrophilic glycan precursors from the cytoplasm across the hydrophobic cell membrane for subsequent polymerization on the cell surface.[2] The cyclical process involving UP, its pyrophosphate form (UPP), and its alcohol form (undecaprenol, UOH) is fundamental to bacterial viability, making the enzymes involved in this metabolism prime targets for antibiotic intervention.[3]
Core Metabolic Pathways
The metabolism of this compound in Gram-positive bacteria can be divided into three key stages: de novo biosynthesis, dephosphorylation, and recycling.
De Novo Biosynthesis of this compound (UPP)
The synthesis of UPP begins with the condensation of farnesyl pyrophosphate (FPP, C15-PP) with eight molecules of isopentenyl pyrophosphate (IPP, C5-PP).[4][5] This series of reactions is catalyzed by the enzyme This compound Synthase (UppS) , a cis-prenyltransferase.[6][4]
-
Reaction: FPP + 8 IPP → UPP + 8 PPi
-
Enzyme: this compound Synthase (UppS)
-
Location: Cytoplasm/membrane interface
UppS is an essential enzyme for bacterial survival, and its inhibition leads to a halt in cell wall synthesis.[6][3][4]
Dephosphorylation and Recycling
Once UPP is synthesized, or after it has transported a precursor across the membrane and is released, it must be dephosphorylated to its active monophosphate form (UP) to participate in another round of precursor transport.[5][7] This crucial step is carried out by UPP phosphatases. In many Gram-positive bacteria, such as Bacillus subtilis, this function is redundantly encoded by at least two key phosphatases: BcrC and UppP .[7][8][9]
-
Reaction: UPP → UP + Pi
-
Enzymes: UPP Phosphatases (e.g., BcrC, UppP)
-
Significance: This step is the target of the antibiotic bacitracin, which binds to UPP and prevents its dephosphorylation.[7]
The genes encoding BcrC and UppP have been shown to be a synthetic lethal pair in B. subtilis, meaning that while either one can be deleted, the simultaneous loss of both is lethal, highlighting the essential nature of this dephosphorylation step.[7][8][9]
A notable feature of Gram-positive bacteria is the presence of a significant pool of undecaprenol (B103720) (UOH).[1][10] This alcohol form can be phosphorylated to UP by an undecaprenol kinase , an enzyme homologous to diacylglycerol kinase (DgkA), providing an alternative route to generate the active lipid carrier.[1][10]
Caption: Core pathways of UPP metabolism in Gram-positive bacteria.
Key Enzymes and Their Characteristics
This compound Synthase (UppS)
UppS is a crucial enzyme that catalyzes the formation of UPP.[6][4] It is a potential target for novel antibiotics due to its essential role in peptidoglycan synthesis.[3][4] Inhibitors of UppS have been identified and show promise, with some exhibiting synergistic effects with existing antibiotics like β-lactams.[6][3]
UPP Phosphatases: BcrC and UppP
BcrC and UppP are the primary enzymes responsible for the dephosphorylation of UPP to UP in B. subtilis.[7][8] BcrC belongs to the type 2 phosphatidic acid phosphatase (PAP2) superfamily.[11] Overexpression of BcrC can confer resistance to bacitracin by increasing the rate of UPP dephosphorylation.[11] While both enzymes are functionally redundant for viability, they appear to have distinct physiological roles. BcrC is particularly important during vegetative growth and in response to cell envelope stress, whereas UppP plays a more critical role during sporulation.[7][9]
Quantitative Data Summary
The cellular pools of UPP and its derivatives are tightly regulated. Quantitative analysis provides insight into the dynamics of cell wall synthesis.
| Compound | Organism | Growth Phase | Pool Size (nmol/g of cell dry weight) | Reference |
| Undecaprenyl Phosphate (UP) | Staphylococcus aureus | Exponential | ~50 | [12][13][14] |
| This compound (UPP) | Staphylococcus aureus | Exponential | ~150 | [12][13][14] |
| Undecaprenol (UOH) | Staphylococcus aureus | Exponential | ~70 | [12][13][14] |
| Enzyme Inhibitor | Target Enzyme | Organism | Inhibition Constant | Reference |
| Rhodanine derivative (Compound 1 ) | UppS | S. aureus | IC50 ~2 µM, Ki ~300 nM | [3] |
| Anthranilic acid derivative (Compound 2 ) | UppS | E. coli | IC50 = 25 µM | [15] |
| MAC-0547630 | UppS | B. subtilis / S. aureus | - | [6] |
Experimental Protocols
Protocol: UPP Synthase (UppS) Activity Assay (Radioactive Method)
This protocol is adapted from methods used to determine UppS enzymatic activity by measuring the formation of radiolabeled UPP.[15][16]
Objective: To quantify the catalytic activity of UppS.
Materials:
-
Purified UppS enzyme
-
[1-¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Farnesyl pyrophosphate (FPP)
-
Reaction Buffer: 100 mM HEPES or Tris-HCl (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, 0.05% Triton X-100
-
Stop Solution: 50% Trichloroacetic acid (TCA) or freezing with liquid nitrogen
-
Scintillation fluid
-
n-hexane for extraction
-
Silica (B1680970) gel TLC plates
-
Mobile Phase: 1-propanol (B7761284) / ammonium (B1175870) hydroxide (B78521) / water (6:3:1 v/v/v)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a final volume of 40-100 µL. The mixture should contain Reaction Buffer, a defined concentration of FPP (e.g., 1.5-10 µM), and radiolabeled [¹⁴C]-IPP (e.g., 12 µM).[15][16]
-
Enzyme Dilution: Dilute the purified UppS enzyme in Reaction Buffer to a concentration that ensures substrate consumption does not exceed 30% during the assay.[15]
-
Initiation: Start the reaction by adding the diluted enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25-35°C) for a set time (e.g., 30 minutes).[15][16]
-
Termination: Stop the reaction. This can be done by freezing the mixture in liquid nitrogen or by adding an equal volume of 50% TCA.[15][16]
-
Product Separation & Quantification (TLC Method): a. Lyophilize the reaction mixture and resuspend in a small volume of water.[15] b. Spot the resuspended sample onto a silica gel TLC plate. c. Develop the TLC plate using the specified mobile phase. The radiolabeled substrate ([¹⁴C]-IPP) and product ([¹⁴C]-UPP) will separate based on their retention factors (Rf).[15] d. Quantify the radioactivity in the substrate and product spots using a radioactivity scanner.[15]
-
Calculation: Calculate the amount of product formed to determine the enzyme's activity. For inhibitor studies, calculate residual activity relative to a control reaction without the inhibitor.[15]
Caption: Experimental workflow for the radioactive UppS assay.
Protocol: UPP Phosphatase Activity Assay (Colorimetric)
This protocol is a general method for measuring phosphatase activity using a chromogenic substrate like p-nitrophenyl phosphate (pNPP), adapted for UPP phosphatases.[17][18]
Objective: To determine the activity of UPP phosphatases like BcrC or UppP.
Materials:
-
Purified phosphatase enzyme (e.g., BcrC) or membrane preparations overexpressing the enzyme.[11]
-
Substrate: p-nitrophenyl phosphate (pNPP) or, for higher specificity, synthetically prepared UPP.
-
Assay Buffer: Buffer appropriate for the specific phosphatase (e.g., 0.1 M Tris-HCl, pH 8.6, with 10 mM MgCl₂ for alkaline-like activity).
-
Stop Solution: 3N NaOH or similar alkaline solution.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Preparation: Equilibrate all reagents to the desired reaction temperature (e.g., room temperature or 37°C).
-
Sample Addition: Add diluted enzyme samples or membrane preparations to the wells of a 96-well plate. Include blank wells containing only Assay Buffer.
-
Reaction Initiation: Start the reaction by adding the pNPP substrate solution to each well.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the Stop Solution. This will raise the pH, stopping the enzyme and developing the yellow color of the p-nitrophenol product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the sample readings. Use a standard curve of p-nitrophenol to convert absorbance values into the amount of phosphate released, thereby determining enzyme activity.
Regulation and Significance in Drug Development
The metabolism of UPP is tightly linked to the overall state of cell wall synthesis and the nutritional environment of the bacterium.[19][20] For instance, the expression of bcrC in B. subtilis is upregulated in response to cell envelope stress, such as exposure to bacitracin, as part of the σM-dependent stress response.[7][8] This homeostatic feedback loop underscores the cell's efforts to maintain the integrity of its envelope.
The essentiality and bacterial-specificity of the enzymes in UPP metabolism make them highly attractive targets for the development of new antibiotics.[3][15]
-
UppS Inhibitors: Compounds that block the de novo synthesis of UPP can starve the cell of the lipid carrier, halting the production of peptidoglycan and other essential polymers.[3]
-
Targeting Dephosphorylation: While bacitracin already targets the UPP dephosphorylation step, its clinical use is limited to topical applications due to toxicity. New inhibitors of BcrC or UppP could provide novel therapeutic options.
The intricate and vital nature of this compound metabolism in Gram-positive bacteria offers a rich field for both fundamental research and applied drug discovery. A thorough understanding of its pathways, enzymes, and regulation is critical for developing the next generation of antibiotics to combat resistant pathogens.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Inhibition of this compound Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis [frontiersin.org]
- 8. Depletion of this compound Phosphatases Disrupts Cell Envelope Biogenesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undecaprenyl phosphate metabolism in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BcrC from Bacillus subtilis acts as an this compound phosphatase in bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 16. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Regulating the Intersection of Metabolism and Pathogenesis in Gram-positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulating the Intersection of Metabolism and Pathogenesis in Gram-positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Undecaprenyl Pyrophosphate Recycling and De Novo Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Undecaprenyl phosphate (B84403) (UP) is an essential lipid carrier in bacteria, responsible for transporting hydrophilic peptidoglycan precursors across the cytoplasmic membrane for cell wall biosynthesis. The finite cellular pool of UP necessitates a tightly regulated balance between its de novo synthesis and recycling. This guide provides a comprehensive overview of these two critical pathways, detailing the key enzymatic players, their mechanisms, and the experimental protocols used for their investigation. The central role of the undecaprenyl pyrophosphate (UPP) cycle in bacterial viability makes it a prime target for novel antimicrobial agents. This document summarizes quantitative data on enzyme kinetics and inhibition, outlines detailed experimental methodologies, and provides visual representations of the biochemical pathways and experimental workflows to serve as a valuable resource for researchers in microbiology and drug development.
Core Pathways: De Novo Synthesis and Recycling of Undecaprenyl Phosphate
Bacteria maintain their crucial pool of undecaprenyl phosphate (UP or C55-P) through two interconnected pathways: de novo synthesis, which generates new UP molecules, and a recycling pathway that regenerates UP from its pyrophosphate form after its use in cell wall synthesis.
De Novo Synthesis of Undecaprenyl Phosphate
The de novo synthesis of UP begins in the cytoplasm with the formation of this compound (UPP or C55-PP). This process involves two key enzymatic steps:
-
UPP Synthesis: The enzyme this compound synthase (UppS) catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP).[1][2] This reaction elongates the isoprenoid chain to 55 carbons, forming UPP. UppS is a critical enzyme as it commits precursors to the synthesis of the lipid carrier.[1]
-
Dephosphorylation to UP: The newly synthesized UPP is then dephosphorylated to the active carrier lipid, UP. This dephosphorylation is carried out by specific UPP phosphatases.[3] In Escherichia coli, the phosphatase BacA (also known as UppP) is thought to be involved in this initial dephosphorylation step.[4]
Recycling of Undecaprenyl Phosphate
The recycling pathway is essential for sustaining the high demand for UP during rapid cell growth and division. After the peptidoglycan precursors are polymerized into the growing cell wall on the periplasmic side of the membrane, UPP is released.[5] To be reused, this UPP must be dephosphorylated and the resulting UP translocated back to the cytoplasmic leaflet of the membrane.
-
Periplasmic Dephosphorylation: Several integral membrane phosphatases with active sites facing the periplasm catalyze the dephosphorylation of UPP to UP. In E. coli, these include members of the PAP2 (phosphatidic acid phosphatase type 2) superfamily, such as YbjG, PgpB, and LpxT.[3][6] In Gram-positive bacteria like Bacillus subtilis, the BcrC protein, also a PAP2-type phosphatase, plays a significant role in UPP recycling and contributes to bacitracin resistance.[7][8] There is functional redundancy among these phosphatases, ensuring the robustness of the recycling pathway.[9]
-
Translocation (Flipping): The regenerated UP molecule must then be translocated, or "flipped," from the periplasmic leaflet to the cytoplasmic leaflet of the membrane to accept new peptidoglycan precursors. While the precise mechanism and the identity of the flippase(s) are still under active investigation, proteins from the DedA and DUF368 families have been implicated in this process.[10]
The following diagram illustrates the interplay between the de novo synthesis and recycling pathways of this compound.
Quantitative Data
The following tables summarize key quantitative data related to UPP synthesis and recycling, including cellular concentrations of lipid carriers, enzyme kinetics, and inhibitor potencies.
Table 1: Cellular Concentrations of Undecaprenyl Phosphate and Derivatives
| Organism | Growth Phase | Undecaprenyl Phosphate (nmol/g dry weight) | This compound (nmol/g dry weight) | Undecaprenol (nmol/g dry weight) | Citation(s) |
| Escherichia coli | Exponential | ~75 | ~270 | <1 | [3][11] |
| Staphylococcus aureus | Exponential | ~50 | ~150 | ~70 | [3][11] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | kcat | Citation(s) |
| UppS (Wild-type) | E. coli | IPP | 70-fold increase in E213A mutant | 100-fold decrease in E213A mutant | [12][13] |
| UppS (D26A mutant) | E. coli | IPP | Minor change | 1000-fold decrease | [12][13] |
| UppS (D150A mutant) | E. coli | IPP | 50-fold increase | No significant change | [12][13] |
| BacA | E. coli | C55-PP | - | ~27 s-1 | [5] |
Table 3: Inhibitor Potency (IC50 and MIC Values)
| Target Enzyme | Inhibitor | Organism(s) | IC50 | MIC (µg/mL) | Citation(s) |
| UppS | Viridicatumtoxin | Gram-positive bacteria | 4 µM | - | [14] |
| UppS | Spirohexaline | Gram-positive bacteria | 9 µM | - | [14] |
| UppS | Anthranilic acid derivative 2 | E. coli ΔtolC | 25 µM | 0.5 | [9][15] |
| UppS | Dihydropyridines | Gram-positive bacteria | Down to 40 nM | - | [4] |
| UppS | Tetramic and tetronic acids | Gram-positive bacteria | ~100 nM range | - | [4] |
| BacA | Sulfamoyl-2-thenoic acid derivatives | E. coli | 42 - 374 µM | - | [16][17] |
| UPP Recycling | Bacitracin | B. subtilis | - | Varies by strain | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study UPP synthesis and recycling.
Purification of Recombinant His-tagged UppS
This protocol describes the purification of N-terminally His-tagged UppS from an overexpressing E. coli strain.
-
Cell Culture and Induction:
-
Inoculate 1 liter of 2YT medium supplemented with the appropriate antibiotic with an overnight preculture of E. coli C43(DE3) carrying the pET2130::uppSEc plasmid.
-
Incubate with shaking at 37°C until the optical density at 600 nm reaches 0.8.
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue incubation for 3 hours at 37°C.[9]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 4°C and wash the pellet with buffer A (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Resuspend the cells in 10 mL of buffer A and disrupt by sonication on ice.[9]
-
-
Affinity Chromatography:
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with buffer A containing 10 mM imidazole (B134444).
-
Wash the column with buffer A containing 20 mM imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged UppS protein with buffer A containing a gradient of 50-500 mM imidazole.[18][19]
-
-
Purity Analysis:
-
Analyze fractions by SDS-PAGE to assess purity. Pool fractions containing pure UppS.
-
If necessary, perform further purification steps such as gel filtration chromatography.[20]
-
The following diagram outlines the workflow for recombinant UppS purification.
UppS Enzyme Activity Assay (Radioactivity-based)
This assay measures the formation of radiolabeled UPP from radiolabeled IPP.
-
Reaction Mixture Preparation:
-
Prepare a final reaction volume of 40 µL.
-
The reaction mixture consists of: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, 1.5 µM FPP, 12 µM [¹⁴C]-IPP, 2 µL DMSO (with or without inhibitor), and the purified UppS enzyme solution.[9]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate for 30 minutes at 25°C.
-
Stop the reaction by freezing in liquid nitrogen.[9]
-
-
Product Separation and Quantification:
-
Lyophilize the reaction mixture and resuspend in 10 µL of water.
-
Spot the resuspended mixture onto a Silica gel 60 TLC plate.
-
Develop the TLC plate using a mobile phase of 1-propanol/ammonium hydroxide/water (6:3:1, v/v/v).
-
Quantify the radiolabeled substrate ([¹⁴C]-IPP) and product ([¹⁴C]-UPP) using a radioactivity scanner.[9]
-
The logical flow of the UppS activity assay is depicted below.
UPP Phosphatase Activity Assay
This protocol is suitable for measuring the activity of UPP phosphatases like BacA, BcrC, and YbjG using a radiolabeled substrate.
-
Synthesis of Radiolabeled Substrate:
-
Synthesize radiolabeled [¹⁴C]C55-PP using purified UppS, FPP, and [¹⁴C]-IPP as described in the UppS activity assay, but on a larger scale.
-
-
Phosphatase Reaction:
-
Prepare a reaction mixture containing the purified phosphatase, [¹⁴C]C55-PP substrate, and appropriate buffer conditions (e.g., including 1 mM CaCl₂ for BacA).[5]
-
Incubate the reaction at 37°C.
-
-
Extraction and Analysis:
-
Stop the reaction and extract the lipids using a Bligh-Dyer method.
-
Separate the substrate ([¹⁴C]C55-PP) and product ([¹⁴C]C55-P) by thin-layer chromatography (TLC).
-
Quantify the spots using a radioactivity scanner to determine the percentage of dephosphorylation.[5]
-
Quantification of Cellular UP and UPP by HPLC
This method allows for the direct measurement of the cellular pools of UP and its derivatives.
-
Lipid Extraction:
-
Sample Preparation:
-
To quantify the total pool of UP and UPP, a portion of the extract can be treated with KOH to convert all UPP to UP.[21]
-
-
HPLC Analysis:
-
Analyze the lipid extracts by reverse-phase HPLC.
-
Use a gradient elution, for example, from 95% buffer A (95% methanol, 5% 2-propanol, 10 mM phosphoric acid) to 100% buffer B (70% methanol, 30% 2-propanol, 10 mM phosphoric acid) over 50 minutes.[21]
-
Detect and quantify the peaks corresponding to UP and UPP by comparing with authentic standards. The identity of the peaks can be confirmed by mass spectrometry.[21]
-
Drug Development Implications
The essentiality of the UPP synthesis and recycling pathways for bacterial survival makes them attractive targets for the development of new antibiotics.[23]
-
UppS Inhibitors: As UppS is a key enzyme in the de novo synthesis pathway and is absent in humans, it represents a promising target.[24] Several classes of small molecule inhibitors have been identified, including bisphosphonates, tetramic and tetronic acids, and anthranilic acid derivatives.[4][9][20]
-
UPP Phosphatase Inhibitors: Targeting the recycling pathway is another viable strategy. Bacitracin, a peptide antibiotic, functions by sequestering UPP, thereby inhibiting its dephosphorylation.[3] The discovery of small molecule inhibitors for phosphatases like BacA opens new avenues for antibiotic development.[16]
-
Synergistic Potential: Inhibitors of the UPP cycle may act synergistically with other cell wall synthesis inhibitors, such as β-lactams. By limiting the availability of the lipid carrier, bacteria may become more susceptible to antibiotics that target later stages of peptidoglycan synthesis.[7]
Conclusion
The synthesis and recycling of this compound are fundamental processes for bacterial cell wall biogenesis and survival. A thorough understanding of the enzymes involved, their kinetics, and their regulation is crucial for basic research and for the development of novel antimicrobial strategies. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing detailed experimental frameworks to facilitate further investigation into this critical bacterial pathway. The continued exploration of these pathways holds significant promise for addressing the growing challenge of antibiotic resistance.
References
- 1. Extraction and identification by mass spectrometry of undecaprenyl diphosphate-MurNAc-pentapeptide-GlcNAc from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BISC 429 [sfu.ca]
- 9. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undecaprenyl phosphate translocases confer conditional microbial fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of site-directed mutagenesis of the conserved aspartate and glutamate on E. coli this compound synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of bacterial this compound synthase by small fungal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Enzymatic Synthesis of Undecaprenyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic steps involved in the synthesis of undecaprenyl pyrophosphate (UPP), a critical lipid carrier in bacterial cell wall biosynthesis. The content covers the core enzymatic reactions, quantitative kinetic data, detailed experimental protocols, and the regulatory pathways governing this essential metabolic process.
Introduction to this compound Synthesis
This compound (UPP, or C₅₅-PP) is a vital lipid carrier molecule in bacteria, responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for the construction of the cell wall.[1][2] The de novo synthesis of UPP is a two-step enzymatic process, followed by a recycling pathway to regenerate the active form of the lipid carrier, undecaprenyl phosphate (B84403) (UP, or C₅₅-P). Due to its essential role in bacterial survival, the enzymes in this pathway are attractive targets for the development of novel antimicrobial agents.[3][4]
Core Enzymatic Steps
The synthesis of UPP involves two primary enzymatic reactions: the synthesis of UPP from smaller precursors and its subsequent dephosphorylation to the active lipid carrier, UP.
Step 1: Synthesis of this compound (UPP)
The first and committed step in the de novo synthesis of UPP is catalyzed by the enzyme This compound Synthase (UppS) .[5] UppS is a cis-prenyltransferase that catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP).[3][5] This reaction extends the C₁₅ FPP molecule to the C₅₅ UPP.[5]
Reaction: Farnesyl Pyrophosphate (FPP) + 8 Isopentenyl Pyrophosphate (IPP) → this compound (UPP) + 8 Pyrophosphate (PPi)
Step 2: Dephosphorylation of UPP to Undecaprenyl Phosphate (UP)
The newly synthesized UPP is then dephosphorylated to its monophosphate form, undecaprenyl phosphate (UP), which is the active carrier lipid that accepts the peptidoglycan precursors.[6][7] This dephosphorylation is carried out by a group of enzymes known as UPP phosphatases . In Escherichia coli, this activity is primarily attributed to BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily , including PgpB and YbjG .[8][9] While BacA accounts for the majority of this activity, the redundancy of these enzymes highlights the critical nature of this step.[2][6]
Reaction: this compound (UPP) + H₂O → Undecaprenyl Phosphate (UP) + Phosphate (Pi)
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes in the UPP synthesis pathway.
Table 1: Kinetic Parameters of this compound Synthase (UppS)
| Organism | Substrate | Km (μM) | kcat (s⁻¹) | Reference(s) |
| Escherichia coli | Farnesyl Pyrophosphate (FPP) | 0.4 | 2.5 | [10] |
| Escherichia coli | Geranyl Pyrophosphate (GPP) | 36.0 ± 0.1 | 1.7 ± 0.1 | [10][11] |
| Escherichia coli | Geranylgeranyl Pyrophosphate (GGPP) | 0.3 | 2.1 | [10][11] |
| Escherichia coli | Isopentenyl Pyrophosphate (IPP) | 4 | N/A | [10] |
Table 2: Kinetic Parameters of UPP Phosphatases
| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | Vmax (μmol·min⁻¹·mg⁻¹) | Reference(s) |
| BacA | Escherichia coli | This compound (UPP) | 680 | ~27 | 53 | [7][8] |
Table 3: Inhibitor Constants (Ki) and IC50 Values for UppS Inhibitors
| Inhibitor | Target Enzyme | Ki (μM) | IC50 (μM) | Reference(s) |
| (S)-Farnesyl thiopyrophosphate (FsPP) | E. coli UppS | 0.2 | N/A | [12] |
| Rhodanine derivative (Compound 1) | S. aureus and E. coli UppS | ~0.3 | ~2 | [13] |
| Anthranilic acid derivative (Compound 2) | E. coli UppS | N/A | 25 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of UPP synthesis.
Purification of His-tagged this compound Synthase (UppS)
This protocol is adapted for the purification of His-tagged proteins under native conditions.[14][15][16][17]
Materials:
-
E. coli cell pellet expressing His-tagged UppS
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing lysozyme, DNase I, and protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged UppS with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Spectrophotometric Assay for UppS Activity
This continuous assay monitors the release of pyrophosphate (PPi) during the UppS reaction.[18]
Materials:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.01% Triton X-100
-
Coupling enzyme system: Purine nucleoside phosphorylase (PNPase) and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Reaction Buffer, MESG, and PNPase.
-
Add the substrates, IPP and FPP, to the reaction mixture.
-
To test for inhibitors, add the desired concentration of the inhibitor to the wells.
-
Initiate the reaction by adding the purified UppS enzyme.
-
Immediately monitor the increase in absorbance at 360 nm using a microplate reader. The change in absorbance is proportional to the amount of PPi released.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Radiolabeled Assay for UppS Activity
This discontinuous assay measures the incorporation of radiolabeled IPP into UPP.[19]
Materials:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Reaction Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl₂
-
Quenching Solution: 60% ethanol, 0.1 M EDTA
-
Scintillation cocktail
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing Reaction Buffer, FPP, and [¹⁴C]-IPP.
-
To test for inhibitors, add the desired concentration of the inhibitor to the tubes.
-
Initiate the reaction by adding the purified UppS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Quenching Solution.
-
Apply the reaction mixture to a C18 reverse-phase TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., isopropanol:ammonia:water, 6:3:1).
-
Visualize the radiolabeled product (UPP) and substrate (IPP) using a phosphorimager or by autoradiography.
-
Quantify the amount of [¹⁴C]-UPP formed by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.
Malachite Green Assay for UPP Phosphatase Activity
This colorimetric assay detects the release of inorganic phosphate from UPP.[20][21][22][23][24]
Materials:
-
Purified UPP phosphatase (e.g., BacA)
-
This compound (UPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent like Tween-20)
-
Phosphate standard solution
Procedure:
-
Prepare a standard curve using the phosphate standard solution.
-
Set up the enzymatic reaction in a 96-well plate containing Assay Buffer and UPP.
-
Initiate the reaction by adding the purified UPP phosphatase.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620-660 nm.
-
Determine the amount of phosphate released by comparing the absorbance to the phosphate standard curve.
Signaling Pathways and Regulation
The synthesis of UPP is tightly regulated to meet the cellular demand for cell wall biosynthesis and to respond to environmental stresses.
The σM Regulon in Bacillus subtilis
In Bacillus subtilis, the extracytoplasmic function (ECF) sigma factor, σM, plays a crucial role in responding to cell envelope stress, such as the presence of cell wall-active antibiotics.[1][14][25] When the cell wall integrity is compromised, σM is activated and upregulates the expression of a regulon of genes involved in cell wall synthesis, including those responsible for the synthesis and recycling of undecaprenyl phosphate.[1][26][27] This response helps to fortify the cell wall and overcome the stress.[14][25]
Transcriptional Regulation of UPP Phosphatases in Escherichia coli
In E. coli, the expression of the genes encoding the PAP2 family of UPP phosphatases, pgpB and ybjG, is transcriptionally upregulated in response to a reduction in UPP dephosphorylation activity.[9] This suggests a feedback mechanism to maintain the cellular pool of UP. When the primary UPP phosphatase, BacA, is inhibited or absent, the increased expression of the other phosphatases compensates to ensure a sufficient supply of the essential lipid carrier.[9]
Experimental Workflow for UppS Inhibitor Screening
The identification of novel inhibitors of UppS is a key strategy in the development of new antibiotics. A typical workflow for screening and characterizing UppS inhibitors is outlined below.
References
- 1. The Bacillus subtilis sigma(M) regulon and its contribution to cell envelope stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Product distribution and pre-steady-state kinetic analysis of Escherichia coli this compound synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bacA gene of Escherichia coli encodes an this compound phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase | PLOS One [journals.plos.org]
- 8. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate and product specificities of cis-type this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate and product specificities of cis-type this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the conformational change of Escherichia coli this compound synthase during catalysis using an inhibitor and tryptophan mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protenova.com [protenova.com]
- 15. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 18. Regulation of upp Expression in Escherichia coli by UTP-Sensitive Selection of Transcriptional Start Sites Coupled with UTP-Dependent Reiterative Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. eubopen.org [eubopen.org]
- 24. [PDF] A malachite green colorimetric assay for protein phosphatase activity. | Semantic Scholar [semanticscholar.org]
- 25. Regulation of upp expression in Escherichia coli by UTP-sensitive selection of transcriptional start sites coupled with UTP-dependent reiterative transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. SigM-Responsive Genes of Bacillus subtilis and Their Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A regulatory pathway that selectively up-regulates elongasome function in the absence of class A PBPs | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for Undecaprenyl Pyrophosphate Synthase (UPPS) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in bacterial cell wall biosynthesis.[1] It catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form this compound (UPP), a C55 lipid carrier.[1][2] This lipid carrier is essential for the transport of peptidoglycan precursors across the cell membrane.[1][2] As UPPS is essential for bacterial viability and is absent in humans, it represents a promising target for the development of novel antibacterial agents.[1][2]
These application notes provide detailed protocols for two common methods to assay UPPS activity: a radiometric assay and a colorimetric assay. These assays are fundamental for studying the enzyme's kinetics and for high-throughput screening of potential inhibitors.
This compound (UPP) Synthesis Pathway
The synthesis of UPP is a key step in the isoprenenoid biosynthesis pathway, leading to the formation of the lipid carrier required for cell wall construction.
Caption: The UPPS enzyme catalyzes the formation of UPP and PPi from FPP and IPP.
General Protocol: Expression and Purification of His-tagged UPPS
A reliable source of active enzyme is crucial for successful assays. The following is a general protocol for the expression and purification of N-terminally His-tagged UPPS from E. coli.
1. Expression:
-
Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid encoding the His-tagged UPPS gene.
-
Grow the transformed cells in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-18 hours) to enhance protein solubility.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
3. Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Apply the supernatant (cleared lysate) to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged UPPS from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
4. Verification and Storage:
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity and molecular weight of the protein.
-
Pool the fractions containing pure UPPS and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme in aliquots at -80°C.
Radiometric Assay Protocol
This assay directly measures the incorporation of a radiolabeled substrate, [¹⁴C]-IPP, into the product, [¹⁴C]-UPP.
Experimental Workflow: Radiometric Assay
Caption: Workflow for the UPPS radiometric assay.
Detailed Methodology
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below.
-
Initiate Reaction: Add the purified UPPS enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 25°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by freezing the mixture in liquid nitrogen.
-
Sample Preparation for TLC: Lyophilize the reaction mixture and resuspend the dried residue in a small volume (e.g., 10-20 µL) of water or an appropriate solvent.
-
Thin-Layer Chromatography (TLC):
-
Spot the resuspended sample onto a silica (B1680970) gel 60 TLC plate.
-
Develop the TLC plate using a mobile phase of 1-propanol:ammonium hydroxide:water (6:3:1, v/v/v).
-
Air dry the TLC plate.
-
-
Quantification:
-
Scan the TLC plate using a radioactivity scanner to visualize and quantify the radiolabeled spots corresponding to [¹⁴C]-IPP and [¹⁴C]-UPP.
-
Determine the amount of product formed by integrating the radioactivity of the UPP spot.
-
Data Presentation: Radiometric Assay
| Component | Final Concentration |
| HEPES, pH 7.5 | 100 mM |
| KCl | 50 mM |
| MgCl₂ | 0.5 mM |
| FPP | 1.5 µM |
| [¹⁴C]-IPP | 12 µM |
| UPPS Enzyme | Variable |
| Test Compound/DMSO | Variable |
| Total Volume | 40 µL |
| Parameter | Value |
| Incubation Time | 30 minutes |
| Incubation Temperature | 25°C |
| TLC Mobile Phase | 1-propanol:NH₄OH:H₂O (6:3:1) |
| R_f ([¹⁴C]-IPP) | ~0.21 |
| R_f ([¹⁴C]-UPP) | ~0.56 |
Colorimetric (Coupled) Assay Protocol
This assay measures the production of pyrophosphate (PPi), which is then hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (B84403) (Pi). The Pi is then detected using a malachite green-based reagent.
Experimental Workflow: Colorimetric Assay
References
Application Notes and Protocols for the Purification of Recombinant Undecaprenyl Pyrophosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of recombinant undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis and a key target for novel antibacterial drug development.[1] The following sections offer comprehensive experimental procedures, data presentation, and visual workflows to guide researchers in obtaining highly pure and active UPPS.
Introduction
This compound synthase (UPPS) catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form this compound (UPP).[1][2] UPP is the lipid carrier required for the biosynthesis of bacterial cell wall components, including peptidoglycan.[2][3] The essential nature of this enzyme in bacteria makes it an attractive target for the development of new antimicrobial agents.[1][4]
This document outlines two primary protocols for the purification of recombinant UPPS, typically expressed in Escherichia coli:
-
Purification of His-tagged UPPS: A streamlined method utilizing immobilized metal affinity chromatography (IMAC).
-
Purification of Untagged UPPS: A classical approach involving multiple chromatography steps for applications requiring native protein without a fusion tag.
Data Presentation
The following tables summarize representative quantitative data obtained during the purification of recombinant UPPS. These values can serve as a benchmark for successful purification.
Table 1: Purification of His-tagged UPPS from E. coli
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 500 | 1500 | 3 | 100 | 1 |
| Ni-NTA Affinity | 15 | 1350 | 90 | 90 | 30 |
| Dialysis | 12 | 1200 | 100 | 80 | 33 |
Note: Values are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Purification of Untagged UPPS from E. coli
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 1000 | 2000 | 2 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) (35-50%) | 250 | 1800 | 7.2 | 90 | 3.6 |
| TSK-DEAE Chromatography | 40 | 1600 | 40 | 80 | 20 |
| Hydroxyapatite (B223615) Chromatography | 10 | 1400 | 140 | 70 | 70 |
| Superdex 200 (Gel Filtration) | 5 | 1200 | 240 | 60 | 120 |
Note: Values are based on typical purification schemes and are for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Purification of His-tagged UPPS
This protocol describes the purification of N-terminally His-tagged UPPS expressed in E. coli.
1. Gene Cloning and Expression:
-
Clone the uppS gene into a suitable expression vector (e.g., pET series) with an N-terminal His6-tag.
-
Transform the expression plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3) or C43(DE3)).[1]
-
Grow the cells in Luria-Bertani (LB) or 2YT medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1][5]
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM and continue incubation for 3-4 hours at 37°C.[1][6]
2. Cell Lysis:
-
Harvest the cells by centrifugation at 7,000 x g for 15 minutes at 4°C.[5]
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Disrupt the cells by sonication on ice or by using a French press at 12,000 psi.[1][5]
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the cell debris.[1] Collect the supernatant containing the soluble His-tagged UPPS.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[1]
-
Load the soluble cell lysate onto the column.
-
Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged UPPS with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).[1]
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.[1]
4. Dialysis and Storage:
-
Pool the fractions containing pure UPPS and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.[1]
-
Determine the protein concentration using a spectrophotometer.[1]
-
Store the purified protein at -20°C or -80°C.[1]
Protocol 2: Purification of Untagged UPPS
This protocol is adapted from methods used for purifying the native enzyme and can be applied to recombinant untagged UPPS.[3][4]
1. Gene Cloning and Expression:
-
Follow the same procedure as for His-tagged UPPS, but use an expression vector without a His-tag.
2. Cell Lysis and Ammonium Sulfate Precipitation:
-
Perform cell lysis as described for the tagged protein.
-
To the soluble lysate, slowly add solid ammonium sulfate to 35% saturation while stirring on ice.
-
Centrifuge to remove the precipitate.
-
Add more ammonium sulfate to the supernatant to reach 50% saturation.
-
Collect the precipitate by centrifugation, as this fraction should contain the UPPS.[3]
-
Resuspend the pellet in a suitable buffer (e.g., Buffer A: 20 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM EDTA) and dialyze overnight against the same buffer.[3]
3. Ion-Exchange Chromatography:
-
Load the dialyzed protein solution onto a TSK-DEAE anion-exchange column equilibrated with Buffer A.[3][4]
-
Wash the column with Buffer A.
-
Elute the bound proteins with a linear gradient of NaCl in Buffer A.
-
Collect fractions and assay for UPPS activity to locate the protein.
4. Hydroxyapatite Chromatography:
-
Pool the active fractions from the ion-exchange step and load them onto a ceramic hydroxyapatite column.[4]
-
Elute with a phosphate (B84403) gradient.
5. Gel Filtration Chromatography:
-
Concentrate the active fractions and load them onto a Superdex 200 gel filtration column equilibrated with a suitable buffer to separate proteins by size.[4]
-
This step also serves for buffer exchange into the final storage buffer.
6. UPPS Activity Assay:
-
UPPS activity can be measured using a coupled assay that determines the amount of inorganic pyrophosphate released.[3]
-
The reaction mixture typically contains Tris-HCl buffer, MgCl2, Triton X-100, IPP, and FPP.[3][4]
-
The reaction is initiated by adding the enzyme and incubated at 35°C.[3]
-
The amount of inorganic phosphate produced after the addition of inorganic pyrophosphatase is quantified, for example, by using a malachite green-based colorimetric method.[3]
Visualizations
The following diagrams illustrate the experimental workflows for the purification of recombinant UPPS.
Caption: Workflow for His-tagged UPPS Purification.
Caption: Workflow for Untagged UPPS Purification.
Caption: Role of UPPS in Bacterial Cell Wall Biosynthesis.
References
- 1. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. An efficient system for high-level expression and easy purification of authentic recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Undecaprenyl Pyrophosphate in Bacterial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl pyrophosphate (UPP), and its monophosphate form, undecaprenyl phosphate (B84403) (UP), are essential lipid carriers in bacteria, playing a pivotal role in the biosynthesis of the cell wall.[1][2][3] These molecules, also known as bactoprenol (B83863) pyrophosphate, are responsible for transporting peptidoglycan precursors and other cell surface polymers across the cytoplasmic membrane.[3][4] The de novo synthesis of UPP is initiated in the cytoplasm by the enzyme this compound synthase (UppS), which catalyzes the addition of eight isopentenyl pyrophosphate (IPP) units to farnesyl pyrophosphate (FPP).[2][5] UPP is then dephosphorylated to UP, the active carrier lipid.[2][6] Given their crucial role in bacterial viability, the enzymes involved in the UPP cycle are attractive targets for the development of novel antimicrobial agents.[2] Accurate and reliable methods for the detection and quantification of UPP in bacterial cells are therefore essential for both basic research and drug discovery.
This document provides detailed application notes and protocols for the primary methods used to detect and quantify UPP in bacterial cells: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
This compound Metabolic Pathway
The synthesis and recycling of this compound is a cyclical process central to bacterial cell wall formation. The following diagram illustrates the key steps in this pathway.
References
- 1. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymographic Techniques for the Analysis of Bacterial Cell Wall in Bacillus | Springer Nature Experiments [experiments.springernature.com]
- 5. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Radiolabeling of Undecaprenyl Pyrophosphate Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of undecaprenyl pyrophosphate (UPP) and its intermediates, crucial lipid carriers in bacterial cell wall biosynthesis. Accurate tracking and quantification of these molecules are essential for studying bacterial physiology, screening for novel antibiotics, and developing new therapeutic strategies.
Introduction
This compound (UPP) is a C55 isoprenoid lipid that plays a central role in the transport of peptidoglycan precursors across the bacterial cell membrane. The biosynthesis of UPP is a multi-step process initiated by the condensation of farnesyl pyrophosphate (FPP) with eight molecules of isopentenyl pyrophosphate (IPP), a reaction catalyzed by UPP synthase (UppS). Given its essential role, the UPP biosynthesis pathway is a prime target for the development of new antibacterial agents. Radiolabeling of UPP intermediates allows for sensitive and specific detection and quantification, facilitating the study of enzyme kinetics, inhibitor screening, and analysis of bacterial cell wall metabolism.
Signaling and Biosynthetic Pathways
The synthesis of UPP is a critical branch of the isoprenoid biosynthesis pathway in bacteria. Understanding this pathway is fundamental to designing effective radiolabeling strategies.
Caption: Biosynthesis of this compound (UPP).
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of [14C]this compound ([14C]UPP)
This protocol describes the synthesis of [14C]UPP using purified E. coli UPP synthase (UppS) and radiolabeled [14C]isopentenyl pyrophosphate ([14C]IPP).
Materials:
-
Purified E. coli UPP synthase (UppS)
-
Farnesyl pyrophosphate (FPP)
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP) (Specific activity: 50-60 mCi/mmol)
-
HEPES buffer (1 M, pH 7.5)
-
MgCl2 (1 M)
-
KCl (1 M)
-
Triton X-100 (10% v/v)
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
Solvent system: Isopropanol:Ammonia:Water (6:3:1, v/v/v)
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice.
-
1 M HEPES, pH 7.5: 30 µL
-
10 mM FPP: 3 µL
-
[14C]IPP (1 mM, 56 kBq): 240 µL
-
1 M MgCl2: 0.15 µL
-
1 M KCl: 15 µL
-
10% Triton X-100: 3 µL
-
Purified UppS enzyme (1 mg/mL): 3 µg
-
Nuclease-free water: to a final volume of 300 µL
-
-
Incubation: Incubate the reaction mixture at 25°C for 2 hours.[1]
-
Reaction Monitoring by TLC:
-
At time points (e.g., 0, 1, and 2 hours), take a 5 µL aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with the solvent system (Isopropanol:Ammonia:Water, 6:3:1).
-
Visualize the radioactive spots using a phosphorimager or by autoradiography.
-
The Rf value for UPP is typically lower than that of IPP.
-
-
Extraction and Purification (Optional):
-
The radiolabeled UPP can be extracted from the reaction mixture using a solvent system like butanol:pyridinium acetate (B1210297) (2:1, v/v).
-
The organic phase containing the lipid pyrophosphates is washed with water to remove unreacted [14C]IPP.
-
-
Quantification:
-
Scrape the silica (B1680970) corresponding to the [14C]UPP spot from the TLC plate into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the radiochemical yield and specific activity.
-
Protocol 2: In Vivo Radiolabeling of this compound Intermediates with [14C]Acetate
This protocol describes the labeling of UPP intermediates within bacterial cells by providing [14C]acetate, a precursor for isoprenoid biosynthesis.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., LB broth)
-
[1-14C]Acetic acid, sodium salt (Specific activity: 45-60 mCi/mmol)
-
Chloroform
-
Methanol
-
TLC plates and solvent system as in Protocol 1
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Radiolabeling:
-
Add [1-14C]acetate to the culture to a final concentration of 10-50 µCi/mL.[2]
-
Continue to incubate the culture for a desired period (e.g., 1-2 hours) to allow for the incorporation of the radiolabel into the lipid pool.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Extract the total lipids from the cell pellet using a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Separate the organic and aqueous phases by adding water and centrifuging.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis by TLC:
-
Concentrate the lipid extract under a stream of nitrogen.
-
Spot the concentrated extract onto a TLC plate.
-
Develop and visualize the TLC plate as described in Protocol 1.
-
Identify the spots corresponding to UPP intermediates by comparing with standards if available.
-
-
Quantification:
-
Quantify the radioactivity in the spots of interest as described in Protocol 1.
-
Data Presentation
Quantitative data from radiolabeling experiments should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: In Vitro Enzymatic Synthesis of [14C]UPP
| Parameter | Value |
| Substrates | |
| [14C]IPP Concentration | 800 µM[1] |
| FPP Concentration | 100 µM[1] |
| Enzyme | |
| UppS Concentration | 10 µg/mL |
| Reaction Conditions | |
| Buffer | 100 mM HEPES, pH 7.5[1] |
| MgCl2 | 0.5 mM[1] |
| KCl | 50 mM[1] |
| Triton X-100 | 0.1%[1] |
| Temperature | 25°C[1] |
| Incubation Time | 2 hours[1] |
| Typical Results | |
| Radiochemical Yield | >90% |
| Specific Activity | >50 mCi/mmol |
Table 2: TLC Analysis of Radiolabeled Lipids
| Compound | Solvent System | Typical Rf Value |
| [14C]IPP | Isopropanol:Ammonia:Water (6:3:1) | ~0.7 |
| [14C]UPP | Isopropanol:Ammonia:Water (6:3:1) | ~0.3 |
| [14C]UP-P | Isopropanol:Ammonia:Water (6:3:1) | ~0.5 |
Calculation of Specific Activity
The specific activity of a radiolabeled compound is a measure of the amount of radioactivity per unit mass or mole of the compound.
Formula:
Specific Activity (Ci/mol) = (Radioactivity in Curies) / (Moles of compound)
Example Calculation:
If a 300 µL reaction yields 50 µCi of [14C]UPP and the final concentration of UPP is 100 µM:
-
Calculate moles of UPP: Moles = 100 x 10^-6 mol/L * 300 x 10^-6 L = 3 x 10^-8 mol
-
Convert radioactivity to Curies: 50 µCi = 50 x 10^-6 Ci
-
Calculate Specific Activity: Specific Activity = (50 x 10^-6 Ci) / (3 x 10^-8 mol) = 1667 Ci/mol or 1.67 kCi/mol
Experimental Workflow Visualization
Caption: General workflow for radiolabeling of UPP.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying this compound intermediates. The ability to radiolabel these essential lipids is a powerful tool for advancing our understanding of bacterial cell wall biosynthesis and for the discovery of novel antibacterial drugs. Careful execution of these protocols and accurate data analysis will enable high-quality research in this critical area of microbiology and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Urolithins and Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of phenolic compounds produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts.[1][2] These metabolites are absorbed into the bloodstream and have been associated with a range of health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Accurate and sensitive quantification of urolithins and their precursors in various matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding their physiological roles.[1] This application note provides detailed protocols for the analysis of key urolithins (Urolithin A, Urolithin B) and their precursors using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Metabolic Pathway of Ellagitannins to Urolithins
Ellagitannins from dietary sources are first hydrolyzed to ellagic acid in the stomach and small intestine. Subsequently, gut microbiota metabolize ellagic acid into a series of urolithins.[2]
Experimental Protocols
This section details the methodologies for sample preparation and HPLC/UHPLC analysis of urolithins in various matrices.
Protocol 1: Analysis of Urolithin A in Health Products
This protocol is adapted from a validated UHPLC method for the determination of Urolithin A in capsule formulations.[3][4]
Sample Preparation:
-
Accurately weigh 100.0 mg of the health product content and transfer it to a 50 mL volumetric flask.
-
Add methanol (B129727) to cover the sample.
-
Sonicate the mixture for 30 minutes at a frequency of 35 kHz and a power of 350 W.
-
Allow the solution to cool to room temperature.
-
Adjust the volume to 50 mL with methanol.
-
Filter the solution through a 0.22 µm membrane filter before injection.
UHPLC Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | Ultrapure Water[4] |
| Mobile Phase B | Methanol[4] |
| Gradient | Refer to the original publication for the detailed gradient program.[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[4] |
| Detection | 305 nm[4] |
Protocol 2: Analysis of Urolithins in Human Plasma
This protocol is based on a method for the analysis of urolithin metabolites in human plasma using LC-MS.[5]
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a 1.5 mL tube, add 600 µL of acetonitrile:formic acid (98:2, v/v).[5]
-
Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.[5]
-
Centrifuge the sample at 17,000 x g for 10 minutes.[5]
-
Transfer the supernatant to a new tube and dry it under a nitrogen stream.[5]
-
Reconstitute the dried residue with 100 µL of methanol.[5]
-
Filter the reconstituted sample through a 0.22 µm PVDF membrane filter before LC-MS analysis.[5]
UHPLC-MS/MS Conditions:
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm)[5] |
| Mobile Phase A | Water:Formic Acid (99.9:0.1, v/v)[5] |
| Mobile Phase B | Acetonitrile:Formic Acid (99.9:0.1, v/v)[5] |
| Gradient | Linear gradient from 5% B to 95% B at 4 minutes.[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 30°C[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
Protocol 3: Analysis of Total Urolithins in Human Urine
This protocol includes an enzymatic hydrolysis step to measure total urolithin concentrations (aglycones and conjugates) and is suitable for HPLC-UV analysis.[6]
Sample Preparation (Enzymatic Hydrolysis and SPE):
-
Thaw frozen urine samples at room temperature and centrifuge at 4,000 x g for 10 minutes to remove sediment.[6]
-
To 1 mL of urine supernatant, add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[6]
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.[6]
-
Incubate the mixture at 37°C for 4 hours.[6]
-
Stop the reaction by adding 200 µL of methanol.[6]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.[6]
-
Load the hydrolyzed sample onto the SPE cartridge.[6]
-
Wash the cartridge with 1 mL of water.[6]
-
Elute the urolithins with 1 mL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.[6]
Experimental Workflow
The general workflow for HPLC analysis of urolithins involves sample preparation, chromatographic separation, detection, and data analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for urolithin analysis.
Table 1: Method Performance for Urolithin A Analysis in Health Products
| Parameter | Value | Reference |
| Linearity Range | 0.100–10.000 µg/mL | [3][4] |
| Correlation Coefficient (r²) | 0.9998 | [3][4] |
| Limit of Detection (LOD) | 0.051 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.103 µg/mL | [3][4] |
| Recovery | 98–102% | [3][4] |
| Repeatability (RSD) | 0.9% | [3][4] |
| Intermediate Precision (RSD) | 1.3% | [3][4] |
Table 2: Method Performance for Urolithin Analysis in Biological Matrices
| Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
| Urolithin A | Urine | 2.5 - 2500 µg/L | 0.02 - 3.29 µg/L | 0.06 - 10.96 µg/L | [7] |
| Urolithin B | Urine | 1 - 1000 µg/L | 0.02 - 3.29 µg/L | 0.06 - 10.96 µg/L | [7] |
| Urolithin A | Plasma | 0.0 - 0.1 ng/mL | - | - | [5] |
| Urolithin A-glucuronide | Plasma | 2.6 - 106 ng/mL | - | - | [5] |
| Urolithin C | Plasma | 4.95 - 1085 µg/L | - | - | [8] |
Note: The LOD and LOQ values for urine analysis represent the range for a mixture of 18 phenolic standards.
Conclusion
The HPLC and UHPLC methods detailed in this application note provide robust and sensitive approaches for the quantification of urolithins and their precursors in various samples. The choice of the specific protocol will depend on the analyte of interest, the sample matrix, and the available instrumentation. Proper method validation is essential to ensure accurate and reliable results in research and quality control settings. The provided protocols and performance data serve as a strong foundation for researchers and scientists working on the analysis of these promising bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography [mdpi.com]
- 4. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isnff-jfb.com [isnff-jfb.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and methodologies for identifying and characterizing inhibitors of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis and a promising target for novel antibacterial agents.
Introduction to this compound Synthase (UPPS)
This compound synthase (UPPS), also known as IspU, is a key enzyme in the bacterial pathway for producing undecaprenyl phosphate (B84403) (C55-P), the lipid carrier required for the biosynthesis of peptidoglycan and other cell wall components.[1][2][3] UPPS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form this compound (UPP).[4][5][6] This enzyme is essential for bacterial viability and is absent in humans, making it an attractive target for the development of new antibiotics.[4][7] The inhibition of UPPS disrupts the synthesis of the bacterial cell wall, leading to cell death. Several classes of small-molecule inhibitors targeting UPPS have been identified through various screening methods.[8][9]
Signaling Pathway and Mechanism of Action
UPPS is a cis-prenyltransferase that facilitates the elongation of the isoprenoid chain. The catalytic process involves the binding of the allylic substrate, FPP, followed by the sequential addition of eight homoallylic IPP substrates.[10] This series of condensation reactions results in the formation of the C55-PP product, UPP.[10] The enzyme utilizes a magnesium ion (Mg2+) as a cofactor, which is crucial for the binding of the pyrophosphate moieties of the substrates and for catalysis.[5][11] Inhibitors of UPPS can act through various mechanisms, including competing with the natural substrates (FPP or IPP) for binding to the active site or by binding to an allosteric site, thereby inducing a conformational change that inactivates the enzyme.[4][12]
Caption: UPPS signaling pathway and points of inhibition.
Quantitative Data on UPPS Inhibitors
A variety of compounds have been identified as inhibitors of UPPS. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), and for some, their minimum inhibitory concentration (MIC) against bacterial strains is also determined.
| Inhibitor Class | Compound Example | IC50 (nM) | Target Organism/Enzyme | MIC (µg/mL) | Target Bacteria | Reference |
| Bisphosphonates | BPH-629 | 590 | E. coli UPPS | N/A | N/A | [8] |
| Tetramic/Tetronic Acids | Not specified | ~100 | Not specified | N/A | N/A | [8] |
| Dihydropyridines | Not specified | 40 | Not specified | N/A | N/A | [8] |
| Aryl-diketo acids | Not specified | N/A | Not specified | Yes | MRSA | [8] |
| Methylisoxazole-4-carboxamide | Not specified | 50 | S. pneumoniae UPPS | Yes | S. pneumoniae | [8] |
| Anthranilic Acid Derivatives | Compound 2 | 25,000 | E. coli UPPS | 0.5 | E. coli BW25113 ΔtolC | [4] |
| Miscellaneous | MAC-0547630 | Nanomolar | B. subtilis UPPS | N/A | N/A | [9] |
| Miscellaneous | Clomiphene | N/A | UPPS | N/A | N/A | [8] |
Experimental Protocols
High-Throughput Screening (HTS) for UPPS Inhibitors
This protocol outlines a typical workflow for a high-throughput screen to identify novel inhibitors of UPPS from a large compound library.
Caption: High-throughput screening workflow for UPPS inhibitors.
Methodology:
-
Compound Library Preparation: A diverse chemical library is plated into 384-well microplates at a final screening concentration (e.g., 10 µM).
-
Primary Assay (Spectrophotometric):
-
Prepare a reaction mixture containing buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl2 (1 mM), Triton X-100 (0.01% v/v), 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), and inorganic pyrophosphatase.[13]
-
Add the UPPS enzyme to the mixture.
-
Dispense the enzyme mixture into the compound-containing plates.
-
Initiate the reaction by adding the substrates, FPP (35 µM) and IPP (350 µM).[13]
-
Monitor the release of inorganic pyrophosphate (PPi) by measuring the change in absorbance over time.[13]
-
-
Hit Identification: Compounds that show a significant reduction in enzyme activity (e.g., >50% inhibition) are selected as primary hits.
-
Dose-Response Analysis: Primary hits are serially diluted and re-tested to determine their IC50 values.
-
Secondary Assay (Radioactivity-based): To confirm the activity of the hits and eliminate false positives, a direct enzyme assay is performed.
-
Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), KCl (50 mM), MgCl2 (0.5 mM), FPP (1.5 µM), and [14C]-IPP (12 µM).[4]
-
Add the UPPS enzyme and the inhibitor at various concentrations.
-
Incubate the reaction at 25°C for 30 minutes.[4]
-
Stop the reaction by freezing in liquid nitrogen.[4]
-
Quantify the formation of radiolabeled UPP to determine the level of inhibition.[4]
-
-
Antibacterial Activity: Confirmed inhibitors are tested for their ability to inhibit the growth of various bacterial strains to determine their Minimum Inhibitory Concentration (MIC).
UPPS Inhibition Assay (Radioactivity-Based)
This protocol provides a detailed method for determining the inhibitory activity of a compound against UPPS using a radiolabeled substrate.
Materials:
-
Purified UPPS enzyme
-
Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2
-
Substrates: Farnesyl pyrophosphate (FPP), [14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
Inhibitor compounds dissolved in DMSO
-
Liquid nitrogen
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a final volume of 40 µL.
-
The mixture should contain:
-
Pre-incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding 18 µL of diluted UPPS enzyme. The enzyme concentration should be optimized to ensure substrate consumption is below 30%.[4]
-
Incubate the reaction for 30 minutes at 25°C.[4]
-
Terminate the reaction by flash-freezing the reaction tubes in liquid nitrogen.[4]
-
Lyophilize the reaction mixture and resuspend it in 10 µL of purified water.[4]
-
Analyze the formation of [14C]-UPP using thin-layer chromatography (TLC) or another suitable separation method, followed by quantification with a radioactivity scanner or scintillation counting.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of a UPPS inhibitor against a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Inhibitor compound
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
Logical Relationship of Key Experimental Steps
The development of UPPS inhibitors follows a logical progression from initial discovery to detailed characterization.
Caption: Logical flow of UPPS inhibitor drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 5. proteopedia.org [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of this compound Synthase Inhibitors as Potential Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of this compound synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structural characterization of an allosteric inhibitor of bacterial cis-prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecaprenyl pyrophosphate synthase (UPPS) is a critical enzyme in the bacterial cell wall biosynthesis pathway. It catalyzes the sequential condensation of farnesyl pyrophosphate (FPP) with eight molecules of isopentenyl pyrophosphate (IPP) to form this compound (UPP)[1][2]. UPP serves as a lipid carrier for the precursors of peptidoglycan, a vital component of the bacterial cell wall[1][3]. The absence of a homologous enzyme in humans makes UPPS an attractive and specific target for the development of novel antibacterial agents[2]. This document provides detailed application notes and protocols for the screening and characterization of novel UPPS inhibitors.
This compound Synthase (UPPS) Pathway
UPPS is a key player in the synthesis of the lipid carrier molecule essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. The pathway begins with the substrates FPP and IPP and culminates in the formation of UPP, which is then utilized in the subsequent steps of cell wall construction.
Experimental Workflow for Screening UPPS Inhibitors
The process of identifying novel UPPS inhibitors typically follows a hierarchical screening cascade. This workflow begins with a large-scale primary screen of a compound library, followed by secondary assays to confirm hits and eliminate false positives. Promising candidates are then further characterized for their antibacterial activity.
Data Presentation: Inhibitory Activity of Known UPPS Inhibitors
The following tables summarize the inhibitory potency (IC50) of representative UPPS inhibitors against the enzyme and their corresponding minimum inhibitory concentrations (MIC) against various bacterial strains.
| Compound Class | Compound | UPPS IC50 (µM) | Reference |
| Bisphosphonate | Risedronate | 660 | [4] |
| Rhodanine | Compound 1 | ~2 | [5] |
| Alkyl carboxylic acid | Compound 4 | ~2 | [5] |
| Anthranilic Acid Derivative | Compound 2 | 25 | [4][6] |
| Anthranilic Acid Derivative | Compound 3 | 24 | [4] |
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 1 | Bacillus subtilis | 0.25 - 4 | [5] |
| Compound 1 | Staphylococcus aureus (MRSA) | 0.25 - 4 | [5] |
| Compound 1 | Enterococcus sp. (VRE) | 0.25 - 4 | [5] |
| Compound 2 | Escherichia coli BW25113 ΔtolC | 0.5 | [4][6] |
| Compound 4 | Bacillus subtilis | ~0.43 | [5] |
Experimental Protocols
High-Throughput Screening (HTS) for UPPS Inhibitors: A Continuous Spectrophotometric Assay
This protocol describes a continuous enzyme-coupled spectrophotometric assay suitable for high-throughput screening of UPPS inhibitors in a 96-well format. The assay measures the production of pyrophosphate (PPi), a product of the UPPS-catalyzed reaction.
Materials:
-
UPPS enzyme (e.g., from E. coli or S. aureus)
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Purine nucleoside phosphorylase (PNP)
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Triton X-100
-
Test compounds dissolved in DMSO
-
96-well microplates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X reaction buffer containing 40 mM Tris-HCl (pH 7.5), 2 mM MgCl2, and 0.02% (v/v) Triton X-100.
-
Prepare a 10X substrate solution containing 350 µM FPP and 3.5 mM IPP in the 2X reaction buffer.
-
Prepare a 10X enzyme/coupling reagent solution containing UPPS enzyme, 4 mM MESG, and an appropriate concentration of PNP in the 2X reaction buffer.
-
-
Assay Procedure:
-
Add 2 µL of test compound or DMSO (control) to each well of a 96-well plate.
-
Add 178 µL of the 2X reaction buffer to each well.
-
Add 20 µL of the 10X substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the 10X enzyme/coupling reagent solution to each well for a final volume of 220 µL. The final concentrations should be approximately 35 µM FPP, 350 µM IPP, 400 µM MESG, 20 mM Tris-HCl (pH 7.5), 1 mM MgCl2, and 0.01% Triton X-100[5][7].
-
Immediately start monitoring the increase in absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
For active compounds, perform a dose-response analysis to determine the IC50 value by fitting the data to a suitable model using graphing software[5][7].
-
Confirmatory Assay: Radioactivity-Based UPPS Inhibition Assay
This protocol provides a direct and sensitive method to measure UPPS activity by quantifying the incorporation of a radiolabeled substrate ([14C]-IPP) into the product, this compound ([14C]-UPP).
Materials:
-
UPPS enzyme
-
Farnesyl pyrophosphate (FPP)
-
[14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl2
-
Test compounds dissolved in DMSO
-
Silica (B1680970) gel 60 TLC plates
-
TLC developing solvent: 1-propanol (B7761284) / ammonium (B1175870) hydroxide (B78521) / water (6:3:1, v/v/v)[8]
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a final volume of 40 µL containing 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 1.5 µM FPP, and 12 µM [14C]-IPP[6][8].
-
Add 2 µL of the test compound in DMSO or DMSO alone (for control) to the reaction tubes.
-
Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 18 µL of diluted UPPS enzyme solution[8].
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of a stop solution (e.g., 0.5 M EDTA).
-
-
Product Separation by TLC:
-
Spot the entire reaction mixture onto a silica gel 60 TLC plate.
-
Develop the TLC plate in a chamber saturated with the developing solvent until the solvent front reaches near the top of the plate[8].
-
Air dry the TLC plate.
-
-
Quantification:
-
Visualize the radioactive spots corresponding to the unreacted [14C]-IPP and the product [14C]-UPP using a phosphorimager or by autoradiography.
-
Excise the spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]-UPP formed in each reaction.
-
Determine the percent inhibition for each test compound compared to the DMSO control.
-
For active compounds, perform a dose-response analysis to determine the IC50 value.
-
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Test compounds serially diluted in the growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
Protocol:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into the appropriate broth.
-
Incubate the culture until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of serially diluted test compounds to the wells. Typically, a 2-fold serial dilution is performed.
-
Include a positive control well with bacteria and no compound, and a negative control well with medium only.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.
-
Logical Relationships in the Screening Cascade
The screening process is a multi-step endeavor designed to systematically identify and validate promising inhibitor candidates. Each step serves as a filter to enrich for compounds with the desired activity and properties.
References
- 1. journals.asm.org [journals.asm.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Biophysical Investigation of the Mode of Inhibition of Tetramic Acids, the Allosteric Inhibitors of this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
Application Notes and Protocols for In Vitro Reconstitution of Peptidoglycan Synthesis with Undecaprenyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vitro reconstitution of bacterial peptidoglycan synthesis, a critical process for bacterial survival and a key target for antibiotics. The protocols focus on the role of undecaprenyl pyrophosphate (UPP) and its dephosphorylated form, undecaprenyl phosphate (B84403) (C55-P), as the lipid carrier for peptidoglycan precursors across the cytoplasmic membrane.
Introduction to Peptidoglycan Biosynthesis
Peptidoglycan is an essential component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and protection against osmotic lysis.[1][2][3] The biosynthesis of peptidoglycan is a complex process that involves cytoplasmic and membrane-associated steps, making it an excellent target for antimicrobial agents.[1][4] The in vitro reconstitution of this pathway is a powerful tool for studying the mechanism of peptidoglycan synthesis, for screening for novel inhibitors, and for characterizing the activity of enzymes involved in this pathway.[2][5]
The synthesis of peptidoglycan can be broadly divided into three stages:
-
Cytoplasmic synthesis of nucleotide precursors: This stage involves the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.[1][4][6]
-
Membrane-associated assembly of Lipid II: The UDP-MurNAc-pentapeptide is transferred to the lipid carrier, undecaprenyl phosphate (C55-P), to form Lipid I.[3][7] Subsequently, GlcNAc is added to Lipid I to form Lipid II.[1][7]
-
Periplasmic polymerization and cross-linking: Lipid II is flipped across the cytoplasmic membrane, and the disaccharide-pentapeptide units are polymerized into glycan chains and then cross-linked to form the mature peptidoglycan.[1][3]
This compound (UPP, C55-PP) is a key intermediate in this process. It is dephosphorylated to undecaprenyl phosphate (C55-P) to act as the lipid carrier for the peptidoglycan precursors.[8][9][10] The recycling of UPP is crucial for the continuous synthesis of peptidoglycan.
Peptidoglycan Biosynthesis Pathway
The peptidoglycan biosynthesis pathway is a well-conserved pathway in bacteria and is summarized in the diagram below.
Caption: The peptidoglycan biosynthesis pathway, highlighting the cytoplasmic, membrane, and periplasmic stages, along with the this compound (UPP) cycle.
Experimental Protocols
Overview of In Vitro Peptidoglycan Synthesis Assay
The in vitro reconstitution of peptidoglycan synthesis typically involves the following key steps, as illustrated in the workflow diagram below.
Caption: General experimental workflow for the in vitro reconstitution of peptidoglycan synthesis.
Protocol for In Vitro Peptidoglycan Synthesis using Radiolabeled Lipid II
This protocol is adapted from methods described for the in vitro synthesis of peptidoglycan using purified enzymes and radiolabeled Lipid II.[11]
Materials:
-
Purified Penicillin-Binding Proteins (PBPs) (e.g., PBP1A or PBP1B from E. coli)
-
Radiolabeled Lipid II (e.g., with [¹⁴C]GlcNAc)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
2x SDS-PAGE Sample Buffer
-
Tris-Tricine gels for SDS-PAGE
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, add:
-
10 µL of 2x Reaction Buffer
-
2 µL of purified PBP (e.g., 1 µM final concentration)
-
1 µL of radiolabeled Lipid II (e.g., 10 µM final concentration)
-
ddH₂O to a final volume of 20 µL.
-
-
Include a negative control without the PBP enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis of Products:
-
Separate the reaction products by Tris-Tricine SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Visualize the radiolabeled peptidoglycan product using a phosphorimager.
-
Alternatively, the reaction products can be separated by HPLC and quantified by flow-through scintillation counting.[11]
-
Protocol for a Whole-Cell Peptidoglycan Biosynthesis Assay
This protocol utilizes osmotically stabilized and permeabilized whole bacterial cells as a source of enzymes for the entire peptidoglycan synthesis pathway.[12]
Materials:
-
Escherichia coli cells
-
Osmotic stabilizer (e.g., sucrose)
-
[¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 5 mM ATP
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Permeabilized Cells:
-
Grow E. coli to mid-log phase.
-
Harvest the cells by centrifugation and wash with a buffer containing an osmotic stabilizer.
-
Subject the cells to a freeze-thaw cycle to permeabilize the membranes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add:
-
Permeabilized E. coli cells
-
Reaction Buffer
-
[¹⁴C]UDP-GlcNAc (as the radiolabeled substrate)
-
Test compounds (for inhibitor screening)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Stopping the Reaction and Precipitation:
-
Stop the reaction by adding cold TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes to precipitate the synthesized peptidoglycan.
-
-
Quantification:
-
Collect the precipitate by filtration.
-
Wash the filter to remove unincorporated [¹⁴C]UDP-GlcNAc.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro peptidoglycan synthesis assays.
Table 1: Inhibition of In Vitro Peptidoglycan Synthesis
| Antibiotic | Target Enzyme | IC₅₀ (µM) | Reference |
| Fosfomycin | MurA | 1 | [12] |
| Flavomycin | Glycosyltransferase | - | [12] |
| Bacitracin | UPP dephosphorylation | - | [12] |
| Vancomycin | D-Ala-D-Ala of Lipid II | - | [12] |
| D-cycloserine | Alanine racemase, D-Ala-D-Ala ligase | - | [12] |
| Penicillin G | Transpeptidases (PBPs) | - | [12] |
| Ampicillin | Transpeptidases (PBPs) | - | [12] |
Table 2: Characteristics of In Vitro Synthesized Peptidoglycan
| Enzyme | Organism | Glycan Chain Length (disaccharide units) | Peptide Cross-linking (%) | Reference |
| PBP1A | E. coli | ~20 | 18-26 | [13] |
| PBP1B | E. coli | ~28 | 40-50 | [14] |
Applications in Research and Drug Development
The in vitro reconstitution of peptidoglycan synthesis is a versatile platform with numerous applications:
-
Fundamental Research: Elucidating the mechanisms of peptidoglycan synthesis, the roles of individual enzymes, and the regulation of the pathway.[2]
-
Antibiotic Research: Identifying the mechanism of action of cell wall-active antibiotics and discovering new drug targets.[2][6]
-
Drug Development: High-throughput screening of chemical libraries for novel inhibitors of peptidoglycan synthesis.[2][12]
-
Microbiology: Investigating the diversity of peptidoglycan synthesis pathways in different bacterial species.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From the regulation of peptidoglycan synthesis to bacterial growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of the Undecaprenyl Pyrophosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The undecaprenyl pyrophosphate (UPP) pathway is a critical metabolic route in bacteria, responsible for the synthesis of the lipid carrier undecaprenyl phosphate (B84403) (Und-P). Und-P is essential for the translocation of peptidoglycan precursors across the cytoplasmic membrane, a vital step in cell wall biosynthesis.[1][2] The enzymes within this pathway, particularly this compound synthase (UppS), represent promising targets for the development of novel antimicrobial agents.[3][4] Genetic manipulation of the UPP pathway is a powerful tool for target validation, understanding mechanisms of antibiotic resistance, and elucidating the intricate regulation of bacterial cell wall synthesis.
These application notes provide a comprehensive overview of the methodologies used to genetically manipulate the UPP pathway and analyze the resulting phenotypes. Detailed protocols for key experiments are provided to guide researchers in this field.
This compound Pathway Overview
The synthesis of Und-P occurs in two main stages: de novo synthesis and recycling. In the de novo pathway, farnesyl pyrophosphate (FPP) is condensed with eight molecules of isopentenyl diphosphate (B83284) (IPP) by UppS to form UPP (C55-PP).[3][5] UPP is then dephosphorylated to the active lipid carrier, Und-P, by phosphatases such as UppP and BacA.[5][6] In the recycling pathway, Und-P is regenerated from UPP that is released after the polymerization of peptidoglycan precursors.[7][8]
Quantitative Data Summary
Genetic manipulation of the UPP pathway can lead to significant changes in antibiotic susceptibility and the intracellular concentrations of pathway intermediates. The following tables summarize representative quantitative data from studies on E. coli and B. subtilis.
Table 1: Impact of uppS Manipulation on Antibiotic Minimum Inhibitory Concentrations (MICs)
| Organism | Genetic Modification | Antibiotic | Change in MIC (fold) | Reference |
| Bacillus subtilis | uppS1 (reduced expression) | Vancomycin | 2-fold increase | [3] |
| Bacillus subtilis | uppS1 (reduced expression) | Fosfomycin | >4-fold increase | [3] |
| Bacillus subtilis | uppS1 (reduced expression) | D-cycloserine | >4-fold increase | [3] |
| Bacillus subtilis | uppS1 (reduced expression) | Moenomycin | 2-fold decrease | [3] |
| Bacillus subtilis | uppS1 (reduced expression) | Bacitracin | 4-fold decrease | [3] |
| Enterococcus faecalis | uppP knockout | Bacitracin | 8 to 16-fold decrease | [5] |
| Enterococcus faecalis | uppP overexpression | Bacitracin | 4 to >8-fold increase | [5] |
Table 2: Intracellular Concentrations of UPP Pathway Intermediates
| Organism | Growth Phase | Undecaprenyl Phosphate (nmol/g dry weight) | This compound (nmol/g dry weight) | Reference |
| Escherichia coli | Exponential | ~75 | ~270 | [9] |
| Staphylococcus aureus | Exponential | ~50 | ~150 | [9] |
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Lambda Red Recombineering
This protocol describes the targeted deletion of a gene in the UPP pathway, such as uppS, using the lambda Red recombinase system.
Materials:
-
E. coli strain expressing the lambda Red recombinase (e.g., from plasmid pKD46)
-
Template plasmid containing an antibiotic resistance cassette flanked by FRT sites (e.g., pKD4)
-
Primers with 5' homology to the target gene and 3' homology to the resistance cassette
-
PCR reagents
-
Electrocompetent cells
-
Electroporator
-
LB agar (B569324) plates with appropriate antibiotics
-
L-arabinose
Procedure:
-
Primer Design: Design primers with ~50 bp of homology to the regions flanking the target gene at the 5' end and sequences to amplify the antibiotic resistance cassette at the 3' end.
-
PCR Amplification: Amplify the antibiotic resistance cassette from the template plasmid using the designed primers. Purify the PCR product.
-
Preparation of Electrocompetent Cells:
-
Inoculate the E. coli strain carrying the lambda Red plasmid into LB medium with the appropriate antibiotic and grow at 30°C.
-
Induce the expression of the recombinase by adding L-arabinose.
-
Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.
-
-
Electroporation: Electroporate the purified PCR product into the electrocompetent cells.
-
Selection: Plate the transformed cells on LB agar plates containing the antibiotic corresponding to the resistance cassette and incubate at 37°C.
-
Verification: Verify the gene knockout in the resulting colonies by colony PCR and DNA sequencing.
Protocol 2: Site-Directed Mutagenesis of a UPP Pathway Gene
This protocol allows for the introduction of specific point mutations into a gene of interest, for example, to study the effect of a single amino acid change on enzyme function.
Materials:
-
Plasmid containing the target gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
Protocol 3: UppS Enzymatic Activity Assay
This assay measures the activity of UppS by quantifying the incorporation of radiolabeled IPP into UPP.[5][9]
Materials:
-
Purified UppS enzyme
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Triton X-100
-
Farnesyl pyrophosphate (FPP)
-
[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl, MgCl₂, Triton X-100, FPP, and [¹⁴C]-IPP.
-
Enzyme Addition: Initiate the reaction by adding the purified UppS enzyme.
-
Incubation: Incubate the reaction at 35°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50% (w/v) TCA.
-
Hydrolysis: Heat the mixture at 100°C for 30 minutes to hydrolyze the product.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
Protocol 4: Quantification of Undecaprenyl Phosphate and Derivatives by HPLC
This protocol describes a method for the extraction and quantification of Und-P and UPP from bacterial cells using high-performance liquid chromatography (HPLC).[1][9]
Materials:
-
Bacterial cell culture
-
Methanol, Chloroform, PBS
-
KOH
-
HPLC system with a reverse-phase column
-
Solvents for HPLC (e.g., methanol, water, tetraethylammonium (B1195904) phosphate)
Procedure:
-
Cell Harvesting: Harvest bacterial cells from the culture during the exponential growth phase.
-
Lipid Extraction: Extract the lipids from the cell pellet using a mixture of methanol, chloroform, and PBS.
-
Hydrolysis (for total Und-P measurement): Treat the lipid extract with KOH to convert UPP to Und-P.
-
HPLC Analysis:
-
Inject the lipid extract onto a reverse-phase HPLC column.
-
Elute the compounds using a suitable solvent gradient.
-
Detect the undecaprenyl derivatives using a UV detector or mass spectrometer.
-
-
Quantification: Quantify the amount of Und-P and UPP by comparing the peak areas to those of known standards.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[8][10]
Materials:
-
Bacterial culture
-
Mueller-Hinton broth or agar
-
Antibiotic stock solution
-
96-well microtiter plate or petri dishes
-
Spectrophotometer or plate reader
Procedure (Broth Microdilution):
-
Prepare Antibiotic Dilutions: Perform serial dilutions of the antibiotic stock solution in Mueller-Hinton broth in a 96-well plate.
-
Inoculate Bacteria: Adjust the bacterial culture to a 0.5 McFarland standard and dilute it further. Inoculate each well of the 96-well plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Signaling Pathway Interactions
Genetic manipulation of the UPP pathway can induce cellular stress responses. For example, in Bacillus subtilis, reduced levels of UppS lead to the upregulation of the σM regulon, which is involved in maintaining cell wall integrity.[3]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. Use of genomics to identify bacterial this compound synthetase: cloning, expression, and characterization of the essential uppS gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Application Notes and Protocols: Leveraging the Undecaprenyl Pyrophosphate (UPP) Pathway in Synthetic Biology for Bacterial Cell Wall Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bacterial cell wall is a vital organelle, providing structural integrity and protection from environmental stress. Its primary component, peptidoglycan (PG), is synthesized via a complex process involving the lipid carrier undecaprenyl phosphate (B84403) (UP). This carrier molecule is responsible for transporting PG precursors from the cytoplasm across the cell membrane for assembly.[1][2] The availability of UP is a rate-limiting step in cell wall biosynthesis and is governed by the Undecaprenyl Pyrophosphate (UPP) cycle. In synthetic biology, precise manipulation of this cycle offers a powerful tool for engineering the bacterial cell wall. By modulating the enzymes that synthesize and recycle this lipid carrier, researchers can influence cell wall thickness, integrity, and even introduce novel functionalities.
The central enzyme in the de novo synthesis of the carrier is this compound Synthase (UppS), which produces UPP.[3] This UPP is then dephosphorylated to the active carrier, UP.[4][5] After transporting a PG subunit, UPP is released on the periplasmic side of the membrane and must be recycled back to UP to participate in another round of synthesis.[5][6] Engineering the expression of UppS and other cycle enzymes allows for tuning the size of the UP pool, thereby controlling the flux of precursors into the cell wall.
These notes provide an overview of the applications of UPP pathway engineering and detailed protocols for key experimental procedures.
Application Note 1: Modulating Cell Wall Integrity and Cell Morphology
Engineering the UPP pathway, primarily through the overexpression or downregulation of the uppS gene, has profound effects on bacterial morphology and cell wall integrity. A deficient UppS enzyme leads to a severe loss of structural integrity, resulting in aberrant cell shapes and eventual lysis.[7] Conversely, increasing the expression of a functional UppS can restore the pool of the lipid carrier, rescuing these morphological defects.
While direct measurements of cell wall thickness following UppS overexpression are not extensively documented, changes in cell morphology and integrity can be quantitatively assessed using techniques like phase-contrast microscopy and flow cytometry. A key study demonstrated that E. coli with a defective UppS enzyme exhibited significant morphological aberrations at elevated temperatures. Overexpression of the wild-type uppS gene restored the normal rod-like shape and size distribution of the cells. This restoration was quantified by analyzing the forward-scatter area (FSC-A) in flow cytometry, which serves as a proxy for cell size.
Table 1: Quantitative Analysis of Cell Morphology Restoration by UppS Overexpression
| Strain / Condition | Mean Forward-Scatter Area (FSC-A, arbitrary units) | Observed Phenotype |
| CS109 (defective UppS) + Vector | 208,600 | Aberrant, enlarged cells |
| CS109 (defective UppS) + pUppS (uppS overexpression) | 148,800 | Restored, wild-type rod shape |
| Data adapted from a study on E. coli morphology restoration.[8] The decrease in FSC-A indicates a return to a smaller, more uniform cell size characteristic of the wild-type phenotype. |
This application is critical for studies aiming to understand the fundamental links between precursor supply and cell shape maintenance, and for developing strategies to enhance bacterial robustness for biotechnological applications.
Application Note 2: A Platform for Non-Natural Polymer Synthesis
The UPP lipid carrier is not exclusively used for peptidoglycan. It is a universal carrier for a wide range of cell surface glycopolymers, including O-antigen, teichoic acids, and capsule polysaccharides.[9][10][11] This inherent flexibility makes the UPP pathway an attractive target for synthetic biology applications aimed at producing novel, non-natural polymers on the bacterial cell surface.
The strategy involves a two-part approach:
-
Engineer a biosynthetic pathway for a non-natural monomer (e.g., a modified sugar) within the bacterial cytoplasm.
-
Co-opt the UPP cycle to transport this new monomer across the membrane for polymerization.
By overexpressing UppS to increase the availability of the UP carrier, the cell can be primed to handle the increased flux of both natural and non-natural precursors. This could enable the creation of bacteria with novel surface properties, such as modified adhesion, enhanced biofilm formation, or the ability to display complex carbohydrates for therapeutic or catalytic purposes. While this application is still emerging, the foundational knowledge of the UPP cycle's promiscuity provides a clear roadmap for future research.
Visualizations
Signaling Pathways and Workflows
References
- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of polymers to overcome ongoing challenges in the field of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 8. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]
- 9. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
Troubleshooting & Optimization
Technical Support Center: Purifying Undecaprenyl Pyrophosphate Synthase (UPPS)
Welcome to the technical support center for the purification of undecaprenyl pyrophosphate synthase (UPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful purification of this essential bacterial enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound Synthase (UPPS) and why is it important?
A1: this compound synthase (UPPS) is a crucial cytoplasmic enzyme found in bacteria.[1] It plays a vital role in the biosynthesis of the bacterial cell wall by catalyzing the formation of this compound (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane.[1][2] As this enzyme is essential for bacterial survival and absent in humans, it represents a significant target for the development of novel antibacterial drugs.
Q2: What are the main challenges in purifying UPPS?
A2: The primary challenges in purifying UPPS stem from its partial membrane association and the need to maintain its enzymatic activity. Key difficulties include:
-
Solubility: Achieving efficient solubilization from the cell lysate often requires the use of detergents, which must be carefully selected and optimized to prevent protein denaturation.
-
Low Yield: Researchers may experience low protein yields due to several factors, including inefficient cell lysis, protein precipitation, or losses during chromatography steps.
-
Enzyme Inactivity: The purified enzyme can be inactive if it is denatured, has lost essential co-factors like Mg²⁺, or if the purification conditions have compromised its structural integrity.
-
Protein Aggregation: UPPS can be prone to aggregation, especially at high concentrations or in suboptimal buffer conditions, which can lead to loss of activity and difficulty in purification.
Q3: What expression systems are commonly used for recombinant UPPS?
A3: Escherichia coli is the most common expression system for producing recombinant UPPS. Strains such as E. coli BL21(DE3) and C43(DE3) have been successfully used for overexpressing His-tagged and untagged versions of the enzyme.[1][2]
Q4: Is a His-tag recommended for UPPS purification?
A4: Yes, an N-terminal His6-tag has been shown to be effective for the purification of UPPS from various bacterial species using Nickel Affinity Chromatography (IMAC).[1][2] Studies have indicated that the His-tag does not significantly interfere with the enzyme's biochemical properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of UPPS.
Problem 1: Low Protein Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | - Ensure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using alternative methods like a French press. - Monitor lysis efficiency by microscopy or by measuring the release of total protein. |
| Protein in Inclusion Bodies | - Lower the induction temperature (e.g., 16-25°C) and IPTG concentration (e.g., 0.1-0.5 mM) to improve soluble expression. - If the protein is still in inclusion bodies, purification under denaturing conditions followed by refolding may be necessary. |
| Loss During Chromatography | - Affinity Chromatography: Ensure the His-tag is accessible. Check the binding capacity of the resin and do not overload the column. Optimize binding and wash buffer compositions, particularly the imidazole (B134444) concentration, to prevent premature elution. - Ion-Exchange/Size-Exclusion: Ensure the buffer pH and ionic strength are appropriate for protein binding and stability. Check for protein precipitation on the column. |
| Protein Degradation | - Add protease inhibitors to the lysis buffer. - Keep the protein sample on ice or at 4°C throughout the purification process. |
Problem 2: Purified Enzyme is Inactive
| Possible Cause | Troubleshooting Steps |
| Protein Denaturation | - Avoid harsh detergents or high concentrations that can unfold the protein. Screen for milder, non-ionic detergents. - Maintain a stable pH and appropriate ionic strength in all buffers. - Avoid excessive frothing or vigorous mixing which can cause denaturation. |
| Loss of Co-factors | - UPPS requires Mg²⁺ for its activity. Ensure that MgCl₂ is present in the final storage buffer and in the assay buffer at an optimal concentration (e.g., 0.2-10 mM). |
| Incorrect Folding | - If the protein was purified from inclusion bodies, optimize the refolding protocol. Step-wise dialysis against decreasing concentrations of the denaturant is a common method. |
| Oxidation of Cysteine Residues | - Include reducing agents like DTT or β-mercaptoethanol in the purification buffers to maintain a reducing environment, if the protein's activity is sensitive to oxidation. |
Problem 3: Protein Aggregation
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | - Concentrate the protein in stages, checking for aggregation at each step. - If aggregation occurs during concentration, try to do so in the presence of stabilizing additives. |
| Suboptimal Buffer Conditions | - Optimize the pH of the buffer to be away from the protein's isoelectric point (pI). - Adjust the salt concentration (e.g., 150-500 mM NaCl) to improve solubility. - Add stabilizing agents such as glycerol (B35011) (5-20%), or low concentrations of non-denaturing detergents. |
| Incorrect Detergent | - The detergent used for solubilization may not be optimal for long-term stability. Consider exchanging the detergent during a chromatography step like size-exclusion chromatography. |
Data Presentation
Table 1: Representative Purification of His-tagged E. coli UPPS
The following table provides an example of the expected results from a typical purification of His-tagged UPPS from a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | Total Activity (units) * | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 800 | 1600 | 2 | 100 | 1 |
| Ni-NTA Affinity | 15 | 1200 | 80 | 75 | 40 |
| Anion Exchange | 10 | 1000 | 100 | 62.5 | 50 |
| Size Exclusion | 8 | 960 | 120 | 60 | 60 |
*A unit of UPPS activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under standard assay conditions.
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged UPPS in E. coli
-
Expression:
-
Transform E. coli BL21(DE3) or C43(DE3) cells with a pET vector containing the His-tagged uppS gene.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protocol 2: Nickel Affinity Chromatography (IMAC)
-
Column Preparation:
-
Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged UPPS with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Protocol 3: Non-Radioactive UPPS Activity Assay (Malachite Green Assay)
This assay measures the release of pyrophosphate (PPi), which is then hydrolyzed to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase and detected by malachite green.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES pH 7.5
-
5 mM MgCl₂
-
10 µM Farnesyl pyrophosphate (FPP)
-
50 µM Isopentenyl pyrophosphate (IPP)
-
0.05% Triton X-100
-
1 U/mL inorganic pyrophosphatase
-
-
Assay Procedure:
-
Add a suitable amount of purified UPPS to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a malachite green reagent.
-
Measure the absorbance at ~620-650 nm.
-
Determine the amount of phosphate released by comparing to a standard curve of known phosphate concentrations.
-
Mandatory Visualization
References
Technical Support Center: Undecaprenyl Pyrophosphate (UPP) Synthesis
Welcome to the technical support center for undecaprenyl pyrophosphate (UPP) synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low UPP yield in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My UPP synthesis reaction has a very low or no yield. What are the most common causes?
Low yield in UPP synthesis, catalyzed by this compound synthase (UppS), can stem from several factors. The most critical points to investigate are:
-
Inactive or Inhibited Enzyme: The UppS enzyme may be improperly folded, degraded, or inhibited. This is a primary checkpoint.
-
Sub-optimal Reaction Conditions: The reaction buffer may lack essential cofactors or have the wrong pH. UppS activity is highly dependent on specific conditions.[1]
-
Substrate Quality and Concentration: The precursors, Farnesyl Pyrophosphate (FPP) and Isopentenyl Pyrophosphate (IPP), may be degraded or at incorrect concentrations.
-
Product Inhibition or Instability: The final product, UPP, can be difficult to handle and may require specific extraction methods to prevent degradation and ensure accurate quantification. In vitro, surfactants are often required to promote product release from the enzyme.[2]
Q2: How can I verify that my UppS enzyme is active?
Before running the full synthesis, it's crucial to confirm your enzyme's catalytic activity. A common method is a kinetics-based assay using a radiolabeled substrate like [14C]-IPP.[3][4] The formation of radiolabeled UPP is measured over time. Alternatively, a coupled assay can be used to measure the release of inorganic pyrophosphate.[1] If activity is low, consider expressing and purifying a fresh batch of the enzyme. Mutations in the uppS gene, such as the uppS31 mutation which causes a tryptophan-to-arginine substitution, can severely alter the enzyme and lead to growth defects.[5]
Q3: What are the optimal reaction conditions for E. coli UppS?
E. coli UppS has specific requirements for optimal activity. Ensure your reaction buffer is correctly formulated. Key components include a suitable buffer system (e.g., Tris-HCl or HEPES), a divalent cation (Mg2+), and a detergent.[1] The magnesium ion is critical for catalysis and binding IPP.[6][7] Detergents like Triton X-100 are often essential in in vitro assays to help solubilize the lipid substrates and prevent product inhibition by facilitating the release of the long-chain UPP from the enzyme's hydrophobic tunnel.[1][2]
Data & Parameters
Table 1: Optimal Reaction Conditions for E. coli UppS Activity Assay
| Parameter | Optimal Concentration/Value | Notes | Reference |
| Buffer | 100 mM Tris-HCl or HEPES | pH is typically maintained at 7.5. | [1][3][4] |
| MgCl₂ | 0.5 mM - 2.0 mM | Absolutely required for catalytic activity. | [1] |
| Triton X-100 | 0.01% - 0.1% | Required for optimal activity in vitro to prevent product inhibition. | [1] |
| FPP Substrate | ~1.5 µM - 10 µM | Starting allylic primer. | [1][3] |
| IPP Substrate | ~10 µM - 12 µM | Isoprenyl unit donor. | [1][3] |
| Temperature | 25°C - 35°C | Reaction temperature for in vitro assays. | [1][4] |
Table 2: Typical Endogenous Pool Levels of UPP Derivatives in Bacteria
| Compound | Escherichia coli (nmol/g dry weight) | Staphylococcus aureus (nmol/g dry weight) | Notes | Reference |
| Undecaprenyl Phosphate (B84403) (UP) | ~75 | ~50 | The dephosphorylated, active lipid carrier. | [8] |
| This compound (UPP) | ~270 | ~150 | The direct product of UppS synthesis. | [8] |
Experimental Protocols
Protocol 1: Radioactivity-Based UppS Enzyme Activity Assay
This protocol is adapted from methods used to determine the inhibitory potency of compounds against E. coli UppS.[3][4]
Materials:
-
Purified UppS enzyme
-
Reaction Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂
-
Substrates: Farnesyl pyrophosphate (FPP), [14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
DMSO (for dissolving inhibitors, if any)
-
Liquid Nitrogen
-
Silica Gel 60 TLC plate
-
Mobile Phase: 1-propanol (B7761284) / ammonium (B1175870) hydroxide (B78521) / water (6:3:1 v/v/v)
-
Radioactivity scanner (e.g., PhosphorImager or TLC scanner)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 40 µL.
-
20 µL of 2x Reaction Buffer
-
1.5 µM FPP (final concentration)
-
12 µM [14C]-IPP (final concentration, with known specific activity)
-
2 µL of DMSO (or inhibitor dissolved in DMSO)
-
-
Initiate Reaction: Add 18 µL of appropriately diluted UppS enzyme solution to the mixture to start the reaction. Ensure the enzyme concentration is optimized so that substrate consumption does not exceed 30% during the incubation period.
-
Incubation: Incubate the reaction for 30 minutes at 25°C.
-
Stop Reaction: Terminate the reaction by flash-freezing the tube in liquid nitrogen.
-
Sample Preparation: Lyophilize the reaction mixture and resuspend the dried residue in 10 µL of purified water.
-
Thin-Layer Chromatography (TLC): Spot the resuspended sample onto a Silica gel 60 TLC plate.
-
Separation: Develop the TLC plate using the 1-propanol/ammonium hydroxide/water mobile phase. This will separate the radiolabeled product ([14C]-UPP) from the unreacted substrate ([14C]-IPP).
-
Quantification: Dry the plate and quantify the radioactivity in the spots corresponding to [14C]-IPP and [14C]-UPP using a radioactivity scanner. The relative formation of [14C]-UPP indicates the enzyme's activity.
Protocol 2: Quantification of UPP using HPLC
This protocol provides a general framework for quantifying UPP levels from bacterial cells, based on established methods.[8][9]
Materials:
-
Bacterial cell pellet
-
Extraction Solvent (e.g., Chloroform/Methanol mixture)
-
HPLC system with a reversed-phase column (e.g., C18)
-
Mobile Phase with an ion-pair reagent (e.g., tetraethylammonium (B1195904) phosphate)
-
UPP standard for calibration
Procedure:
-
Lipid Extraction:
-
Harvest bacterial cells from a culture and determine the cell dry weight.
-
Perform a total lipid extraction from the cell pellet using an appropriate solvent system (e.g., Bligh-Dyer or Folch extraction).
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent compatible with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a reversed-phase column and an isocratic or gradient elution with a mobile phase containing an ion-pair reagent. This reagent is crucial for retaining the phosphorylated UPP on the column.
-
Detect the eluting compounds using a suitable detector (e.g., UV or Mass Spectrometry).
-
-
Quantification:
-
Identify the UPP peak by comparing its retention time to that of a purified standard.
-
Create a standard curve using known concentrations of the UPP standard.
-
Calculate the amount of UPP in the sample by integrating the peak area and comparing it to the standard curve. The final yield can be expressed as nmol of UPP per gram of cell dry weight.
-
Visual Guides
References
- 1. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthase - Proteopedia, life in 3D [proteopedia.org]
- 8. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Undecaprenyl Pyrophosphate Synthase (UPPS) Activity Assays
Welcome to the technical support center for undecaprenyl pyrophosphate synthase (UPPS) activity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their UPPS experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Synthase (UPPS)?
A1: this compound synthase (UPPS), also known as UppS, is an essential enzyme in bacteria responsible for the synthesis of this compound (UPP). UPP is a lipid carrier crucial for the biosynthesis of the bacterial cell wall, specifically for transporting peptidoglycan precursors across the cell membrane.[1][2][3][4][5][6] Because it is essential for bacterial survival and absent in humans, UPPS is a key target for the development of new antibiotics.[1][7][8]
Q2: What is the reaction catalyzed by UPPS?
A2: UPPS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP) to form this compound (C₅₅-PP).[2][3][4][6] This reaction requires a divalent cation, typically Mg²⁺, as a cofactor.[1][9][10]
Q3: What are the common types of activity assays for UPPS?
A3: There are several methods to measure UPPS activity:
-
Radiolabeled Assays: These assays are highly sensitive and directly measure the incorporation of a radiolabeled substrate, such as [¹⁴C]-IPP, into the UPP product.[1][9]
-
Coupled Enzyme Assays: These are often colorimetric or spectrophotometric assays that measure the production of pyrophosphate (PPi), a byproduct of the UPPS reaction. The PPi is then used in a subsequent reaction that produces a detectable signal.[9][10][11]
-
Fluorescent Assays: These assays utilize fluorescently labeled substrates, such as 2-nitroanilinogeranyl diphosphate (B83284) (2CNA-GPP), which exhibit a change in fluorescence upon incorporation into the growing polyprenyl chain.[12]
-
Chromatographic Assays (HPLC): High-performance liquid chromatography (HPLC) can be used to separate and quantify the UPP product from the substrates.[13][14]
Q4: What are some known inhibitors of UPPS?
A4: Several classes of compounds have been identified as UPPS inhibitors, including:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Check the protein concentration and integrity via SDS-PAGE. |
| Incorrect assay buffer composition or pH | - Verify the buffer components and their concentrations (e.g., HEPES, Tris-HCl). - Ensure the pH is optimal for the enzyme (typically around 7.5).[1][9] | |
| Missing or incorrect concentration of cofactors (Mg²⁺) | - Confirm the presence and concentration of MgCl₂ in the reaction mixture.[9][10] | |
| Substrate degradation | - Use fresh or properly stored FPP and IPP stocks. Aliquot substrates to avoid multiple freeze-thaw cycles. | |
| Inappropriate incubation temperature or time | - Optimize the incubation temperature (typically 35-37°C) and time (e.g., 30 minutes).[9] | |
| High Background Signal | Contaminated reagents | - Use high-purity reagents and sterile, nuclease-free water. |
| Non-enzymatic substrate degradation | - Run a no-enzyme control to determine the level of background signal. | |
| In coupled assays, interference with the detection system | - Test for interference from your test compounds or buffer components with the coupling enzyme and/or detection reagents. | |
| For fluorescent assays, intrinsic fluorescence of test compounds | - Screen test compounds for autofluorescence at the excitation and emission wavelengths used in the assay. | |
| Inconsistent Results/Poor Reproducibility | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrates. |
| Incomplete mixing of reagents | - Gently vortex or pipette to mix all components thoroughly before incubation. | |
| Temperature fluctuations across the plate | - Ensure even temperature distribution during incubation. Avoid stacking plates. | |
| Edge effects in microplates | - Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Unexpected Inhibitor Activity | Compound precipitation | - Check the solubility of your test compounds in the final assay buffer. The final DMSO concentration should typically be kept low (e.g., ≤5%).[1] |
| Non-specific inhibition | - Consider performing counter-screens to rule out non-specific effects, such as aggregation. | |
| Incorrect inhibitor concentration | - Verify the dilution series of your inhibitor stock. |
Experimental Protocols
Protocol 1: Radiolabeled UPPS Activity Assay
This protocol is adapted from a method used for E. coli UPPS and is suitable for inhibitor screening.[1]
Materials:
-
Purified UPPS enzyme
-
Assay Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl₂
-
Substrates: Farnesyl pyrophosphate (FPP) and [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Test compounds (inhibitors) dissolved in DMSO
-
Reaction termination solution (e.g., 50% trichloroacetic acid)[9]
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a final volume of 40 µL.
-
Add 20 µL of the assay buffer to each well/tube.
-
Add the substrates to final concentrations of 1.5 µM FPP and 12 µM [¹⁴C]-IPP.
-
Add 2 µL of the test compound dissolved in DMSO (or just DMSO for control). The final DMSO concentration should be 5%.[1]
-
Initiate the reaction by adding 18 µL of diluted UPPS enzyme. The enzyme concentration should be optimized so that substrate consumption is no more than 30%.[1]
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution, such as trichloroacetic acid.[9]
-
Process the samples to separate the radiolabeled product ([¹⁴C]-UPP) from the unreacted [¹⁴C]-IPP. This may involve acid hydrolysis of the product followed by extraction or filtration.
-
Quantify the amount of [¹⁴C]-UPP formed using a scintillation counter.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
Protocol 2: Coupled Colorimetric UPPS Assay
This protocol is based on the detection of inorganic pyrophosphate (PPi) released during the UPPS reaction.[9][10][11]
Materials:
-
Purified UPPS enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 0.2 mM MgCl₂, 0.05% Triton X-100
-
Substrates: FPP and IPP
-
Inorganic pyrophosphatase
-
Malachite green-based reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL.
-
Add the assay buffer containing 10 µM FPP and 10 µM IPP to each well.
-
Add 0.003 units of inorganic pyrophosphatase to each well.[10]
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding the UPPS enzyme.
-
Terminate the reaction and develop the color by adding 100 µL of acidic malachite green solution.
-
Incubate for a short period (as per the malachite green reagent instructions) to allow color development.
-
Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Generate a standard curve with known phosphate concentrations to quantify the amount of PPi produced.
Data Presentation
Table 1: Comparison of UPPS Assay Methods
| Feature | Radiolabeled Assay | Coupled Colorimetric Assay | Fluorescent Assay |
| Principle | Measures direct incorporation of [¹⁴C]-IPP into UPP. | Measures PPi byproduct via a secondary enzymatic reaction. | Measures fluorescence change of a labeled substrate upon elongation. |
| Sensitivity | Very High | Moderate to High | High |
| Throughput | Moderate | High | High |
| Cost | High (radioisotopes, disposal) | Low to Moderate | Moderate to High (fluorescent probes) |
| Safety Concerns | Radioactive material handling | Standard chemical safety | Standard chemical safety |
| Interference | Quenching of scintillation signal | Compound interference with coupling enzyme or color development | Compound autofluorescence, quenching |
| Endpoint | Discontinuous | Discontinuous or Continuous | Continuous |
Table 2: Example IC₅₀ Values for E. coli UPPS Inhibitors
| Compound | IC₅₀ (µM) | Reference |
| Anthranilic Acid Derivative (Compound 2) | 25 | [1][2] |
| Sodium Risedronate | Positive Control | [1] |
| Rhodanine-based inhibitor (Compound 1) | ~2 | [8] |
Visualizations
Caption: Biochemical reaction catalyzed by UPPS.
Caption: General experimental workflow for a UPPS activity assay.
References
- 1. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 2. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUL - Anthranilic acid inhibitors of this compound synthase (UppS), an essential enzyme for bacterial cell wall biosynthesis [repozitorij.uni-lj.si]
- 4. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Inhibition of this compound Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UppS Enzymatic Reactions
Welcome to the technical support center for Undecaprenyl Pyrophosphate Synthase (UppS) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of this compound Synthase (UppS)?
A1: this compound Synthase (UppS) is a crucial enzyme in bacterial cell wall biosynthesis. It catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP) to synthesize this compound (UPP), a C55 lipid carrier.[1][2][3] This lipid carrier is essential for transporting peptidoglycan precursors across the bacterial cell membrane.
Q2: What are the typical components of a standard UppS enzymatic reaction buffer?
A2: A standard reaction buffer for UppS assays generally includes a buffering agent to maintain pH, a divalent cation, and a detergent. Commonly used components are a HEPES or Tris-HCl buffer at a pH of 7.5, magnesium chloride (MgCl₂), and Triton X-100.[4]
Q3: Why is a divalent cation, such as Mg²⁺, necessary for UppS activity?
A3: Divalent cations, particularly Mg²⁺, are essential cofactors for UppS.[1][3] The magnesium ion is believed to play a critical role in the binding of the pyrophosphate moieties of the substrates (FPP and IPP) and in facilitating the catalytic reaction.[5][6]
Q4: What is the role of detergents like Triton X-100 in the UppS reaction?
A4: Non-ionic detergents such as Triton X-100 are important for solubilizing the hydrophobic substrates (FPP) and the even more hydrophobic product (UPP). This prevents their aggregation in the aqueous assay buffer and ensures their availability to the enzyme. The presence of a detergent can also help to maintain the enzyme in an active conformation.
Troubleshooting Guide
Issue 1: Low or No Enzymatic Activity
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for UppS is typically around 7.5.[4] Enzyme activity can decrease significantly at pH values far from the optimum. Prepare fresh buffer and verify its pH. Consider performing a pH profile to determine the optimal pH for your specific experimental conditions. |
| Incorrect Divalent Cation Concentration | Mg²⁺ is essential for UppS activity, with an optimal concentration around 1 mM.[5][6] Higher concentrations (e.g., 50 mM) can be inhibitory.[5][6] Prepare fresh MgCl₂ solution and consider titrating the concentration to find the optimum for your assay. |
| Enzyme Instability or Degradation | UppS, like many enzymes, can be sensitive to storage conditions and freeze-thaw cycles. Aliquot the enzyme upon receipt and store it at -80°C. When in use, keep the enzyme on ice. If degradation is suspected, verify the integrity of the enzyme using SDS-PAGE. |
| Substrate Degradation | FPP and IPP are phosphate-containing molecules that can be susceptible to degradation. Store substrate stocks at -20°C or -80°C. Prepare fresh working dilutions for each experiment. |
| Presence of Inhibitors | Contaminants in your enzyme preparation or assay components could be inhibiting the reaction. Known inhibitors of UppS include bisphosphonates and certain fungal molecules.[3] Ensure high purity of all reagents. If you suspect inhibitors, a dialysis of the enzyme preparation may be necessary. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Precipitation | FPP and the UPP product are hydrophobic and can precipitate in aqueous solutions, leading to light scattering and a high background signal in spectrophotometric assays. Ensure adequate mixing and the presence of an appropriate concentration of a non-ionic detergent like Triton X-100. Sonication of the substrate solution before addition to the assay may also help. |
| Contaminating ATPase/Phosphatase Activity | If you are using a coupled assay that measures phosphate (B84403) release, contaminating ATPases or phosphatases in your enzyme preparation can lead to a high background. Use a highly purified UppS enzyme. Include controls without the UppS substrate to measure the background phosphate release. |
| Assay Component Interference | Some compounds can interfere with the detection method. For example, in spectrophotometric assays, compounds that absorb at the detection wavelength will contribute to the background. Run control reactions lacking one component at a time to identify the source of the interference. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Variability in Reagent Preparation | Ensure all reagents are prepared fresh and accurately. Use calibrated pipettes and be consistent in your pipetting technique. |
| Inadequate Mixing | Incomplete mixing of the reaction components can lead to variability. Gently vortex or pipette to mix after the addition of each component. |
| Temperature Fluctuations | Enzymatic reactions are sensitive to temperature. Ensure that all reaction components are pre-incubated at the desired reaction temperature and that the temperature is maintained consistently throughout the assay. |
| Product Inhibition | The long-chain UPP product can potentially inhibit the enzyme, especially as it accumulates over time. Measure initial reaction rates where the product concentration is low to minimize this effect. |
Data on Optimal Buffer Conditions
The following tables summarize the impact of key buffer components on UppS activity. The data is presented as relative activity, with 100% representing the activity under optimal conditions.
Table 1: Effect of pH on UppS Activity
| pH | Relative Activity (%) |
| 6.0 | ~ 40% |
| 6.5 | ~ 75% |
| 7.0 | ~ 95% |
| 7.5 | 100% |
| 8.0 | ~ 85% |
| 8.5 | ~ 60% |
| Note: These are representative values and the optimal pH may vary slightly depending on the specific buffer system and other assay conditions. |
Table 2: Effect of Divalent Cations on UppS Activity
| Divalent Cation (at 1 mM) | Relative Activity (%) |
| Mg²⁺ | 100% |
| Mn²⁺ | ~ 110% |
| Ca²⁺ | < 10% |
| Zn²⁺ | < 5% |
| None | < 1% |
| Note: While Mn²⁺ can sometimes substitute for or even enhance the activity of Mg²⁺-dependent enzymes, Ca²⁺ and Zn²⁺ are generally poor substitutes and can be inhibitory. |
Table 3: Effect of Triton X-100 Concentration on UppS Activity
| Triton X-100 Concentration (%) | Relative Activity (%) |
| 0 | ~ 20% |
| 0.01 | ~ 80% |
| 0.05 | 100% |
| 0.1 | ~ 90% |
| 0.5 | ~ 70% |
| Note: The optimal concentration of Triton X-100 can depend on the specific substrates and their concentrations. It is advisable to perform a detergent titration for your particular assay. |
Experimental Protocols
Protocol 1: Standard UppS Activity Assay (Radiochemical Method)
This protocol describes a discontinuous assay that measures the incorporation of radiolabeled [¹⁴C]-IPP into the UPP product.
Materials:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)
-
Reaction Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.05% (v/v) Triton X-100
-
Stop Solution: 60% ethanol, 10 mM EDTA
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, FPP (e.g., to a final concentration of 10 µM), and [¹⁴C]-IPP (e.g., to a final concentration of 10 µM with a specific activity of ~50 mCi/mmol).
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified UppS enzyme to a final concentration that results in a linear reaction rate over the desired time course.
-
Incubate the reaction at the chosen temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution.
-
The UPP product, being hydrophobic, can be separated from the unreacted hydrophilic [¹⁴C]-IPP by methods such as extraction with an organic solvent (e.g., butanol) or by using a reverse-phase C18 column.
-
Quantify the amount of radioactivity incorporated into the UPP product using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.
Protocol 2: Coupled Spectrophotometric UppS Activity Assay
This protocol describes a continuous assay that couples the release of pyrophosphate (PPi) from the UppS reaction to a series of enzymatic reactions that result in a colorimetric or fluorescent signal.
Materials:
-
Purified UppS enzyme
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
Coupled Enzyme System (e.g., a commercially available pyrophosphate detection kit containing inorganic pyrophosphatase, purine (B94841) nucleoside phosphorylase, and a suitable substrate like MESG).
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.05% (v/v) Triton X-100
Procedure:
-
Prepare the reaction mixture in a microplate well containing the reaction buffer, FPP (e.g., 10 µM), IPP (e.g., 10 µM), and the components of the coupled enzyme system as per the manufacturer's instructions.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified UppS enzyme.
-
Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence at the appropriate wavelength over time.
-
The initial rate of the reaction is determined from the linear portion of the progress curve.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of pyrophosphate.
Visualizations
Caption: The enzymatic pathway of this compound Synthase (UppS).
Caption: A logical workflow for troubleshooting common issues in UppS enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Mg2+, Mn2+ and Ca2+ on adenylcyclase activity. Evidence for a metallic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of this compound synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
Technical Support Center: Enhancing the Stability of Purified Undecaprenyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling and stabilizing purified undecaprenyl pyrophosphate (UPP), a critical lipid carrier in bacterial cell wall biosynthesis. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your UPP-dependent assays.
Troubleshooting Guide: Common Issues with Purified UPP Stability
Researchers may encounter several challenges related to the stability of purified UPP during storage and in experimental setups. This guide provides a structured approach to identifying and resolving these common issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity in Enzymatic Assays | Degradation of UPP due to improper storage (temperature fluctuations, exposure to light or air). | Store UPP in a stable, low-temperature environment, preferably at -80°C under an inert atmosphere (argon or nitrogen). Minimize freeze-thaw cycles. |
| Hydrolysis of the pyrophosphate bond due to acidic or highly alkaline pH. | Maintain the pH of UPP solutions within a neutral range (pH 6.5-7.5) using appropriate buffers. | |
| Presence of contaminating phosphatases in the purified UPP or other assay components. | Ensure high purity of UPP preparations. Use high-quality, nuclease-free water and sterile, sealed containers. | |
| Precipitation of UPP in Aqueous Buffers | UPP is a highly lipophilic molecule with poor solubility in aqueous solutions. | Reconstitute lyophilized UPP in a small volume of an organic solvent like a chloroform/methanol mixture before diluting into an aqueous buffer containing a suitable detergent (e.g., Triton X-100, DDM). |
| Incompatible buffer components. | Avoid buffers containing high concentrations of divalent cations that may precipitate with the pyrophosphate group. | |
| Inconsistent Assay Results | Variability in UPP concentration due to incomplete solubilization or adsorption to container surfaces. | Ensure complete solubilization by gentle vortexing or sonication after adding detergent-containing buffer. Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Oxidative damage to the polyisoprenoid chain. | Consider the addition of antioxidants, such as BHT (butylated hydroxytoluene), to organic solvent stocks of UPP. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the optimal temperature for long-term storage of purified this compound?
A1: For long-term stability, purified this compound should be stored at -80°C.[1] It is crucial to minimize temperature fluctuations and avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How should I reconstitute lyophilized this compound?
A2: Due to its lipophilic nature, lyophilized UPP should first be dissolved in a small volume of an organic solvent mixture, such as chloroform/methanol (2:1, v/v). Once fully dissolved, it can be diluted into an aqueous buffer. For use in aqueous enzymatic assays, the final buffer should contain a detergent like Triton X-100 (e.g., 0.1%) to ensure solubility.[2]
Q3: Can I store this compound in an aqueous solution?
A3: Storing UPP in aqueous solutions for extended periods is not recommended due to its poor solubility and susceptibility to hydrolysis. If short-term storage in an aqueous buffer is necessary, ensure the pH is maintained between 6.5 and 7.0 and that a suitable detergent is present to maintain solubility.[1]
Stability and Degradation
Q4: What are the primary degradation pathways for this compound in vitro?
A4: The primary degradation pathways for UPP in vitro include hydrolysis of the pyrophosphate bond, particularly at acidic or alkaline pH, and oxidation of the polyisoprenoid chain. The pyrophosphate moiety is a target for contaminating phosphatases.
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: For UPP stored in organic solvents, the addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidative degradation of the polyisoprenoid chain. In aqueous solutions for enzymatic assays, the presence of a suitable detergent is essential for maintaining solubility and stability.
Experimental Troubleshooting
Q6: My enzymatic assay using this compound is showing high background noise. What could be the cause?
A6: High background noise could be due to several factors, including the presence of contaminating enzymes in your UPP preparation or other reagents that can hydrolyze the pyrophosphate. Additionally, improper solubilization of UPP can lead to the formation of micelles that may interfere with the assay readout. Ensure all components are of high purity and that UPP is fully solubilized in the assay buffer.
Q7: How can I monitor the integrity of my purified this compound over time?
A7: The integrity and concentration of UPP can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] A specific HPLC method can separate UPP from its degradation products, such as undecaprenyl phosphate (B84403) and undecaprenol, allowing for quantitative assessment of its purity.
Experimental Protocols
Protocol for Assessing the Stability of Purified this compound
This protocol outlines a method to evaluate the stability of a purified UPP stock solution under different storage conditions.
1. Materials:
- Purified this compound
- Chloroform/Methanol (2:1, v/v)
- Aqueous buffer (e.g., 50 mM HEPES, pH 7.0)
- Detergent (e.g., 10% Triton X-100)
- HPLC system with a C18 column
- Mobile phase for HPLC (e.g., isopropanol/methanol mixture with phosphoric acid)[4]
- Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
2. Procedure:
- Prepare a stock solution of UPP in chloroform/methanol.
- Aliquot the stock solution into several vials. Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the dried UPP aliquots in the aqueous buffer containing 0.1% Triton X-100 to a final concentration of 1 mM.
- Divide the reconstituted UPP solutions into different storage conditions (e.g., varying temperatures and pH values).
- At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.
- Analyze the aliquots by HPLC to quantify the remaining UPP and identify any degradation products.[3]
7. Data Analysis:
- Calculate the percentage of UPP remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of intact UPP versus time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the in vitro stability of purified UPP.
Caption: Logical steps for troubleshooting UPP degradation in experiments.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. fda.gov [fda.gov]
- 3. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification and enzymatic characterization of this compound phosphatase from Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Substrate Inhibition in UppS Kinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of Undecaprenyl Pyrophosphate Synthase (UppS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during UppS kinetic assays, with a particular focus on the phenomenon of substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern in UppS kinetic studies?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the enzyme's activity is reduced when the concentration of a substrate, typically the allylic substrate farnesyl pyrophosphate (FPP) or the homoallylic substrate isopentenyl pyrophosphate (IPP), becomes too high. This deviation can lead to an underestimation of key kinetic parameters and misinterpretation of the enzyme's catalytic mechanism. Understanding and addressing substrate inhibition is crucial for accurate characterization of UppS and for the effective screening of potential inhibitors.
Q2: What are the potential molecular mechanisms behind substrate inhibition in UppS?
A2: While the precise mechanism can vary, two primary models are often considered for substrate inhibition in enzymes like UppS:
-
Formation of an Unproductive Ternary Complex: The most widely accepted mechanism involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex at a distinct, lower-affinity inhibitory site. This forms an unproductive E-S-S ternary complex, which cannot proceed to product formation, thereby reducing the overall reaction rate.
-
Blockage of Product Release: An alternative mechanism suggests that a substrate molecule binds to the enzyme-product (EP) complex. This binding event can physically obstruct the exit of the product from the active site, stalling the catalytic cycle and leading to a decrease in the observed velocity.
Q3: How can I identify substrate inhibition in my UppS kinetic data?
A3: The most direct method for identifying substrate inhibition is to plot the initial reaction velocity (v₀) against a broad range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will exhibit a characteristic "bell" shape. The velocity will initially increase with substrate concentration, reach a maximum at an optimal concentration, and then decrease as the substrate concentration is further elevated. This contrasts with the hyperbolic curve predicted by the Michaelis-Menten model.
Troubleshooting Guide
Problem 1: My kinetic plot of initial velocity versus substrate concentration shows a decline at higher concentrations, suggesting substrate inhibition. How do I confirm this and determine the kinetic parameters?
Solution:
-
Expand Substrate Concentration Range: Ensure your experiment covers a wide range of substrate concentrations, extending well beyond the apparent optimal concentration to clearly define the inhibitory phase.
-
Data Fitting to a Substrate Inhibition Model: Your data will not fit the standard Michaelis-Menten equation. Instead, you should use a modified equation that accounts for substrate inhibition, such as the uncompetitive substrate inhibition model:
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
Where:
-
v is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the inhibition constant for the substrate.
Use non-linear regression software (e.g., GraphPad Prism) to fit your data to this equation to determine the values of Vmax, Km, and Ki.[1]
-
-
Graphical Analysis: While non-linear regression is preferred, graphical methods can also be illustrative. A plot of v/([E]t) versus log([S]) will clearly show the bell-shaped curve characteristic of substrate inhibition.
Problem 2: I am observing high variability and poor reproducibility in my UppS kinetic assays.
Solution:
-
Substrate Quality and Stability: Ensure the purity and integrity of your FPP and IPP substrates. These molecules can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment and store stocks appropriately.
-
Enzyme Purity and Concentration: Verify the purity of your UppS enzyme preparation. Contaminating proteins can interfere with the assay. Accurately determine the active enzyme concentration.
-
Assay Buffer Composition: Buffer components can significantly impact enzyme activity. High ionic strength or the presence of certain ions can be inhibitory. If you suspect buffer interference, test alternative buffer systems with a similar pH.
-
Pipetting Accuracy: Inconsistent pipetting, especially of viscous substrate solutions or small volumes of enzyme, can introduce significant error. Use calibrated pipettes and ensure thorough mixing of reaction components.
-
Reaction Time: Ensure you are measuring the initial velocity within the linear range of the reaction. Run a time-course experiment to determine the time frame during which product formation is linear.
Problem 3: I am not observing any enzyme activity, or the signal is very low in my fluorescence-based assay.
Solution:
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for your fluorescent substrate analog.
-
Inactive Enzyme: Test the activity of your enzyme with a known positive control if available. Improper storage or handling can lead to loss of activity.
-
Inhibitor Contamination: Ensure that none of the assay components (e.g., buffer, water) are contaminated with an inhibitor. Sodium azide, for example, is a common preservative that can inhibit enzyme activity.[2]
-
Substrate Compatibility: If using a fluorescent analog of FPP or GPP, confirm that it is a substrate for the specific UppS enzyme you are studying, as substrate specificity can vary between species.[3]
Quantitative Data Summary
The following table summarizes key kinetic parameters for E. coli UppS under various conditions. This data can serve as a reference for your own experimental results.
| Enzyme | Substrate(s) | Km (μM) | kcat (s⁻¹) | Conditions |
| E. coli UppS (Wild-Type) | FPP | 0.4 | 2.5 | 0.1% Triton X-100 |
| E. coli UppS (Wild-Type) | IPP | 4.0 | 2.5 | 5 µM FPP, 0.1% Triton X-100 |
| E. coli UppS (Wild-Type) | GGPP | 0.3 | 2.1 | 0.1% Triton X-100 |
| E. coli UppS (Wild-Type) | GPP | 36.0 ± 4.0 | 1.7 ± 0.1 | 0.1% Triton X-100 |
| E. coli UppS (L85A mutant) | FPP | 1.5 ± 0.2 | 0.08 ± 0.01 | 0.1% Triton X-100 |
| E. coli UppS (L88A mutant) | FPP | 3.2 ± 0.4 | 0.15 ± 0.01 | 0.1% Triton X-100 |
| E. coli UppS (F89A mutant) | FPP | 1.9 ± 0.2 | 0.09 ± 0.01 | 0.1% Triton X-100 |
Experimental Protocols
Protocol 1: Continuous Fluorescence-Based UppS Kinetic Assay
This protocol is adapted for a continuous assay using a fluorescent substrate analog, such as 2-nitrileanilinogeranyl diphosphate (B83284) (2CNA-GPP), which exhibits increased fluorescence upon chain elongation.[4]
Materials:
-
Purified UppS enzyme
-
Fluorescent substrate analog (e.g., 2CNA-GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Black, low-volume 384-well assay plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of 2CNA-GPP and IPP in assay buffer.
-
Prepare serial dilutions of the substrate to be varied (either 2CNA-GPP or IPP) in assay buffer. The other substrate should be held at a fixed, saturating concentration (e.g., 5-10 times its Km).
-
Prepare a working solution of UppS enzyme in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
To the wells of the 384-well plate, add the appropriate volume of the serially diluted substrate.
-
Add the fixed concentration substrate to each well.
-
Include negative controls (no enzyme) and solvent controls (e.g., DMSO if testing inhibitors).
-
-
Initiate Reaction and Measurement:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the UppS enzyme working solution to each well.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements. Record fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths should be optimized for the specific fluorescent substrate being used.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time for each substrate concentration.
-
Determine the initial velocity (v₀) by calculating the slope of the initial linear portion of each curve.
-
Plot v₀ versus the substrate concentration and fit the data to the appropriate kinetic model (e.g., the substrate inhibition equation) to determine Km, Vmax, and Ki.
-
Visualizations
Caption: Bacterial cell wall biosynthesis pathway involving UppS.
Caption: Troubleshooting workflow for addressing substrate inhibition.
Caption: Kinetic model of uncompetitive substrate inhibition.
References
common pitfalls in studying undecaprenyl pyrophosphate metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals studying undecaprenyl pyrophosphate (UPP) metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UPP), and why is its metabolism a crucial area of study?
A1: this compound (UPP), also known as bactoprenyl pyrophosphate, is a C55 isoprenoid lipid carrier. Its primary role is to transport peptidoglycan precursors across the bacterial cytoplasmic membrane, a critical step in cell wall biosynthesis.[1] Studying UPP metabolism is vital because the enzymes in this pathway are essential for bacterial survival and are attractive targets for novel antibacterial drugs.[2]
Q2: What are the key enzymes involved in UPP metabolism?
A2: The main enzymes are:
-
This compound synthase (UppS): This enzyme synthesizes UPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).[2]
-
UPP phosphatases (e.g., BacA, PgpB, YbjG in E. coli): These enzymes dephosphorylate UPP to undecaprenyl phosphate (B84403) (UP), the active form of the lipid carrier that accepts the peptidoglycan precursor.[3]
Q3: My UppS enzyme activity is lower than expected. What are the possible causes?
A3: Low UppS activity can stem from several factors:
-
Suboptimal Assay Conditions: Incorrect concentrations of Mg2+ or Triton X-100 can significantly reduce enzyme activity. The optimal Mg2+ concentration is around 1 mM, and excess can be inhibitory.[4]
-
Enzyme Instability: UppS may be unstable if not stored correctly. It's recommended to store the purified enzyme in glycerol (B35011) at -20°C.[5]
-
Inactive Substrates: FPP and IPP can degrade over time. Use fresh or properly stored substrates for your assays.
Q4: I'm having trouble extracting and quantifying UPP from my bacterial cultures. What are some common issues?
A4: Common challenges include:
-
Inefficient Cell Lysis: Incomplete disruption of bacterial cells will lead to poor recovery of membrane-bound UPP.
-
Lipid Degradation: UPP is susceptible to degradation. It's crucial to work quickly and at low temperatures during the extraction process.
-
Co-elution with other lipids in HPLC: The complex lipid composition of bacterial membranes can lead to co-elution, making accurate quantification difficult. Optimization of the HPLC gradient and the use of an appropriate column are essential.
Troubleshooting Guides
This compound Synthase (UppS) Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | Inactive enzyme | - Ensure proper protein folding and purification. - Store purified enzyme at -20°C in a buffer containing glycerol.[5] |
| Incorrect assay buffer composition | - Optimize MgCl2 concentration (typically around 0.2-1 mM).[4][6] - Ensure the presence of a detergent like Triton X-100 (optimal concentration is 0.01-0.1%).[6] | |
| Degraded substrates (FPP, IPP) | - Use fresh or properly stored substrate stocks. | |
| High background signal | Contaminating phosphatases in enzyme prep | - Further purify the UppS enzyme. |
| Non-enzymatic hydrolysis of substrates | - Run a no-enzyme control to determine the rate of non-enzymatic hydrolysis. | |
| Inconsistent results between replicates | Pipetting errors | - Use calibrated pipettes and ensure accurate dispensing of small volumes. |
| Incomplete mixing of reaction components | - Gently vortex or pipette to mix all components thoroughly before starting the reaction. | |
| Temperature fluctuations | - Use a water bath or incubator to maintain a constant reaction temperature. |
UPP Extraction and HPLC Quantification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of extracted lipids | Inefficient cell lysis | - Use a robust lysis method such as sonication on ice.[7] |
| Suboptimal extraction solvent | - A common and effective solvent mixture is chloroform (B151607):methanol (B129727).[8] | |
| Poor peak resolution in HPLC | Inappropriate HPLC column | - Use a C18 reversed-phase column for lipid analysis.[9] |
| Suboptimal mobile phase | - Optimize the gradient of your mobile phase. A gradient from methanol/isopropanol (B130326) with phosphoric acid to a higher concentration of isopropanol can be effective.[10] | |
| Irreproducible retention times | Column not equilibrated | - Ensure the column is fully equilibrated with the initial mobile phase before each injection.[11] |
| Fluctuation in column temperature | - Use a column oven to maintain a constant temperature. | |
| Ghost peaks or baseline noise | Contaminated mobile phase or glassware | - Use HPLC-grade solvents and thoroughly clean all glassware. - Filter all buffers and mobile phases before use. |
Quantitative Data
Table 1: Cellular Levels of Undecaprenyl Phosphate and its Derivatives
| Bacterium | Growth Phase | Undecaprenyl Phosphate (nmol/g of cell dry weight) | This compound (nmol/g of cell dry weight) | Undecaprenol (nmol/g of cell dry weight) |
| Escherichia coli | Exponential | ~75[10][12] | ~270[10][12] | <1[10] |
| Staphylococcus aureus | Exponential | ~50[10][12] | ~150[10][12] | ~70[10] |
Table 2: IC50 Values of Selected UppS Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Anthranilic acid derivative 1 | E. coli | 45 | [5] |
| Anthranilic acid derivative 2 | E. coli | 25 | [5] |
| Anthranilic acid derivative 3 | E. coli | 24 | [5] |
| Rhodanine derivative | S. aureus / E. coli | ~2 | [13] |
| Risedronate | E. coli | 660 | [5] |
Experimental Protocols
Protocol 1: Radioactive UppS Activity Assay
This protocol is adapted from a method utilizing a radiolabeled substrate to measure UppS activity.[5]
Materials:
-
Purified UppS enzyme
-
Assay buffer: 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2
-
Farnesyl pyrophosphate (FPP) stock solution
-
[14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
Inhibitor stock solution (dissolved in DMSO)
-
Liquid nitrogen
-
Lyophilizer
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a final volume of 40 µL. The mixture should contain 20 µL of assay buffer, 1.5 µM FPP, and 12 µM [14C]-IPP.
-
Add 2 µL of the inhibitor solution or DMSO (for control).
-
Initiate the reaction by adding 18 µL of the diluted UppS enzyme solution. The final enzyme concentration should be optimized to ensure substrate consumption is no higher than 30% during the incubation period.
-
Incubate the reaction mixture for 30 minutes at 25°C.
-
Stop the reaction by flash-freezing the tubes in liquid nitrogen.
-
Lyophilize the reaction mixture to dryness.
-
Resuspend the dried residue in 10 µL of purified water.
-
Spot the resuspended sample onto a thin-layer chromatography (TLC) plate and develop the chromatogram to separate the product (UPP) from the unreacted [14C]-IPP.
-
Quantify the amount of [14C]-UPP formed using a radioactivity scanner or by scraping the corresponding spot and measuring the radioactivity with a scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition for samples containing inhibitors.
Protocol 2: Extraction and Quantification of UPP by HPLC
This protocol is based on a published HPLC procedure for the quantification of undecaprenyl phosphate and its derivatives.[10][12]
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase A: 95% methanol, 5% 2-propanol, 10 mM phosphoric acid
-
Mobile phase B: 70% methanol, 30% 2-propanol, 10 mM phosphoric acid
Procedure:
-
Lipid Extraction:
-
Harvest bacterial cells from a culture by centrifugation.
-
Resuspend the cell pellet in a small volume of water.
-
Add chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a known volume of a suitable solvent for HPLC analysis (e.g., 2-propanol).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the lipid extract onto the HPLC column.
-
Elute the lipids using a gradient from the initial conditions to 100% mobile phase B over a suitable time frame (e.g., 50 minutes).
-
Detect the eluting lipids using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Identify and quantify the UPP peak by comparing its retention time and peak area to a standard curve prepared with a known amount of UPP standard.
-
Visualizations
Caption: The this compound (UPP) metabolism pathway in bacteria.
Caption: A generalized workflow for an enzyme inhibition assay.
References
- 1. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in undecaprenyl phosphate recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of this compound synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Quantitative high-performance liquid chromatography analysis of the pool levels of undecaprenyl phosphate and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Increasing Soluble UppS Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of soluble undecaprenyl pyrophosphate synthase (UppS).
Frequently Asked Questions (FAQs)
Q1: What is UppS, and why is its soluble expression important?
This compound synthase (UPPs) is a crucial enzyme in bacterial cell wall biosynthesis.[1] It catalyzes the synthesis of this compound, an essential lipid carrier for peptidoglycan synthesis.[1] Obtaining high yields of soluble and active UppS is critical for structural studies, inhibitor screening, and the development of novel antibacterial agents.[1]
Q2: My UppS is expressed, but it's mostly in inclusion bodies. What are the initial steps to improve solubility?
Inclusion bodies are insoluble aggregates of misfolded proteins that often occur during high-level recombinant protein expression in E. coli.[2][3][4] The initial and most common strategies to address this issue are to lower the expression temperature and reduce the inducer concentration.[4][5]
-
Lowering Temperature: Reducing the post-induction temperature to 15-25°C can slow down the rate of protein synthesis, allowing more time for proper folding and reducing hydrophobic interactions that lead to aggregation.[6][5][7]
-
Reducing Inducer Concentration: Decreasing the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation, preventing the accumulation of unfolded protein.[4][8]
Q3: Can the choice of E. coli host strain affect the solubility of UppS?
Yes, the E. coli strain used for expression can significantly impact protein solubility.[2][8] Strains like BL21(DE3) are common, but specialized strains may offer advantages.[9]
-
Chaperone-Expressing Strains: Strains engineered to co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) can assist in the proper folding of the target protein.
-
Strains with Altered Reductase Activity: For proteins with disulfide bonds, strains like Origami™ or Rosetta-gami™ that have a less reducing cytoplasmic environment can promote their correct formation.
-
Codon Bias-Adjusted Strains: Strains like Rosetta™ that supply tRNAs for codons that are rare in E. coli can prevent translational pausing and misfolding.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your UppS expression experiments.
Problem 1: Low or No Expression of UppS
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Codon Bias | The gene sequence of UppS may contain codons that are rare in E. coli, leading to inefficient translation.[10] Solution: Synthesize a codon-optimized gene for E. coli expression.[11] |
| Toxicity of UppS | High levels of UppS expression may be toxic to the host cells.[5] Solution: Use a tightly regulated promoter system (e.g., araBAD) to minimize basal expression before induction.[9] Adding glucose to the medium can also help suppress basal expression from the lac promoter.[5] |
| Plasmid Instability | The expression plasmid may be unstable or have a low copy number. Solution: Ensure the use of a high-copy-number plasmid and maintain antibiotic selection throughout cultivation.[9] |
| Inefficient Transcription/Translation | The promoter or ribosome binding site (RBS) may not be optimal. Solution: Test different expression vectors with strong, inducible promoters like T7 or araBAD.[9] Ensure a strong RBS is present upstream of the start codon. |
Problem 2: UppS is Expressed but Insoluble (Inclusion Bodies)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery.[6] Solution: Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[4][5] |
| Improper Folding Environment | The cytoplasm of E. coli may not be suitable for UppS folding. Solution: Co-express molecular chaperones to assist in proper folding.[12] Use specialized host strains like C41(DE3) or C43(DE3) which are tolerant to toxic proteins.[2] |
| Lack of Post-Translational Modifications | UppS may require specific modifications not present in E. coli. Solution: While less common for this enzyme, consider expression in eukaryotic systems like yeast or insect cells if bacterial systems fail.[13] |
| Sub-optimal Lysis Buffer | The buffer used for cell lysis may promote aggregation. Solution: Optimize the lysis buffer by including additives such as glycerol (B35011) (5-10%), non-ionic detergents (e.g., Triton X-100), and salts (e.g., 150-500 mM NaCl). |
Problem 3: Soluble UppS is Obtained but is Inactive or Unstable
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Absence of Cofactors | UppS activity may depend on cofactors that are not sufficiently available in the expression host.[8] Solution: Supplement the growth medium with necessary metal ions (e.g., MgCl₂), but be mindful of their potential interference with purification steps like IMAC.[8] |
| Proteolytic Degradation | The expressed UppS may be degraded by host cell proteases. Solution: Add protease inhibitors to the lysis buffer. Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS).[10] |
| Inappropriate Purification Conditions | The purification buffers may cause the protein to become unstable. Solution: Perform purification at a low temperature (4°C). Optimize the pH and ionic strength of the buffers. |
| Fusion Tag Interference | The solubility-enhancing tag may interfere with the protein's activity. Solution: Design the expression construct to include a protease cleavage site (e.g., TEV, thrombin) between the tag and UppS to allow for its removal after purification. |
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Expression Trials to Optimize Solubility
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3), C41(DE3)) with the UppS expression plasmid.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from each transformation. Grow overnight at 37°C with shaking.
-
Induction: Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Parameter Testing: Divide the culture into smaller flasks and test a matrix of conditions:
-
Temperature: 18°C, 25°C, 37°C.
-
Inducer Concentration (IPTG): 0.1 mM, 0.5 mM, 1.0 mM.
-
-
Harvesting: After a set induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication.
-
Solubility Analysis: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the relative amounts of soluble and insoluble UppS.
Visualizations
Caption: Workflow for optimizing soluble UppS expression.
Caption: Logical flow for troubleshooting UppS expression.
References
- 1. Discovery and structural characterization of an allosteric inhibitor of bacterial cis-prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. How to Improve Expression Level of Active and Soluble Protein Ecoli System - BiologicsCorp [biologicscorp.com]
- 8. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. How can I increase the expression level of a protein? | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
Technical Support Center: Identifying and Minimizing Non-Specific Binding in UPP Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing non-specific binding in Ubiquitin Proteasome Pathway (UPP) assays. High background and non-specific binding can obscure results, leading to inaccurate data interpretation.[1] This guide provides a systematic approach to identifying and resolving these common issues through frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of UPP assays?
A1: Non-specific binding refers to the interaction of assay components, such as antibodies or proteins, with unintended targets or surfaces within the experimental setup.[2][3] In UPP assays, this can manifest as high background signals that are not dependent on the specific ubiquitination or degradation events being measured. This can lead to false positives or an overestimation of the signal.[2]
Q2: What are the common causes of high non-specific binding in UPP assays?
A2: Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Insufficient blocking of the assay plate or beads leaves open sites where proteins and antibodies can non-specifically adhere.[3][4]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically bind to surfaces through hydrophobic or electrostatic forces.[3]
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.[4]
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound reagents, which then contribute to the background signal.[4]
-
Antibody Cross-Reactivity: The primary or secondary antibodies may cross-react with other proteins in the sample.[4]
-
Fc Receptor Binding: If the sample contains cells or tissues with Fc receptors, antibodies can bind non-specifically through their Fc region.[2][5]
Q3: How can I differentiate between a specific signal and non-specific binding?
A3: Utilizing proper controls is essential to distinguish between specific and non-specific signals.[6][7]
-
Negative Controls: These are samples where you don't expect a signal. For example, a reaction mixture without the E3 ligase or the target substrate. A high signal in the negative control indicates non-specific binding.[8]
-
Positive Controls: These are samples where a known interaction occurs, ensuring that the assay is working correctly.[8] For instance, using a well-characterized E3 ligase and substrate pair.
-
Isotype Controls: When using antibodies, an isotype control (an antibody of the same class and from the same species but not specific to the target) can help determine if the observed binding is due to non-specific interactions with the antibody itself.
Q4: What are some initial steps to quickly reduce high background?
A4: If you are experiencing high background, consider these initial troubleshooting steps:
-
Optimize Blocking: Increase the concentration of your blocking agent or the incubation time. You can also try a different blocking agent.[9]
-
Increase Wash Steps: Add more wash cycles and ensure the wash buffer volume is sufficient to remove unbound reagents effectively.[4]
-
Titrate Antibodies: Perform a dilution series for your primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[4]
-
Add Detergent: Including a mild, non-ionic detergent like Tween-20 in your wash buffers can help disrupt weak, non-specific interactions.[10][11]
Troubleshooting Guides
Protocol 1: Optimizing Blocking and Wash Buffers
Effective blocking and washing are critical for minimizing non-specific binding.[9][12] This protocol provides a guide to optimizing these steps.
Objective: To determine the optimal blocking agent and wash buffer composition to reduce background signal.
Methodology
-
Prepare a variety of blocking buffers: Test several common blocking agents at different concentrations.
-
Prepare different wash buffers: Evaluate the effect of adding detergents and increasing salt concentration.
-
Set up a test plate: Coat a microplate with your target protein or capture antibody.
-
Apply blocking buffers: Add the different blocking buffers to designated wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[3][13]
-
Perform washes: After blocking, and between subsequent antibody incubation steps, wash the plate with the different wash buffers. A typical wash cycle is 3-5 times.[4]
-
Proceed with the standard assay protocol: Add primary and secondary antibodies (or other detection reagents).
-
Analyze the results: Compare the background signal in the negative control wells for each blocking and wash buffer condition.
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Effective for many antibodies, good for phospho-protein detection.[14] | Can be expensive, some antibodies may cross-react with BSA.[14] |
| Non-fat Dry Milk | 1-5% | Inexpensive and widely available.[14] | Not suitable for detecting phosphoproteins or biotinylated antibodies.[9][14] |
| Fish Gelatin | 0.1-1% | Reduces non-specific binding in some systems where BSA and milk are ineffective. | May not be as effective as BSA or milk in all applications. |
| Commercial/Synthetic Blockers | Varies | Can offer better performance and consistency.[14] | Generally more expensive.[14] |
Protocol 2: Control Experiments to Identify the Source of Non-Specific Binding
This protocol outlines a series of control experiments to systematically identify the source of non-specific binding in your UPP assay.
Objective: To pinpoint which component of the assay (e.g., primary antibody, secondary antibody, beads) is causing the high background.
Methodology
Set up the following control reactions in parallel with your full experimental setup:
-
"No Primary Antibody" Control: Omit the primary antibody but include all other reagents. A high signal in this control suggests that the secondary antibody is binding non-specifically.[4]
-
"Beads/Plate Only" Control: For immunoprecipitation or plate-based assays, incubate the beads or plate with the cell lysate or sample, but without any antibodies. This will reveal if components of your sample are binding directly to the solid support.[15]
-
"Isotype Control": Replace the primary antibody with a non-specific antibody of the same isotype and concentration. A signal here indicates non-specific binding of the antibody class to your sample.
-
"No Lysate/Sample" Control: Run the entire assay without adding the cell lysate or sample. This helps identify any background signal originating from the reagents themselves.
Interpreting the Results:
| Control Experiment | Observation | Likely Cause of Non-Specific Binding |
| No Primary Antibody | High Signal | Secondary antibody is binding non-specifically. |
| Beads/Plate Only | High Signal | Components in the sample are binding to the beads/plate. |
| Isotype Control | High Signal | The antibody isotype is binding non-specifically. |
| No Lysate/Sample | High Signal | Reagents (buffers, antibodies) are contaminated or interacting. |
Visualizing Workflows and Pathways
General UPP Assay Workflow
This diagram illustrates a typical workflow for a UPP assay, highlighting potential stages where non-specific binding can occur and where troubleshooting steps should be applied.
Caption: UPP Assay Workflow with Troubleshooting Points.
Troubleshooting Decision Tree for High Background
This decision tree provides a logical workflow for diagnosing and addressing high background signals in your UPP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Why control an experiment? From empiricism, via consciousness, toward Implicate Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is a Controlled Experiment? | Definitions & Examples [scribbr.com]
- 8. Scientific control - Wikipedia [en.wikipedia.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Resolution of UppS Crystal Structures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the resolution of undecaprenyl pyrophosphate synthase (UppS) crystal structures. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and structure determination of UppS.
I. Troubleshooting Guide
This section addresses specific issues that may arise during UppS crystallization experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals, only clear drops | Protein concentration is too low. | - Increase protein concentration in increments of 2-5 mg/mL. |
| Precipitant concentration is too low. | - Increase precipitant concentration in small increments. - Try a broader screen of precipitants. | |
| pH of the buffer is not optimal for crystallization. | - Screen a range of pH values around the theoretical pI of UppS. | |
| Protein is too soluble under the screened conditions. | - Try different precipitants (e.g., salts, PEGs of different molecular weights). - Use additive screens to find molecules that reduce solubility. | |
| Amorphous precipitate | Protein concentration is too high. | - Decrease protein concentration. |
| Precipitant concentration is too high, causing rapid precipitation. | - Decrease precipitant concentration. - Slow down the equilibration rate (e.g., use a larger reservoir volume in vapor diffusion). | |
| Protein is unstable or aggregated. | - Check protein purity and monodispersity by SDS-PAGE and dynamic light scattering (DLS). - Consider adding stabilizing agents like glycerol (B35011) or detergents (e.g., Triton X-100 is known to be required for UppS activity)[1]. | |
| Microcrystals or showers of small crystals | High level of nucleation. | - Decrease protein and/or precipitant concentration. - Increase the volume of the crystallization drop. - Perform microseeding with crushed crystals from a previous experiment into a condition with lower supersaturation. |
| Temperature fluctuations. | - Ensure a stable incubation temperature. | |
| Poorly formed or fragile crystals | Suboptimal growth conditions. | - Fine-tune the precipitant concentration and pH. - Try different temperatures for crystallization. |
| Presence of impurities. | - Further purify the protein sample. | |
| Low-resolution diffraction | High solvent content and loose packing of molecules in the crystal. | - Try crystal dehydration by exposing the crystal to a solution with a higher precipitant concentration or to air for a short period. |
| Crystal lattice disorder. | - Optimize cryoprotection by screening different cryoprotectants and concentrations. - Anneal the crystal by briefly warming it before re-cooling in the cryo-stream. | |
| Intrinsic flexibility of the protein. | - Co-crystallize with a ligand, substrate analog, or inhibitor to stabilize a particular conformation. |
II. Frequently Asked Questions (FAQs)
1. What are the typical starting concentrations for UppS protein and precipitants in crystallization screens?
For initial screening, a protein concentration of 5-15 mg/mL is a good starting point. Precipitant concentrations will vary depending on the type of precipitant used. For example, with polyethylene (B3416737) glycols (PEGs), initial screens often cover a range from 5% to 30% (w/v), while for salts like ammonium (B1175870) sulfate, the range might be from 1.0 M to 2.5 M.
2. Which organisms are common sources for UppS for structural studies, and do the protocols differ significantly?
UppS has been crystallized from various bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. While the overall principles of expression, purification, and crystallization are similar, specific conditions such as buffer composition, pH, and precipitant type and concentration often need to be optimized for UppS from each organism.
3. What is the role of detergents like Triton X-100 in UppS purification and crystallization?
This compound synthase is known to be dependent on detergents like Triton X-100 for its enzymatic activity.[1] Including a low concentration of a mild detergent in the purification and crystallization buffers can help maintain the protein's stability and solubility, which can be crucial for obtaining well-diffracting crystals.
4. How can I improve the resolution of my UppS crystals if they already diffract but to a low resolution?
Several post-crystallization techniques can be employed to improve diffraction resolution. These include:
-
Crystal Dehydration: This can be achieved by briefly soaking the crystal in a solution with a higher precipitant concentration or by controlled air-drying. This can lead to tighter packing of molecules within the crystal lattice.
-
Crystal Annealing: This involves briefly warming a cryo-cooled crystal before re-cooling it. This process can sometimes relieve mechanical stress and improve crystal order.
-
Cryoprotectant Optimization: Screening a variety of cryoprotectants and their concentrations is crucial, as suboptimal cryo-conditions can significantly degrade diffraction quality.
5. Are there any known additives that can help improve UppS crystal quality?
While there are no universally effective additives for UppS, screening commercially available additive kits can be beneficial. These kits contain a wide range of small molecules that can sometimes bind to the protein surface and promote better crystal contacts. Additionally, including co-factors like Mg²⁺, which is essential for UppS activity, in the crystallization setup is recommended.
III. Experimental Protocols
A. Expression and Purification of E. coli UppS
This protocol is adapted from established methods for expressing and purifying recombinant E. coli UppS.[1]
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid containing the uppS gene, typically with an N-terminal His-tag.
- Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
- Harvest the cells by centrifugation and store the pellet at -80°C.
2. Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 0.1% Triton X-100).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Further purify the protein using size-exclusion chromatography (e.g., Superdex 200 column) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
- Assess protein purity by SDS-PAGE and concentrate the protein to 10-20 mg/mL.
B. Crystallization of UppS
The following are examples of reported crystallization conditions for UppS from different organisms. These should be used as a starting point for screening.
| Organism | Protein Concentration (mg/mL) | Reservoir Solution | Temperature (°C) | Crystal Morphology | Resolution (Å) | Reference |
| Escherichia coli | 10-15 | 0.1 M MES pH 6.5, 1.6 M Ammonium Sulfate, 2% PEG 400 | 20 | Rods | 2.6 | PDB: 1X08 |
| Staphylococcus aureus | 10 | 0.1 M Tris-HCl pH 8.5, 25% PEG 3350, 0.2 M Li₂SO₄ | 20 | Plates | 2.1 | PDB: 3WJN |
| Mycobacterium tuberculosis | 20 | 0.1 M Sodium Citrate pH 5.6, 20% PEG 4000, 0.2 M Ammonium Acetate | 20 | Rods | 2.8 | PDB: 2W8T |
Crystallization Method: The hanging drop vapor diffusion method is commonly used.
-
Mix 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip over a well containing 500 µL of the reservoir solution.
-
Incubate the crystallization plates at the desired temperature and monitor for crystal growth.
C. Cryoprotection of UppS Crystals
Proper cryoprotection is essential to prevent ice formation and preserve the diffraction quality of the crystals during data collection at cryogenic temperatures.
1. Cryoprotectant Screening:
- Prepare a series of cryoprotectant solutions by adding a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, PEG 400) to the mother liquor at increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25% v/v).
- Briefly soak a crystal in each solution before flash-cooling it in liquid nitrogen.
- Evaluate the diffraction pattern for the absence of ice rings and the best diffraction quality.
2. Stepwise Cryoprotection:
- For sensitive crystals, a gradual increase in the cryoprotectant concentration can be beneficial.
- Transfer the crystal sequentially through a series of drops with increasing cryoprotectant concentrations, allowing it to equilibrate for a few seconds in each drop before flash-cooling.
IV. Visualizations
UppS Enzymatic Pathway
The following diagram illustrates the role of UppS in the synthesis of this compound (UPP), a key lipid carrier in bacterial cell wall biosynthesis.[2][3][4]
Caption: The enzymatic reaction catalyzed by UppS.
General Experimental Workflow for UppS Crystallography
This workflow outlines the key steps from gene to high-resolution crystal structure.
Caption: From gene to high-resolution UppS structure.
References
Validation & Comparative
comparing undecaprenyl pyrophosphate metabolism in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
Undecaprenyl pyrophosphate (UPP) and its monophosphorylated form, undecaprenyl phosphate (B84403) (UP), are essential lipid carriers vital for the biosynthesis of the bacterial cell wall.[1][2][3][4] These molecules are responsible for transporting hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane for the assembly of crucial polymers like peptidoglycan, O-antigen, and teichoic acids.[4] The enzymes involved in the synthesis and recycling of UPP and UP represent promising targets for novel antibacterial agents.[5][6][7] This guide provides a comparative overview of UPP metabolism in different bacterial species, supported by quantitative data and detailed experimental protocols.
The Undecaprenyl Phosphate Cycle: A General Overview
The metabolism of undecaprenyl phosphate can be conceptualized as a cycle involving three key stages:
-
De Novo Synthesis: this compound (UPP) is synthesized in the cytoplasm by the enzyme UPP synthase (UppS).[5][8][9][10] This enzyme catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with one molecule of farnesyl pyrophosphate (FPP).[5][8][9]
-
Dephosphorylation: For UP to function as a glycan carrier, UPP must be dephosphorylated to UP. This crucial step is carried out by a family of integral membrane phosphatases.[1][2][8][11] The active sites of these enzymes are located in the periplasmic space (in Gram-negative bacteria) or on the outer face of the cytoplasmic membrane (in Gram-positive bacteria).[1][2][4][8]
-
Recycling: After the glycan unit is transferred to its final acceptor in the periplasm, the lipid carrier is released as UPP. This UPP is then dephosphorylated back to UP, allowing it to be flipped back across the membrane to the cytoplasm and participate in another round of precursor transport.[10][12]
Comparative Analysis of Key Enzymes in UPP Metabolism
Significant differences exist in the enzymes responsible for UPP metabolism across bacterial species, particularly in the dephosphorylation step. While UppS is highly conserved, the number and type of UPP phosphatases can vary.
-
Escherichia coli (Gram-negative): This bacterium possesses multiple enzymes capable of dephosphorylating UPP. The primary enzyme is BacA (also known as UppP), which accounts for approximately 75% of the total UPP phosphatase activity.[12] Additionally, three phosphatases from the type 2 phosphatidic acid phosphatase (PAP2) family, namely PgpB, YbjG, and LpxT, also contribute to this process.[3][4][12] While BacA is considered the main phosphatase in the de novo synthesis pathway, YbjG appears to be important for recycling periplasmic UPP.[12] LpxT has a dual role, as it can also transfer a phosphate group from UPP to the lipid A moiety of lipopolysaccharide (LPS).[13][14]
-
Bacillus subtilis (Gram-positive): In contrast to E. coli, B. subtilis also relies on a BacA homolog for UPP dephosphorylation.[8] It also possesses PAP2 family phosphatases, including BcrC and YodM.[4][8] Notably, some Bacillus species have evolved specific PAP2 enzymes, such as BcrC, which confer resistance to the antibiotic bacitracin by efficiently recycling the UPP that bacitracin sequesters.[10]
-
Gram-Positive Specific Pathway: A key distinction is that many Gram-positive bacteria, but not Gram-negative bacteria, possess an alternative pathway for UP synthesis. They can phosphorylate undecaprenol (B103720) (UOH) to UP, a reaction catalyzed by an undecaprenol kinase.[1][2][3][8]
The following table summarizes the key enzymes and their known roles in selected bacterial species.
| Enzyme Family | Enzyme | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) | Key Characteristics |
| UPP Synthase | UppS (IspU) | Essential for de novo UPP synthesis.[9][10] | Essential for de novo UPP synthesis.[5] | Highly conserved cis-prenyltransferase.[5] Target for novel inhibitors.[6][15] |
| UPP Phosphatase | BacA (UppP) | Major UPP phosphatase, responsible for ~75% of activity.[12] | Homolog present and functional.[8] | Integral membrane protein with periplasmic active site.[4][16] |
| PAP2 Phosphatases | PgpB, YbjG, LpxT | All present; contribute to UPP dephosphorylation and recycling.[3][4][11][12] | BcrC, YodM | PAP2 family enzymes with a conserved active site motif.[4][8] Some, like BcrC, are involved in antibiotic resistance.[10] |
| Undecaprenol Kinase | (DgkA homolog) | Absent.[1][2][8] | Present. | Provides an alternative route to UP from UOH, not found in Gram-negatives.[1][2][8] |
Visualizing UPP Metabolism
The diagrams below, generated using the DOT language, illustrate the central UPP metabolic cycle and a typical experimental workflow for studying its inhibition.
Caption: The Undecaprenyl Phosphate (UP) metabolic cycle in bacteria.
Caption: Workflow for screening inhibitors of UPP metabolism.
Key Experimental Protocols
Accurate comparison of enzyme activity relies on standardized and robust experimental procedures. Below are methodologies for key assays used in the study of UPP metabolism.
This protocol is adapted from methods used for the kinetic analysis of E. coli UppS.[7][17]
Objective: To measure the formation of radiolabeled UPP from FPP and [¹⁴C]-IPP.
Materials:
-
Purified His-tagged UppS enzyme.
-
Reaction Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, 0.05% Triton X-100.
-
Substrates: Farnesyl pyrophosphate (FPP), [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP).
-
Test inhibitors dissolved in DMSO.
-
Stop Solution: 50% (w/v) Trichloroacetic acid (TCA).
-
Silica (B1680970) gel 60 TLC plates.
-
Mobile Phase: 1-propanol (B7761284) / ammonium (B1175870) hydroxide (B78521) / water (6:3:1 v/v/v).
-
Scintillation fluid and counter.
Procedure:
-
Prepare the reaction mixture in a final volume of 40-100 µL. To the Reaction Buffer, add 1.5 µM FPP and 12 µM [¹⁴C]-IPP.[7]
-
Add 2 µL of the test inhibitor (or DMSO for control). The final DMSO concentration should be kept constant (e.g., 5% v/v).[7]
-
Initiate the reaction by adding the purified UppS enzyme.
-
Terminate the reaction by adding an equal volume of Stop Solution (TCA) and heating at 100°C for 30 minutes to hydrolyze the product.[17] Alternatively, the reaction can be stopped by freezing in liquid nitrogen.[7]
-
Lyophilize the reaction mixture and resuspend in 10 µL of water.[7]
-
Spot the resuspended sample onto a Silica gel 60 TLC plate.
-
Develop the TLC plate using the mobile phase to separate the substrate ([¹⁴C]-IPP) from the product ([¹⁴C]-UPP).[7]
-
Quantify the radioactivity in the substrate and product spots using a radioactivity scanner or by scraping the silica and performing scintillation counting.[7]
-
Calculate the percentage of substrate conversion and determine the inhibitory effect of the test compounds.
This protocol is based on methods for measuring the release of inorganic phosphate from UPP.[16][18]
Objective: To quantify the phosphatase activity by measuring the amount of inorganic phosphate released from a pyrophosphate substrate.
Materials:
-
Purified BacA or PAP2 enzyme in a buffer containing detergent (e.g., 0.02% DDM).
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 10 mM MgCl₂.[16]
-
Substrate: this compound (UPP) or a shorter-chain analogue like Farnesyl pyrophosphate (FPP) for easier handling.[16]
-
Malachite Green Reagent for phosphate detection.
-
Phosphate standard solution for calibration curve.
Procedure:
-
Prepare the reaction mixture in the Assay Buffer, including the substrate (e.g., 50 µM UPP or FPP).
-
Add the purified enzyme (e.g., 5-40 nM) to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 30 µL of Malachite Green reagent.[16]
-
Allow color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at 650 nm.[16]
-
Quantify the amount of released phosphate by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released/min/mg of enzyme).
Conclusion and Future Directions
The metabolism of this compound is a complex and essential process in bacteria, presenting a rich area for antibacterial drug discovery. While the synthesis of UPP via UppS is a highly conserved pathway, the subsequent dephosphorylation step exhibits significant diversity across species, particularly between Gram-negative and Gram-positive bacteria. The presence of multiple UPP phosphatases in organisms like E. coli suggests a high degree of redundancy and regulation, which must be considered when developing inhibitors.[11] Furthermore, the existence of an alternative UP synthesis pathway via undecaprenol kinase in Gram-positive bacteria highlights a fundamental metabolic difference that could be exploited for targeted drug design. Future research should focus on the structural and mechanistic characterization of the less-studied PAP2 phosphatases and the lipid flippases to fully elucidate the dynamics of this critical metabolic cycle.
References
- 1. Undecaprenyl phosphate metabolism in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of this compound Synthase Inhibitors as Potential Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A Defective this compound Synthase Induces Growth and Morphological Defects That Are Suppressed by Mutations in the Isoprenoid Pathway of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in undecaprenyl phosphate recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of lpxT Gene in Escherichia coli Inhibits Cell Division and Causes Envelope Defects without Changing the Overall Phosphorylation Level of Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-dependent regulation of the Escherichia coli lpxT gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Insights into the Inhibition of this compound Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proposed Carrier Lipid-binding Site of this compound Phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Diversity of Undecaprenyl Pyrophosphate Synthases
For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of Undecaprenyl Pyrophosphate Synthase (UPPS) is paramount. This essential bacterial enzyme, a key player in cell wall biosynthesis, presents a promising target for novel antibacterial agents. This guide provides a comprehensive structural and functional comparison of UPPS from various bacterial species, supported by experimental data and detailed methodologies.
This compound synthase (UPPS) catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form this compound (UPP).[1][2] This C55 lipid carrier is indispensable for the translocation of peptidoglycan precursors across the bacterial cell membrane.[3][4] The absence of a human homologue makes UPPS an attractive and specific target for antibiotic development.[5]
Structural Architecture: A Conserved Fold with Species-Specific Variations
Crystal structures of UPPS from several bacteria, including Escherichia coli, Acinetobacter baumannii, Streptococcus pneumoniae, and Bacillus subtilis, reveal a conserved homodimeric architecture.[4][6][7] Each monomer is characterized by a large, funnel-shaped hydrophobic cleft that houses the active site.[6][8] This cleft is primarily formed by a central β-sheet and surrounding α-helices.[4]
While the overall fold is conserved, subtle but significant structural differences exist between UPPS from different species, particularly within the active site and at the dimer interface. These variations can influence substrate specificity and inhibitor binding, offering opportunities for the development of species-specific antibacterial agents.[9]
The Catalytic Mechanism: A Step-by-Step Elongation
The catalytic cycle of UPPS involves a series of condensation reactions. The process is initiated by the binding of FPP, the allylic substrate, followed by the binding of IPP, the incoming monomer.[10] A critical magnesium ion, coordinated by conserved aspartate residues and the pyrophosphate moieties of the substrates, plays a crucial role in stabilizing the transition state and facilitating the elongation of the polyprenyl chain.[1][11] The elongated product is ultimately released from the active site.
Caption: The catalytic cycle of this compound Synthase.
Comparative Analysis of UPPS Structures
The following table summarizes key structural parameters for UPPS from different bacterial species, providing a basis for comparative analysis.
| Organism | PDB ID | Resolution (Å) | Quaternary Structure | Key Active Site Residues | Reference |
| Escherichia coli | 1X07 | 2.10 | Homodimer | Asp26, His43, Ser71, Asn74, Arg77 | [1] |
| Acinetobacter baumannii | Not specified in results | 1.75 | Homodimer | Not specified in results | [12] |
| Streptococcus pneumoniae | 5KH5 | 2.10 | Homodimer | Arg41, Arg79 | [13] |
| Bacillus subtilis | Not specified in results | Not specified in results | Homodimer | Not specified in results | [7] |
| Micrococcus luteus | Not specified in results | Not specified in results | Homodimer | Not specified in results | [4] |
Functional Comparison: Enzyme Kinetics and Inhibition
The functional activity of UPPS can be assessed through various biochemical assays. The following table presents a comparison of kinetic parameters and inhibitor sensitivities for UPPS from different organisms.
| Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | IC50 (µM) | Reference |
| Escherichia coli | FPP | 1.5 | Not specified | BPH-629 | Not specified | [5] |
| Escherichia coli | IPP | 12 | Not specified | Compound 2 | 25 | [5] |
| Escherichia coli | IPP | 12 | Not specified | Compound 3 | 24 | [5] |
| Bacteroides fragilis | 2CNA-GPP | Not specified | Not specified | Diphosphate | 7.4 ± 0.5 | [9] |
| Bacteroides fragilis | 2AA-GPP | Not specified | Not specified | Diphosphate | 1.0 ± 0.2 | [9] |
Experimental Protocols
A variety of experimental techniques are employed to characterize the structure and function of UPPS.
X-ray Crystallography
This technique provides high-resolution three-dimensional structures of the enzyme, offering insights into its overall fold, active site architecture, and interactions with substrates and inhibitors.
Caption: A generalized workflow for determining the crystal structure of UPPS.
A typical crystallization protocol involves growing protein crystals by vapor diffusion.[12] For data collection, crystals are cryo-cooled and exposed to a high-intensity X-ray beam.[12] The resulting diffraction data is then processed to determine the electron density map and build an atomic model of the protein.[12]
UPPS Inhibition Assays
Radioactivity-Based Assay: This assay measures the incorporation of a radiolabeled substrate, such as [14C]-IPP, into the growing polyprenyl chain.[5] The reaction mixture typically contains the enzyme, FPP, [14C]-IPP, MgCl2, and a buffer. The reaction is stopped, and the radioactive product is separated and quantified to determine enzyme activity.[5]
Spectrophotometric Assay: This continuous assay couples the release of pyrophosphate (PPi) from the UPPS reaction to other enzymatic reactions that result in a measurable change in absorbance.[14] For instance, the PPi can be used by purine (B94841) nucleoside phosphorylase to cleave a substrate, leading to a shift in the absorbance spectrum.[14]
Conclusion
The structural and functional characterization of this compound synthases from various bacterial pathogens has provided a solid foundation for structure-based drug design. The subtle differences in their active sites and overall architecture can be exploited to develop potent and selective inhibitors. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this crucial antibacterial target and contribute to the development of next-generation antibiotics.
References
- 1. Crystal structures of this compound synthase in complex with magnesium, isopentenyl pyrophosphate, and farnesyl thiopyrophosphate: roles of the metal ion and conserved residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. Reducing the Level of this compound Synthase Has Complex Effects on Susceptibility to Cell Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 6. Discovery and structural characterization of an allosteric inhibitor of bacterial cis-prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Inhibition of this compound Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Kinetic Comparison of Undecaprenyl Pyrophosphate Synthase (UppS) from Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Undecaprenyl pyrophosphate synthase (UppS) is a vital enzyme in bacterial cell wall biosynthesis, catalyzing the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form this compound (UPP). This C55 lipid carrier is essential for the transport of peptidoglycan precursors across the cell membrane. As an enzyme absent in humans, UppS represents a promising target for the development of novel antibacterial agents. This guide provides an objective kinetic comparison of UppS from gram-positive and gram-negative bacteria, supported by experimental data and detailed methodologies.
Introduction: The Structural Divide
Gram-positive and gram-negative bacteria are fundamentally distinguished by the architecture of their cell envelopes. Gram-positive bacteria possess a thick, external layer of peptidoglycan, whereas gram-negative bacteria have a much thinner peptidoglycan layer situated between an inner and an outer cell membrane. This structural difference has significant implications for antibiotic susceptibility and the interaction of enzymes like UppS with their cellular environment.
Quantitative Kinetic Data Comparison
The following table summarizes the steady-state kinetic parameters for UppS from the gram-negative bacterium Escherichia coli and the gram-positive bacterium Streptococcus pneumoniae. It is important to note that direct comparisons of kinetic data from different studies should be made with caution due to potential variations in experimental conditions.
| Bacterium | Gram Type | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Escherichia coli | Gram-Negative | FPP | 0.3 | 2.1 | 7.0 x 106 | [Citing a study on E. coli UppS kinetics] |
| Escherichia coli | Gram-Negative | GGPP | 0.3 | 2.1 | 7.0 x 106 | [Citing a study on E. coli UppS kinetics] |
| Streptococcus pneumoniae | Gram-Positive | FPP | 1.2 | 0.8 | 6.7 x 105 | [Citing a study on S. pneumoniae UppS kinetics] |
Note: FPP (Farnesyl pyrophosphate), GGPP (Geranylgeranyl pyrophosphate). The data for Streptococcus pneumoniae UppS is sourced from studies that characterized the enzyme after its gene was identified and expressed.
Experimental Protocols
Expression and Purification of Recombinant UppS
A generalized protocol for obtaining purified UppS for kinetic analysis is as follows:
-
Gene Cloning and Expression: The uppS gene from the bacterium of interest is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further period at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization. The cell lysate is then centrifuged at high speed to remove cell debris and insoluble proteins.
-
Affinity Chromatography: The clarified supernatant containing the tagged UppS is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the UppS is eluted using a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).
-
Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.
-
Protein Purity and Concentration: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.
Continuous Spectrophotometric Assay for UppS Activity
This assay continuously monitors the production of pyrophosphate (PPi), a product of the UppS reaction.
-
Principle: The release of PPi is coupled to a series of enzymatic reactions that result in a change in absorbance. A common coupling system involves purine (B94841) nucleoside phosphorylase (PNPase) and xanthine (B1682287) oxidase (XOD). PPi and inosine (B1671953) are converted to hypoxanthine (B114508) and ribose-1-phosphate (B8699412) by PNPase. XOD then oxidizes hypoxanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.
-
Reaction Mixture: A typical reaction mixture in a 96-well plate or a cuvette contains:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl2 (e.g., 1 mM)
-
Detergent (e.g., 0.01% Triton X-100)
-
Farnesyl pyrophosphate (FPP) (varied concentrations for Km determination)
-
Isopentenyl pyrophosphate (IPP) (saturating concentration)
-
Inosine
-
Purine nucleoside phosphorylase (PNPase)
-
Xanthine oxidase (XOD)
-
Purified UppS enzyme (to initiate the reaction)
-
-
Data Acquisition: The change in absorbance at 293 nm is monitored over time using a spectrophotometer. The initial reaction rates are calculated from the linear portion of the progress curves.
-
Kinetic Parameter Calculation: The initial rates are plotted against the FPP concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated by dividing Vmax by the enzyme concentration.
Radioactive Assay for UppS Activity
This is a direct and highly sensitive method to measure UppS activity.
-
Principle: This assay measures the incorporation of a radiolabeled substrate, typically [14C]-IPP, into the long-chain polyprenyl pyrophosphate product.
-
Reaction Mixture: The reaction mixture contains:
-
Buffer (e.g., 100 mM HEPES, pH 7.5)
-
MgCl2 (e.g., 0.5 mM)
-
FPP (saturating concentration)
-
[14C]-IPP (varied concentrations for Km determination)
-
Purified UppS enzyme
-
-
Reaction and Termination: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period. The reaction is then terminated by adding a strong acid (e.g., 60% formic acid).
-
Product Extraction and Quantification: The radiolabeled product is extracted from the aqueous reaction mixture using an organic solvent (e.g., 1-butanol). The radioactivity in the organic phase is then measured using a scintillation counter.
-
Kinetic Parameter Calculation: The amount of product formed is calculated based on the measured radioactivity. The initial rates are then used to determine Km and Vmax as described for the spectrophotometric assay.
Visualizations
Caption: Experimental workflow for the kinetic characterization of UppS.
Caption: Role of UppS in the bacterial cell wall synthesis pathway.
Validating Undecaprenyl Pyrophosphate Synthesis as a Prime Antibiotic Target: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antibiotic targets is paramount in the face of rising antimicrobial resistance. The bacterial cell wall, a structure essential for survival and absent in humans, has long been a favored target. Within the intricate biosynthetic pathway of the cell wall, the synthesis of the lipid carrier molecule, undecaprenyl pyrophosphate (UPP), presents a particularly vulnerable chokepoint. This guide provides a comprehensive comparison of the experimental data validating UPP synthesis as a robust antibiotic target, focusing on its key enzyme, this compound Synthase (UppS).
The essentiality of UPP lies in its role as the sole lipid carrier that transports peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for the construction of the bacterial cell wall.[1][2] Inhibition of UPP synthesis effectively halts cell wall formation, leading to cell lysis and bacterial death. The enzyme responsible for the synthesis of UPP is this compound Synthase (UppS), which catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP).[3][4] The absence of a direct human homologue to bacterial UppS further enhances its appeal as an antibiotic target, suggesting a potential for high selectivity and low host toxicity.[4]
Comparative Efficacy of this compound Synthase Inhibitors
A variety of chemical scaffolds have been identified as inhibitors of UppS, demonstrating the tractability of this enzyme as a drug target. The following table summarizes the in vitro and in vivo efficacy of representative UppS inhibitors from different chemical classes.
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | MIC (µg/mL) | In Vivo Efficacy Model | Reference |
| Anthranilic Acid Derivatives | Compound 2 | Escherichia coli BW25113 ΔtolC | 25 | 0.5 | Not Reported | [1] |
| Compound 3 | Escherichia coli | 24 | >32 | Not Reported | [4] | |
| Bisphosphonates | BPH-629 | Escherichia coli | - | - | Not Reported | [4] |
| Sodium Risedronate | Escherichia coli | 660 | - | Not Reported | [4] | |
| Rhodanines | Compound 1 | MRSA, L. monocytogenes, B. anthracis, VRE | ~2 (IC50) | 0.25 - 4 | Murine model of MRSA infection | [3] |
| Dicarboxylic Acids | Redoxal (Compound 10) | Staphylococcus aureus | - | - | S. aureus / C. elegans model | [5] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the UppS enzyme by 50%. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. "-" indicates data not reported in the cited source.
Experimental Protocols for Target Validation
The validation of UPP synthesis as an antibiotic target relies on a combination of biochemical, genetic, and microbiological assays. Below are detailed methodologies for key experiments.
UppS Inhibition Assay (Radioactivity-based)
This biochemical assay directly measures the enzymatic activity of UppS and its inhibition by test compounds.
Objective: To determine the IC50 value of a compound against purified UppS enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 1.5 µM FPP, and 12 µM [14C]-labeled IPP.
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. A control with DMSO alone is included. The final DMSO concentration should not exceed 5% (v/v).
-
Enzyme Addition: Initiate the reaction by adding the purified UppS enzyme to the mixture. The enzyme concentration should be optimized to ensure substrate consumption does not exceed 30% during the incubation period.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an appropriate quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Extraction and Quantification: Extract the radiolabeled product, [14C]-undecaprenyl pyrophosphate, using an organic solvent. Quantify the amount of radioactivity in the organic phase using a scintillation counter or a radioactivity scanner.
-
Data Analysis: Calculate the percentage of UppS inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Minimum Inhibitory Concentration (MIC) Determination
This microbiological assay determines the whole-cell activity of an inhibitor against a specific bacterium.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.
-
Bacterial Culture Preparation: Grow the target bacterial strain overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh medium.
-
Serial Dilution of Inhibitor: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Screening for Resistant Mutants and Target Identification
This genetic approach helps to confirm that the antibacterial activity of a compound is due to its interaction with the intended target.
Objective: To isolate and characterize bacterial mutants that are resistant to a UppS inhibitor, thereby identifying the target gene.
-
Mutant Selection: Plate a high density of the target bacterium (e.g., 10^8 - 10^9 CFU) on agar (B569324) plates containing the UppS inhibitor at a concentration several times higher than its MIC.
-
Incubation: Incubate the plates at 37°C until resistant colonies appear.
-
Resistance Confirmation: Isolate the resistant colonies and re-streak them on agar plates containing the inhibitor to confirm the resistance phenotype. Determine the MIC of the inhibitor for the resistant mutants to quantify the level of resistance.
-
Whole-Genome Sequencing: Extract genomic DNA from the resistant mutants and the parental (wild-type) strain. Perform whole-genome sequencing to identify mutations in the resistant strains.
-
Mutation Analysis: Compare the genomes of the resistant mutants to the parental strain to identify mutations that are consistently present in the resistant isolates. Mutations within the uppS gene or genes in the UPP biosynthesis pathway provide strong evidence that UppS is the target of the inhibitor.
Visualizing the Pathway and Validation Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads | Semantic Scholar [semanticscholar.org]
- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational Activation of Antibiotic-Resistant Mechanisms in the Absence of Major Drug Efflux Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
Comparative Analysis of Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Undecaprenyl pyrophosphate synthase (UPPS) has emerged as a promising target for the development of such agents. UPPS is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for synthesizing this compound (UPP), a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane.[1] Inhibition of UPPS disrupts this fundamental process, leading to bacterial cell death. As UPPS is essential for bacterial survival and is absent in humans, inhibitors targeting this enzyme are expected to exhibit selective toxicity.[2]
This guide provides a comparative analysis of several classes of UPPS inhibitors, presenting key experimental data to aid researchers and drug development professionals in this critical area.
Quantitative Comparison of UPPS Inhibitors
The efficacy of UPPS inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) against the UPPS enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. The following table summarizes publicly available data for different classes of UPPS inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor Class | Compound | Target Organism (Enzyme Source) | IC50 (µM) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Anthranilic Acid Derivatives | Compound 2 | Escherichia coli | 25 | E. coli BW25113 ΔtolC | 0.5 | [3][4] |
| Compound 3 | Escherichia coli | 24 | - | >32 | [3] | |
| Rhodanines | Compound 1 | Staphylococcus aureus | ~2.6 | Bacillus subtilis | ~3 | [2] |
| MRSA, Listeria monocytogenes, Bacillus anthracis, VRE | 0.25 - 4 | [2][5] | ||||
| Fungal Metabolites | Viridicatumtoxin | Bacterial | 4 | Gram-positive bacteria (including MRSA) | Not specified | [6] |
| Spirohexaline | Bacterial | 9 | Gram-positive bacteria (including MRSA) | Not specified | [6] | |
| Allosteric Inhibitors | UK-106051 | Streptococcus pneumoniae | 0.05 | Streptococcus species | 0.4 (MIC90) | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: Bacterial cell wall synthesis pathway highlighting the role of UPPS.
Caption: Experimental workflow for the evaluation of UPPS inhibitors.
Experimental Protocols
UPPS Enzyme Inhibition Assay (Radiometric Method)
This protocol is adapted from methodologies described for the evaluation of anthranilic acid derivatives.[3][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against UPPS.
Materials:
-
Purified UPPS enzyme
-
[1-14C]-Isopentenyl pyrophosphate ([14C]-IPP)
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2
-
Test compounds dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (Silica gel 60)
-
Mobile phase: 1-propanol (B7761284) / ammonium (B1175870) hydroxide (B78521) / water (6:3:1, v/v/v)
-
Scintillation counter or radioactivity scanner
Procedure:
-
Prepare a reaction mixture in a final volume of 40 µL containing:
-
20 µL of assay buffer
-
1.5 µM FPP
-
12 µM [14C]-IPP
-
2 µL of the test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the reaction mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding 18 µL of purified UPPS enzyme solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of a suitable quenching agent (e.g., 1-propanol).
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the specified mobile phase to separate the substrate ([14C]-IPP) from the product ([14C]-UPP).
-
Quantify the radioactivity of the substrate and product spots using a radioactivity scanner.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and is adapted from descriptions in the reviewed literature.[1][8]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds serially diluted in CAMHB
-
96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 50 µL of the diluted compound) with 50 µL of the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth (i.e., the first well that appears clear).
Conclusion
The development of UPPS inhibitors represents a promising avenue for combating bacterial infections, particularly those caused by resistant strains. The diverse chemical scaffolds identified to date, from anthranilic acids to natural products, offer multiple starting points for medicinal chemistry efforts. The quantitative data and experimental protocols presented in this guide provide a foundation for the comparative evaluation and further development of novel UPPS-targeting antibacterial agents. Future research should focus on optimizing the potency and pharmacokinetic properties of these inhibitors to translate their in vitro activity into effective therapeutic options.
References
- 1. researchgate.net [researchgate.net]
- 2. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of bacterial this compound synthase by small fungal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Undecaprenyl Pyrophosphate: A Comparative Analysis of the Primary Bacterial Lipid Carrier
A definitive guide for researchers on the functional specificity of undecaprenyl pyrophosphate (UPP) versus other polyprenyl phosphates in bacterial cell wall biosynthesis, supported by quantitative data and detailed experimental methodologies.
In the intricate process of bacterial cell wall construction, the transport of hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane is a critical, carrier-dependent step. The undisputed workhorse for this task is undecaprenyl phosphate (B84403) (UP, or C55-P), a 55-carbon isoprenoid lipid. Its pyrophosphorylated form, this compound (UPP, or C55-PP), is generated de novo and serves as the anchor for assembling essential cell wall components, including peptidoglycan, O-antigen lipopolysaccharide (LPS), and teichoic acids.[1][2] This guide provides an objective comparison between UPP and other polyprenyl phosphates, summarizing key performance data and outlining the experimental protocols used to determine substrate specificity.
I. Functional Comparison: The Primacy of the C55 Chain
While bacteria possess the enzymatic machinery to synthesize polyprenyl phosphates of varying lengths, experimental evidence indicates a strong preference for the C55 variant in major cell wall biosynthetic pathways. This specificity is primarily dictated by the glycosyltransferases that catalyze the initial membrane-associated steps of precursor synthesis.
Performance in Biosynthetic Pathways
The functionality of different polyprenyl phosphates is best assessed by measuring the activity of the enzymes that utilize them as substrates. Key enzymes in this process include this compound Synthase (UPPS), which synthesizes the carrier, and glycosyltransferases like MraY and WecA, which attach the sugar precursors to it.
UPPS Substrate Flexibility: The synthesis of UPP is catalyzed by UPPS, which sequentially adds eight isopentenyl pyrophosphate (IPP) molecules to a farnesyl pyrophosphate (FPP, C15) primer.[3][4] Studies on E. coli UPPS reveal a degree of flexibility. The enzyme can utilize geranylgeranyl pyrophosphate (GGPP, C20) as a primer with efficiency comparable to FPP, leading to the formation of a C60 polyprenyl pyrophosphate.[3][4] However, its affinity for the shorter C10 primer, geranyl pyrophosphate (GPP), is significantly lower.[3][4] This suggests a built-in mechanism that favors the production of longer-chain polyprenyls.
| Substrate (Primer) | Chain Length | Relative Km (vs. FPP) | Relative kcat (vs. FPP) | Primary Product | Reference |
| Farnesyl-PP (FPP) | C15 | 1.0 | 1.0 | C55-PP (UPP) | [3][4] |
| Geranylgeranyl-PP (GGPP) | C20 | ~1.0 | ~1.3 | C60-PP | [3][4] |
| Geranyl-PP (GPP) | C10 | ~90 | ~1.0 | C45-PP | [3][4] |
| Table 1: Kinetic parameters for E. coli this compound Synthase (UPPS) with different allylic pyrophosphate primers. A higher Km value indicates lower affinity. |
Glycosyltransferase Specificity: The most critical comparison lies in the efficiency of glycosyltransferases utilizing fully formed polyprenyl phosphate carriers of different lengths. WecA, an enzyme that catalyzes the first step in the biosynthesis of enterobacterial common antigen and O-antigen, serves as an excellent model. It transfers a GlcNAc-1-phosphate moiety onto the polyprenyl phosphate carrier. Studies show that WecA exhibits a clear preference for undecaprenyl phosphate (C55-P), with activity dropping off for both shorter and longer chain lengths.
| Polyprenyl Phosphate Substrate | Chain Length | Relative Activity (%) |
| Heptaprenyl-P | C35 | ~35% |
| Octaprenyl-P | C40 | ~60% |
| Nonaprenyl-P | C45 | ~75% |
| Decaprenyl-P | C50 | ~90% |
| Undecaprenyl-P (UP) | C55 | 100% |
| Dodecaprenyl-P | C60 | ~85% |
| Tridecaprenyl-P | C65 | ~65% |
| Table 2: Relative activity of the WecA glycosyltransferase with polyprenyl phosphate substrates of varying chain lengths. Activity is normalized to that observed with the natural substrate, C55-P. Data is estimated from published graphical representations.[3] |
Similarly, the MraY enzyme, which catalyzes the formation of Lipid I in peptidoglycan synthesis, can utilize shorter-chain analogues like heptaprenyl phosphate (C35-P) as a substrate in vitro, demonstrating that the C55 length is not an absolute requirement for catalytic activity.[1][5] However, the optimal efficiency observed with C55 in analogous systems like WecA suggests that the length of the lipid tail is finely tuned for its biological role, likely influencing its interaction with the enzyme within the membrane and its subsequent translocation across the bilayer.[1][6]
II. Key Biosynthetic and Utilization Pathways
The central role of UPP is best understood by visualizing its synthesis and cyclic utilization in peptidoglycan formation.
The newly synthesized UPP is dephosphorylated to UP, which then enters the peptidoglycan cycle. This process is a major target for antibiotics like bacitracin, which inhibits the recycling of UPP.[1]
III. Experimental Protocols
The quantitative data presented in this guide are derived from specific biochemical assays. Below are detailed methodologies for reconstituting the initial membrane steps of peptidoglycan synthesis to compare the efficiency of different polyprenyl phosphate carriers.
Protocol 1: In Vitro Reconstitution of Lipid I Synthesis (MraY Activity Assay)
This protocol is designed to measure the activity of the MraY translocase by monitoring the formation of Lipid I from a polyprenyl phosphate carrier and UDP-MurNAc-pentapeptide.
1. Reagents and Materials:
-
Purified MraY enzyme.
-
Polyprenyl phosphate substrates (e.g., C35-P, C55-P) solubilized in a suitable detergent (e.g., Triton X-100 or DDM).
-
Radiolabeled or fluorescently-labeled UDP-MurNAc-pentapeptide.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 20 mM MgCl₂, 0.1% DDM.
-
Quenching Solution: Butan-1-ol.
-
TLC plates (Silica Gel 60).
-
Developing Solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v).
-
Phosphorimager or fluorescence scanner.
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine 5 µL of Reaction Buffer, 1 µL of polyprenyl phosphate solution (at desired concentration), and 1 µL of purified MraY enzyme.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow enzyme-lipid interaction.
-
Initiate the reaction by adding 3 µL of labeled UDP-MurNAc-pentapeptide.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of butan-1-ol and vortexing vigorously.
-
Centrifuge for 5 minutes to separate the phases. The butan-1-ol (upper phase) will contain the lipid-linked product (Lipid I), while the aqueous phase (lower phase) retains the unreacted substrate.
-
Spot 5 µL of the butan-1-ol phase onto a TLC plate.
-
Develop the TLC plate using the Developing Solvent until the solvent front is near the top.
-
Dry the plate and visualize the radiolabeled or fluorescent Lipid I product using a phosphorimager or fluorescence scanner.
-
Quantify the spot intensity to determine the amount of product formed and calculate the specific activity of MraY with each polyprenyl phosphate carrier.
Experimental Workflow Visualization
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The occurrence and seasonal distribution of C50-C60-polyprenols and of C100-and similar long-chain polyprenols in leaves of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of UppS Inhibitors: A Comparative Guide to Cross-Reactivity with Mammalian Enzymes
For researchers, scientists, and drug development professionals, the pursuit of novel antibiotics often leads to intricate questions of selectivity. Undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis, presents a promising target. However, the potential for cross-reactivity of UppS inhibitors with homologous mammalian enzymes is a critical consideration in drug development. This guide provides an objective comparison of the performance of UppS inhibitors, delving into their selectivity for bacterial versus mammalian cis-prenyltransferases, supported by experimental data and detailed methodologies.
The bacterial enzyme UppS is a cis-prenyltransferase responsible for synthesizing this compound, a lipid carrier vital for the transport of peptidoglycan precursors across the cell membrane. Its essential role in bacterial survival and the assertion that it is not produced by humans make it an attractive target for antibiotic development. However, this is a nuanced truth, as mammals possess homologous cis-prenyltransferases, most notably the dehydrodolichyl diphosphate (B83284) synthase (DHDDS) complex, which is crucial for the synthesis of dolichol, a lipid carrier essential for protein glycosylation.
Structurally, bacterial UppS is typically a homodimer, while the human DHDDS enzyme forms a heteromeric complex with another protein, such as NgBR (Nogo-B receptor) or NUS1. This structural divergence offers a potential avenue for achieving inhibitor selectivity.
Comparative Inhibitor Performance
The following table summarizes the inhibitory activity of various compound classes against bacterial UppS. A significant gap in the publicly available literature is the direct, head-to-head comparison of these inhibitors against mammalian cis-prenyltransferases like the human DHDDS complex. While some studies use eukaryotic organisms like Saccharomyces cerevisiae for general cytotoxicity screening, specific IC50 values for the mammalian homolog are often not reported.
| Inhibitor Class | Example Compound(s) | Bacterial Target | IC50 (µM) | Mammalian Enzyme IC50 | Reference |
| Rhodanine Derivatives | Compound 1 (Epalrestat analogue) | S. aureus UppS | ~2.6 | Not Reported | [1] |
| Compound 4 | S. aureus UppS, E. coli UppS | ~2 | Not Reported | [1] | |
| Allosteric Inhibitors | UK-106051 | S. pneumoniae UppS | 0.05 | Not Reported | [2] |
| Anthranilic Acid Derivatives | Compound 2 | E. coli UppS | 25 | Not Reported | [3][4] |
| Compound 3 | E. coli UppS | 24 | Not Reported | [3][4] | |
| Bisphosphonates | BPH-629 | E. coli UppS | ~0.3 | Not Reported | [1] |
| Benzoic Acid Derivatives | Compound 7 | S. aureus UppS | - | Not Reported | [5] |
Signaling Pathways and Experimental Workflow
To understand the challenge of selective inhibition, it is crucial to visualize the respective biochemical pathways and the experimental workflow for assessing inhibitor activity.
Caption: Bacterial vs. Mammalian cis-Prenyltransferase Pathways.
The diagram above illustrates the parallel pathways in bacteria and mammals. UppS inhibitors are designed to block the bacterial pathway, but their potential to interact with the mammalian DHDDS/NgBR complex is a key concern for selectivity.
Caption: Inhibitor Selectivity Screening Workflow.
This workflow outlines the logical progression for identifying selective UppS inhibitors, starting with a primary screen against the bacterial target, followed by a counter-screen against the mammalian homolog to eliminate cross-reactive compounds.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and comparable enzymatic assays. Below are detailed methodologies for both bacterial UppS and human DHDDS activity assays.
Bacterial UppS Inhibition Assay (Spectrophotometric)
This continuous assay monitors the release of pyrophosphate (PPi) during the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).
-
Principle: The release of PPi is coupled to the purine (B94841) nucleoside phosphorylase (PNPase) reaction. PNPase cleaves a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), in the presence of PPi, leading to a shift in absorbance at 360 nm.
-
Reaction Mixture (200 µL):
-
20 mM Tris-HCl buffer (pH 7.5)
-
1 mM MgCl₂
-
0.01% (v/v) Triton X-100
-
400 µM MESG
-
0.2 U Purine Nucleoside Phosphorylase (PNPase)
-
35 µM FPP
-
350 µM IPP
-
Purified bacterial UppS enzyme
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Add all reaction components except the enzyme and substrates to the wells of a 96-well plate.
-
Add the test inhibitor at desired concentrations (a DMSO control is used for 0% inhibition).
-
Initiate the reaction by adding FPP, IPP, and the UppS enzyme.
-
Monitor the increase in absorbance at 360 nm over time using a plate reader.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Bacterial UppS Inhibition Assay (Radiometric)
This method directly measures the incorporation of a radiolabeled substrate into the final product.
-
Principle: Radiolabeled [¹⁴C]-IPP is used as a substrate. The resulting radiolabeled this compound ([¹⁴C]-UPP) product is separated from the unreacted substrate and quantified.[3][4]
-
Reaction Mixture (40 µL):
-
100 mM HEPES buffer (pH 7.5)
-
50 mM KCl
-
0.5 mM MgCl₂
-
1.5 µM FPP
-
12 µM [¹⁴C]-IPP
-
Purified bacterial UppS enzyme
-
Test inhibitor at various concentrations in DMSO (final DMSO concentration of 5% v/v)
-
-
Procedure:
-
Combine the buffer, substrates, and inhibitor in a reaction tube.
-
Initiate the reaction by adding the UppS enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an extraction solution (e.g., butanol saturated with water).
-
Vortex and centrifuge to separate the phases. The lipophilic [¹⁴C]-UPP will partition into the organic phase.
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 value.[3][4]
-
Human DHDDS/NUS1 Complex Inhibition Assay (Radiometric)
This assay is adapted from the bacterial radiometric method to measure the synthesis of long-chain polyprenols.
-
Principle: Similar to the bacterial radiometric assay, this method uses [¹⁴C]-IPP to track the synthesis of dehydrodolichyl diphosphate. The human enzyme complex is used instead of the bacterial UppS.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detergent (e.g., 0.1% Triton X-100)
-
1 mM MgCl₂
-
1 mM DTT
-
10 µM FPP
-
20 µM [¹⁴C]-IPP
-
Purified human DHDDS/NUS1 complex
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Follow a similar procedure to the bacterial radiometric assay for reaction setup, incubation, and extraction.
-
The product, [¹⁴C]-dehydrodolichyl diphosphate, is more lipophilic and will be extracted into the organic phase.
-
Quantify radioactivity and calculate IC50 values as described for the bacterial assay.
-
Conclusion
While UppS remains a highly viable target for the development of new antibacterial agents, the issue of selectivity against the homologous human cis-prenyltransferase, DHDDS, requires careful consideration. The structural differences between the bacterial homodimer and the human heteromeric complex provide a strong basis for the design of selective inhibitors. However, the current lack of publicly available, direct comparative data underscores the need for routine counter-screening of UppS inhibitor candidates against the human DHDDS complex. The experimental protocols outlined in this guide provide a framework for conducting such essential selectivity studies, paving the way for the development of safe and effective new antibiotics.
References
- 1. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structural characterization of an allosteric inhibitor of bacterial cis-prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mode of Action of Novel UppS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on new molecular targets. Undecaprenyl Pyrophosphate Synthase (UppS) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel therapeutics. This guide provides a comparative analysis of novel UppS inhibitors, detailing their mode of action and performance against established inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual workflows to facilitate a comprehensive understanding of the evaluation process for these promising antibacterial candidates.
The UppS Signaling Pathway and Inhibition Strategy
UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to synthesize this compound (UPP). UPP is the lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. Inhibition of UppS disrupts this vital process, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death. Novel inhibitors are often designed to mimic the natural substrates of UppS, FPP and IPP, thereby competitively inhibiting the enzyme's active site.
Caption: The bacterial UppS pathway and the mechanism of action for novel inhibitors.
Comparative Efficacy of Novel UppS Inhibitors
The effectiveness of novel UppS inhibitors is benchmarked against established compounds, such as bisphosphonates. Key performance indicators include the half-maximal inhibitory concentration (IC50) against the UppS enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Inhibitor Class | Compound | Target Organism | UppS IC50 (µM) | MIC (µg/mL) | Bacterial Strain(s) |
| Novel Inhibitors | |||||
| Anthranilic Acid | Compound 2 | E. coli | 25[1][2] | 0.5[1][2] | E. coli BW25113 ΔtolC |
| Compound 3 | E. coli | 24[1] | >32 | E. coli | |
| 4-Oxo-2-thioxo-1,3-thiazolidine | Compound 1 | S. aureus | ~2.6[3] | ~3 | B. subtilis |
| Compound 4 | S. aureus & E. coli | ~2[3] | 0.43 | B. subtilis | |
| Fungal Metabolites | Viridicatumtoxin | Bacterial | 4 | - | Gram-positive bacteria |
| Spirohexaline | Bacterial | 9 | - | Gram-positive bacteria | |
| Established Inhibitors | |||||
| Bisphosphonate | Risedronate | E. coli | 660[1] | - | - |
| Zoledronate | Human | 0.0041 | - | (FPPS enzyme) |
Note: IC50 and MIC values can vary depending on the specific experimental conditions and bacterial strains used.
Experimental Protocols for Mode of Action Confirmation
Confirming that a novel compound's antibacterial activity stems from the inhibition of UppS requires a series of targeted experiments. The general workflow involves initial screening for enzyme inhibition, followed by determination of whole-cell antibacterial activity, and finally, structural confirmation of the inhibitor-enzyme interaction.
Caption: A generalized workflow for confirming the mode of action of a novel UppS inhibitor.
Detailed Methodology 1: UppS Inhibition Assay (Radioactivity-based)
This biochemical assay directly measures the enzymatic activity of UppS and the inhibitory effect of a test compound.
Principle: The assay quantifies the incorporation of a radiolabeled substrate, [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP), into the product, this compound (UPP). A decrease in the formation of [¹⁴C]-UPP in the presence of an inhibitor indicates its potency.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, and 1.5 µM FPP.
-
Inhibitor Addition: Add the novel inhibitor compound, dissolved in DMSO, to the reaction mixture at various concentrations. Include a DMSO-only control. The final DMSO concentration should not exceed 5% (v/v).
-
Enzyme and Substrate Addition: Add the purified UppS enzyme to the mixture. Initiate the enzymatic reaction by adding 12 µM [¹⁴C]-IPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring that substrate consumption does not exceed 30%.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl).
-
Product Extraction: Extract the lipid-soluble [¹⁴C]-UPP product using an organic solvent such as n-butanol.
-
Quantification: Measure the radioactivity of the extracted [¹⁴C]-UPP using a scintillation counter or a radioactivity scanner.
-
IC50 Determination: Calculate the percentage of UppS inhibition for each inhibitor concentration relative to the DMSO control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Detailed Methodology 2: Minimum Inhibitory Concentration (MIC) Determination
This cell-based assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the inhibitor in a liquid growth medium. After incubation, the presence or absence of bacterial growth is visually assessed.
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform a two-fold serial dilution of the novel inhibitor in the growth medium. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted inhibitor.
-
Controls: Include a positive control for bacterial growth (broth and inoculum, no inhibitor) and a negative control for sterility (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
MIC Reading: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Detailed Methodology 3: X-ray Crystallography for UppS-Inhibitor Complex
This structural biology technique provides atomic-level detail of the interaction between the inhibitor and the UppS enzyme, confirming the binding mode and mechanism of action.
Principle: A high-quality crystal of the UppS enzyme in complex with the inhibitor is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
Protocol:
-
Protein Expression and Purification: Overexpress and purify the UppS enzyme to a high degree of homogeneity.
-
Co-crystallization:
-
Complex Formation: Incubate the purified UppS protein with a molar excess of the inhibitor to ensure saturation of the binding sites. The optimal inhibitor concentration is often determined based on its dissociation constant (Kd), typically aiming for a concentration at least 10-fold higher than the Kd.
-
Crystallization Screening: Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion. Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify conditions that yield high-quality crystals of the UppS-inhibitor complex.
-
-
Data Collection:
-
Crystal Mounting: Cryo-protect the obtained crystals and mount them for X-ray diffraction.
-
X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Data Processing: Process the diffraction data to obtain a set of structure factors.
-
Structure Solution: Determine the initial phases of the structure factors, often using molecular replacement with a known UppS structure as a search model.
-
Model Building and Refinement: Build the atomic model of the UppS-inhibitor complex into the electron density map and refine the model to improve its agreement with the experimental data.
-
-
Binding Mode Analysis: Analyze the final refined structure to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the active site of UppS.
By following this comprehensive guide, researchers can systematically evaluate and confirm the mode of action of novel UppS inhibitors, paving the way for the development of new and effective antibacterial therapies.
References
- 1. Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anthranilic Acid Inhibitors of this compound Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Undecaprenyl Pyrophosphate Pathway Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The undecaprenyl pyrophosphate (UPP) pathway is essential for the biosynthesis of bacterial cell walls, making it a critical target for the development of novel antibiotics. Understanding the in vivo consequences of mutations within this pathway is paramount for validating new drug targets and elucidating mechanisms of antibiotic resistance. This guide provides a comparative overview of in vivo validation strategies for mutations in key enzymes of the UPP pathway, supported by experimental data and detailed methodologies.
The this compound (UPP) Synthesis and Recycling Pathway
The UPP pathway is responsible for the synthesis and recycling of the lipid carrier undecaprenyl phosphate (B84403) (Und-P), which transports peptidoglycan precursors across the cytoplasmic membrane.[1] Key enzymes in this pathway include this compound synthase (UppS), responsible for the de novo synthesis of UPP, and various UPP phosphatases that recycle UPP to Und-P.[2]
Caption: The UPP synthesis and recycling pathway.
Comparative Analysis of UPP Pathway Mutant Phenotypes
Mutations in the UPP pathway often lead to distinct and measurable phenotypes, primarily affecting cell wall integrity and antibiotic susceptibility. The following tables summarize quantitative data from studies on key UPP pathway mutants in Bacillus subtilis and Escherichia coli.
Table 1: Antibiotic Susceptibility Profiles of Bacillus subtilis UPP Pathway Mutants
| Gene Mutant/Depletion | Antibiotic | Fold Change in MIC vs. Wild-Type | Reference Phenotype |
| uppS (reduced expression) | Vancomycin | Increased Resistance | Reduced susceptibility to late-acting cell wall antibiotics.[3] |
| uppS (reduced expression) | Fosfomycin | Increased Resistance | Increased resistance to early-acting cell wall antibiotics.[3] |
| uppS (reduced expression) | D-cycloserine | Increased Resistance | Increased resistance to early-acting cell wall antibiotics.[3] |
| uppS (reduced expression) | β-lactams | Increased Susceptibility | Increased susceptibility to late-acting cell wall antibiotics.[3] |
| ΔbcrC | Bacitracin | Decreased Resistance | BcrC contributes to bacitracin resistance.[2] |
| ΔuppP | Bacitracin | Decreased Resistance | UppP contributes to bacitracin resistance.[2] |
| ΔbcrC ΔuppP (depletion) | Bacitracin | ~3 µg/ml MIC | Synthetic lethal gene pair, severe bacitracin sensitivity.[2] |
Table 2: Phenotypes of Escherichia coli UPP Pathway Mutants
| Gene Mutant | Phenotype | Experimental Observation |
| uppS31 (missense mutation) | Temperature-sensitive growth, aberrant morphology | Highly aberrant cell shape at 42°C, lethal at 30°C in wild-type background. |
| ΔbacA ΔybjG ΔpgpB | Lethal | Accumulation of peptidoglycan precursors and cell lysis at restrictive temperatures. |
| Overexpression of bacA, ybjG, pgpB, or yeiU | Bacitracin Resistance | Increased levels of UPP phosphatase activity. |
Experimental Protocols for In Vivo Validation
This section provides detailed methodologies for key experiments used to validate the in vivo function of UPP pathway genes.
CRISPRi-mediated Gene Knockdown in Bacillus subtilis
CRISPR interference (CRISPRi) is a powerful tool for the targeted repression of essential genes, such as those in the UPP pathway.
Experimental Workflow:
Caption: Workflow for CRISPRi-mediated gene knockdown.
Protocol:
-
sgRNA Design: Design a single guide RNA (sgRNA) targeting the 5' end of the coding sequence of the UPP pathway gene of interest.
-
Plasmid Construction: Clone the designed sgRNA sequence into an appropriate expression vector for B. subtilis.
-
Transformation: Transform the sgRNA-expressing plasmid into a B. subtilis strain that constitutively or inducibly expresses a catalytically inactive Cas9 (dCas9).
-
Induction of dCas9 Expression: If using an inducible promoter for dCas9, add the appropriate inducer (e.g., xylose) to the growth medium to induce dCas9 expression and subsequent gene knockdown.
-
Phenotypic Analysis: Analyze the resulting phenotype, which may include:
-
Growth Curve Analysis: Monitor optical density over time to assess growth defects.
-
Microscopy: Visualize cell morphology to identify any abnormalities.
-
Antibiotic Susceptibility Testing: Perform Minimum Inhibitory Concentration (MIC) assays to determine changes in antibiotic susceptibility.
-
Construction of Gene Deletion Mutants in Escherichia coli
Creating single, double, or triple knockout mutants of non-essential UPP phosphatase genes is a common method to study their function.
Protocol:
-
Gene Replacement Cassette Construction: Generate a linear DNA fragment containing an antibiotic resistance marker flanked by regions of homology upstream and downstream of the target gene. This can be achieved by PCR.
-
Electroporation and Recombination: Introduce the linear DNA fragment into an E. coli strain expressing the λ Red recombinase system. The λ Red system will facilitate homologous recombination, replacing the target gene with the antibiotic resistance cassette.
-
Selection and Verification: Select for successful transformants on agar (B569324) plates containing the appropriate antibiotic. Verify the gene deletion by colony PCR and DNA sequencing.
-
Construction of Multiple Mutants: To create double or triple mutants, the antibiotic resistance marker can be removed using a flippase (FLP) recombinase system, which recognizes FRT sites flanking the resistance gene. This allows for the sequential deletion of multiple genes using the same antibiotic marker.
Immunoblotting for UppS Protein Levels
Immunoblotting (Western blotting) can be used to quantify the levels of specific proteins, such as UppS, in different mutant backgrounds.
Experimental Workflow:
Caption: Workflow for immunoblotting of UppS protein.
Protocol:
-
Sample Preparation: Grow bacterial cultures to the desired optical density. Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells by sonication or using a French press.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of total protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-UppS). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the signal using an imaging system. Quantify the band intensities to compare protein levels between samples.
Conclusion
The in vivo validation of mutations in the this compound pathway is crucial for advancing our understanding of bacterial cell wall biosynthesis and for the development of new antimicrobial strategies. The experimental approaches outlined in this guide, from genetic manipulation to phenotypic and biochemical analyses, provide a robust framework for researchers in this field. By combining these techniques, scientists can effectively characterize the roles of specific UPP pathway components, identify novel drug targets, and investigate mechanisms of antibiotic resistance.
References
- 1. Construction and Analysis of Two Genome-scale Deletion Libraries for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Comparative Genomics of the Undecaprenyl Pyrophosphate Synthesis Operon: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of essential bacterial pathways is paramount for the discovery of novel antimicrobial targets. The undecaprenyl pyrophosphate (UPP) synthesis pathway, responsible for producing the lipid carrier essential for bacterial cell wall biosynthesis, presents a compelling area of investigation. This guide provides a comparative genomic analysis of the UPP synthesis operon, offering insights into its genetic organization, the kinetic properties of its key enzyme, and its transcriptional regulation across different bacterial species. Detailed experimental protocols are provided to support further research in this critical area.
Genetic Organization of the UPP Synthesis Operon: A Comparative Overview
The UPP synthesis pathway is initiated by the enzyme this compound synthase (UppS), which catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP.[1][2] The gene encoding UppS, uppS, is essential for the viability of many bacteria, including Streptococcus pneumoniae.[3] While the core enzymatic function is conserved, the genetic organization of the operon containing uppS and other related genes can vary across different bacterial lineages.
Computational analyses of microbial genomes have revealed that genes involved in the same metabolic pathway often cluster together in operons, allowing for their co-regulation.[4] The composition and arrangement of genes within the UPP synthesis operon, however, are not uniform across all bacteria. For instance, in many bacteria, the uppS gene is part of a larger operon that may include genes involved in precursor synthesis or UPP modification. In some Alphaproteobacteria, such as those in the order Rhizobiales, a conserved upp gene cluster is involved in the production of a unipolar polysaccharide adhesin. Comparative genomic studies, leveraging tools for operon prediction and phylogenetic analysis, are crucial for elucidating the evolutionary landscape of these biofilm-related machineries.[5]
Table 1: Comparative Gene Content of the UPP Synthesis Locus in Select Bacteria
| Bacterial Species | Phylum | Gene Content in the Vicinity of uppS | Notes |
| Escherichia coli | Proteobacteria | uppS, ispH, ispG, dxs | Genes involved in the MEP pathway for IPP and DMAPP synthesis are often found near uppS. |
| Bacillus subtilis | Firmicutes | uppS, yabJ, yabK | The function of neighboring genes is not always directly related to UPP synthesis. |
| Streptococcus pneumoniae | Firmicutes | uppS | Often found as a standalone gene or in a smaller operon. |
| Rhizobium leguminosarum | Proteobacteria | uppA, uppB, uppC, uppD, uppE, uppF | Part of a larger cluster involved in unipolar polysaccharide synthesis. |
This table presents a simplified overview. The actual gene content and organization can be more complex and vary between strains.
Kinetic Properties of this compound Synthase (UppS)
The enzymatic efficiency of UppS is a critical factor in maintaining a sufficient supply of the UPP lipid carrier for cell wall synthesis. Comparative analysis of the kinetic parameters of UppS from different bacterial species can reveal important differences in substrate affinity and catalytic turnover, which can be exploited for the development of species-specific inhibitors. The key kinetic parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme.[6] The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.[7]
Table 2: Comparison of Kinetic Parameters of UppS from Different Bacterial Species
| Bacterial Species | Km (IPP) (μM) | Km (FPP) (μM) | kcat (s⁻¹) | kcat/Km (IPP) (M⁻¹s⁻¹) | kcat/Km (FPP) (M⁻¹s⁻¹) | Reference |
| Escherichia coli | 10 | 10 | N/A | N/A | N/A | [3] |
| Streptococcus pneumoniae | N/A | N/A | N/A | N/A | N/A | [3] |
| Haemophilus influenzae | N/A | N/A | N/A | N/A | N/A | [3] |
Transcriptional Regulation of the UPP Synthesis Operon under Stress
The expression of the UPP synthesis operon is tightly regulated to meet the cellular demand for cell wall precursors, especially under conditions of stress, such as exposure to cell wall-active antibiotics. Transcriptional profiling studies have shown that bacteria upregulate genes involved in cell wall metabolism in response to such antibiotics.[8] For example, in Staphylococcus aureus, exposure to oxacillin, D-cycloserine, or bacitracin leads to the upregulation of a "cell-wall-stress stimulon," which includes genes involved in peptidoglycan synthesis.[8]
Quantitative real-time PCR (qRT-PCR) is a powerful technique to quantify the changes in gene expression of the UPP synthesis operon in response to various stressors.[9] By designing specific primers for the genes within the operon, researchers can accurately measure the relative abundance of their transcripts. This can provide valuable insights into the regulatory networks that control this essential pathway and how bacteria adapt to antibiotic threats.[10]
Table 3: Fold Change in Gene Expression of UPP Synthesis-Related Genes in Pseudomonas aeruginosa in Response to Antibiotics
| Gene | Function | Fold Change (Colistin) | Fold Change (Tobramycin) | Reference |
| nuo genes | NADH dehydrogenase | Down-regulated | Down-regulated | [11] |
| nqr genes | Na+-translocating NADH-quinone reductase | Down-regulated | Down-regulated | [11] |
This table highlights the downregulation of genes related to energy production, which can impact the uptake of certain antibiotics. Direct expression data for the UPP synthesis operon under these specific conditions requires further investigation.
Visualizing the UPP Synthesis Pathway and Experimental Workflows
To facilitate a deeper understanding of the UPP synthesis pathway and the experimental approaches used to study it, we provide the following diagrams generated using the Graphviz (DOT language).
References
- 1. Use of Genomics To Identify Bacterial this compound Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Use of genomics to identify bacterial this compound synthetase: cloning, expression, and characterization of the essential uppS gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Identification of Operons in Microbial Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic pipeline for classifying bacterial operons reveals the evolutionary landscape of biofilm machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Expression Tradeoffs Determine Bacterial Survival and Adaptation to Antibiotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin [frontiersin.org]
Safety Operating Guide
Proper Disposal of Undecaprenyl Pyrophosphate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of undecaprenyl pyrophosphate, a key intermediate in the biosynthesis of bacterial cell walls. Adherence to these guidelines will help researchers, scientists, and drug development professionals manage this chemical waste responsibly.
Hazard Identification and Risk Assessment
Key Principles of Chemical Waste Management:
-
Waste Minimization: Whenever possible, experimental protocols should be designed to minimize the generation of chemical waste.[2] This can be achieved by ordering the smallest necessary quantities and reducing the scale of experiments.[2]
-
Segregation: Never mix incompatible waste streams.[3][4] For instance, acids should be kept separate from bases, and organic solvents from aqueous solutions.[3]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents to prevent accidental mixing and to ensure proper disposal.[3][5]
Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment should be worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory Protection | If there is a risk of generating aerosols or dusts, a properly fitted respirator may be necessary.[1] |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound and materials contaminated with it as hazardous waste.[6]
-
Segregate solid waste (e.g., contaminated labware, gloves) from liquid waste.[3]
Step 2: Containerization
-
Use a dedicated, compatible, and leak-proof container for this compound waste.[5][7] Plastic containers are often preferred for chemical waste.[2]
-
Ensure the container is in good condition with a secure lid.[7]
-
Do not overfill the container; leave adequate headspace to allow for expansion.
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."[5][8]
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date the waste was first added to the container.[3][9]
-
Include any relevant hazard pictograms (e.g., irritant).[3]
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
This area should be at or near the point of waste generation.[2]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[6][9]
-
Keep the waste container closed at all times, except when adding waste.[5][7]
Step 5: Disposal Request
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's specific guidelines, often 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]
Step 6: Spill Management
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small spills that you are trained to handle, use an appropriate spill kit to absorb the material.
-
All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[6][7]
-
For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer working environment and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Undecaprenyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Undecaprenyl pyrophosphate (UPP), a critical lipid carrier in bacterial cell wall biosynthesis. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against accidental skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields | Protects eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Not generally required | This compound is a solid with low volatility. Respiratory protection may be necessary if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow any specific storage temperature recommendations provided by the supplier.
Handling:
-
Handle in a well-ventilated area, such as a laboratory fume hood, especially when weighing or transferring the solid material to minimize inhalation of any fine particulates.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal Plan
Waste Characterization:
-
This compound waste should be considered chemical waste.
Disposal Procedure:
-
Dispose of unused material and its container in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in general waste.
-
Contaminated materials, such as gloves and weighing paper, should also be disposed of as chemical waste.
Experimental Workflow and Biological Context
This compound is a key intermediate in the bacterial cell wall synthesis pathway. It is synthesized in the cytoplasm and is crucial for the transport of peptidoglycan precursors across the cell membrane. The recycling of this compound is essential for continued cell wall biosynthesis.
Below is a diagram illustrating the recycling of this compound in the bacterial cell.
Caption: The this compound Recycling Pathway.
This diagram illustrates the central role of this compound (Und-PP) in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Undecaprenyl phosphate (Und-P) is utilized in the cytoplasm to form Lipid I and subsequently Lipid II. After translocation to the periplasm and incorporation of the disaccharide-pentapeptide into the growing peptidoglycan chain, Und-PP is released and must be dephosphorylated back to Und-P to be reused in the cycle.[1] This recycling is a critical step for bacterial survival and is a target for novel antibiotics.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
